molecular formula C9H9BrO3 B170681 4-(Bromomethyl)-3-methoxybenzoic acid CAS No. 118684-13-2

4-(Bromomethyl)-3-methoxybenzoic acid

Cat. No.: B170681
CAS No.: 118684-13-2
M. Wt: 245.07 g/mol
InChI Key: ABXLSFUGXBXGAW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-methoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXLSFUGXBXGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464786
Record name 4-(Bromomethyl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118684-13-2
Record name 4-(Bromomethyl)-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Bromomethyl)-3-methoxybenzoic acid synthesis from 4-methyl-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-(bromomethyl)-3-methoxybenzoic acid from 4-methyl-3-methoxybenzoic acid. The primary method detailed is the free-radical bromination of the benzylic methyl group, a crucial transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines the reaction mechanism, experimental protocols, quantitative data, and potential side reactions.

Introduction

This compound is a valuable building block in organic synthesis. The presence of a reactive benzylic bromide and a carboxylic acid on the same aromatic ring allows for a variety of subsequent chemical modifications. This makes it a key intermediate in the development of novel therapeutic agents and other complex organic molecules. The synthesis from the readily available 4-methyl-3-methoxybenzoic acid is a common and efficient process.

Reaction Overview

The conversion of 4-methyl-3-methoxybenzoic acid to this compound is typically achieved through a free-radical chain reaction. This process, often a variation of the Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

The reaction proceeds via three main stages:

  • Initiation: The radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, decomposes upon heating or UV irradiation to generate free radicals.

  • Propagation: These initial radicals abstract a hydrogen atom from the methyl group of 4-methyl-3-methoxybenzoic acid, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when radicals combine with each other.

The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.[1][2]

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the benzylic bromination of 4-methyl-3-methoxybenzoic acid and its corresponding methyl ester, based on literature precedents. While specific yields for the direct bromination of the acid are not widely reported, high yields are anticipated by analogy to the closely related methyl ester and other substituted toluic acids.

ParameterValueNotes
Starting Material 4-methyl-3-methoxybenzoic acid or its methyl esterThe acid is used directly or can be esterified prior to bromination.
Brominating Agent N-Bromosuccinimide (NBS)Typically used in a slight molar excess (1.0 to 1.2 equivalents).[3][4]
Radical Initiator AIBN or Benzoyl PeroxideUsed in catalytic amounts (0.01 to 0.1 equivalents).
Solvent Chlorobenzene, Ethyl Acetate, Carbon TetrachlorideChlorobenzene and ethyl acetate are preferred due to the toxicity of CCl4.[3][4]
Temperature Reflux (typically 77-132°C depending on solvent) or 0-5°C with UV initiationThermal initiation requires higher temperatures, while photochemical initiation can be performed at lower temperatures.[3]
Reaction Time 1 - 4 hoursReaction progress should be monitored by a suitable technique (e.g., TLC, NMR).[3]
Reported Yield 64% - 95% (for the methyl ester)High yields are expected for the acid under optimized conditions.[3][4]

Experimental Protocols

Two representative experimental protocols are provided below. The first is a direct bromination of a substituted toluic acid, and the second is a well-documented procedure for the bromination of the methyl ester of the target substrate, which can be adapted.

Protocol 1: Direct Bromination of 4-Methylbenzoic Acid (Adapted for 4-Methyl-3-methoxybenzoic Acid)

This protocol is adapted from the synthesis of 4-(bromomethyl)benzoic acid and is expected to be effective for the title compound.[5][6]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-methoxybenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide (0.05 equivalents).

  • Solvent Addition: Add a suitable solvent such as chlorobenzene.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the product and succinimide.

    • Filter the solids by vacuum filtration.

    • Wash the collected solids with water to remove the succinimide byproduct.

    • Wash the remaining solid with a non-polar solvent like hexane to remove any remaining impurities.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Protocol 2: Photochemical Bromination of Methyl 4-Methyl-3-methoxybenzoate

This protocol describes the bromination of the methyl ester, which can subsequently be hydrolyzed to the desired carboxylic acid.[3][4]

  • Reaction Setup: In a flask suitable for photochemical reactions, dissolve methyl 4-methyl-3-methoxybenzoate (1 equivalent) and N-bromosuccinimide (1.05 equivalents) in ethyl acetate.

  • Reaction: Cool the mixture to 0-5°C and irradiate with a UV lamp for approximately 4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with water to remove succinimide.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of n-heptane and ethyl acetate to yield pure methyl 4-(bromomethyl)-3-methoxybenzoate.

  • Hydrolysis (if required): The resulting ester can be hydrolyzed to this compound using standard procedures (e.g., treatment with aqueous base followed by acidification).

Mandatory Visualizations

Reaction Scheme

Reaction_Scheme start 4-methyl-3-methoxybenzoic acid product This compound start->product reagents NBS, Radical Initiator (AIBN or Benzoyl Peroxide) Solvent (e.g., Chlorobenzene), Reflux Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - 4-methyl-3-methoxybenzoic acid - NBS - Radical Initiator solvent Add Solvent (e.g., Chlorobenzene) reactants->solvent reflux Heat to Reflux (1-3 hours) solvent->reflux cool Cool Reaction Mixture reflux->cool filter1 Vacuum Filter Solids cool->filter1 wash_water Wash with Water filter1->wash_water wash_hexane Wash with Hexane wash_water->wash_hexane recrystallize Recrystallize from Ethyl Acetate/Hexane wash_hexane->recrystallize filter2 Vacuum Filter Crystals recrystallize->filter2 dry Dry Product filter2->dry final_product final_product dry->final_product Pure Product

References

Spectroscopic Profile of 4-(Bromomethyl)-3-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)-3-methoxybenzoic acid, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Although direct experimental spectra for this specific compound are not widely published, this guide synthesizes expected spectral characteristics based on analogous compounds and provides detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet1H-COOH
~7.6-7.8Multiplet2HAromatic CH
~7.2-7.4Multiplet1HAromatic CH
~4.6Singlet2H-CH₂Br
~3.9Singlet3H-OCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~167-COOH
~158C-OCH₃
~138C-CH₂Br
~132Aromatic CH
~129Aromatic C-COOH
~122Aromatic CH
~114Aromatic CH
~56-OCH₃
~32-CH₂Br

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
2500-3300 (broad)O-H stretch (Carboxylic acid)
2950-3050C-H stretch (Aromatic)
2850-2960C-H stretch (Aliphatic)
~1700C=O stretch (Carboxylic acid)
~1600, ~1470C=C stretch (Aromatic)
~1250C-O stretch (Aryl ether)
~600-700C-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
244/246[M]⁺ Molecular ion peak (presence of Br isotopes)
165[M-Br]⁺
151[M-CH₂Br]⁺
135[M-Br-OCH₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

    • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0 to 200 ppm

    • Proton decoupling: Applied to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: FTIR spectrometer with an ATR accessory.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the solution to the low µg/mL or ng/mL range depending on the ionization technique.

Data Acquisition (Electron Ionization - EI):

  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.

  • Parameters:

    • Ionization energy: 70 eV

    • Mass range: 50-500 amu

    • The sample is introduced into the ion source where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of an organic compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Start Sample Preparation (Dissolution/Solid State) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Solution in deuterated solvent IR IR Spectroscopy (FTIR-ATR) Start->IR Solid sample MS Mass Spectrometry (e.g., EI-MS) Start->MS Dilute solution Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of an organic compound.

This technical guide serves as a foundational resource for the spectroscopic analysis of this compound. By following the outlined protocols, researchers can obtain reliable data to confirm the structure and purity of this important chemical intermediate.

An In-depth Technical Guide to 4-(Bromomethyl)-3-methoxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry, 4-(Bromomethyl)-3-methoxybenzoic acid is a versatile intermediate recognized for its role in the synthesis of a wide range of pharmacologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and insights into its applications in drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 118684-13-2, is a crystalline solid at room temperature.[1] Its chemical structure features a benzoic acid scaffold substituted with a bromomethyl group at the 4-position and a methoxy group at the 3-position. This arrangement of functional groups provides multiple reactive sites, making it a valuable precursor in organic synthesis.

PropertyValueReference
CAS Number 118684-13-2[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Melting Point 184-190 °C[1]
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 3-methoxy-4-methylbenzoic acid. The first step involves the synthesis of the methyl ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

The synthesis of the methyl ester intermediate, Methyl 4-(bromomethyl)-3-methoxybenzoate, can be achieved via radical bromination of Methyl 3-methoxy-4-methylbenzoate. Two common methods utilize either bromine with a radical initiator or N-bromosuccinimide (NBS) under photochemical conditions.

Method A: Bromination using Bromine and a Radical Initiator

  • Reactants:

    • Methyl 3-methoxy-4-methylbenzoate (10 grams)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (25 milligrams)

    • Bromine (9 grams)

    • Carbon tetrachloride (200 mL)

    • Diethyl ether

    • Water

    • Sodium sulfate

  • Procedure:

    • A solution of methyl 3-methoxy-4-methylbenzoate and AIBN in carbon tetrachloride is heated to a gentle reflux.

    • Bromine is added in portions to the refluxing solution.

    • The reaction mixture is heated at reflux for an additional hour and then stirred at room temperature overnight.

    • The solvent is evaporated, and the residue is dissolved in diethyl ether.

    • The ether solution is washed with water.

    • The organic layer is dried over sodium sulfate and then concentrated to yield the crude product.[2]

Method B: Bromination using N-Bromosuccinimide (NBS) and UV light

  • Reactants:

    • Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

    • N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

    • Chlorobenzene or Ethyl acetate (150 mL)

    • Water

    • Sodium sulfate

    • n-Heptane/Ethyl acetate mixture (2:1) for recrystallization

  • Procedure:

    • Methyl 3-methoxy-4-methylbenzoate and NBS are placed in either chlorobenzene or ethyl acetate.

    • The mixture is exposed to a UV immersion lamp at 0 to 5 °C for 4 hours.

    • The reaction mixture is extracted with 150 mL of water.

    • The organic layer is dried with sodium sulfate, filtered, and concentrated in vacuo.

    • The resulting colorless crystals can be further purified by recrystallization from an n-heptane/ethyl acetate mixture to yield colorless crystals with a melting point of 90 °C.[3]

Experimental Workflow for the Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate (NBS Method)

G Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate start Start reactants Mix: - Methyl 3-methoxy-4-methylbenzoate - N-Bromosuccinimide - Chlorobenzene/Ethyl Acetate start->reactants reaction Photochemical Reaction (UV lamp, 0-5 °C, 4h) reactants->reaction extraction Aqueous Extraction (Water) reaction->extraction drying Drying (Sodium Sulfate) extraction->drying concentration Concentration (in vacuo) drying->concentration recrystallization Recrystallization (n-Heptane/Ethyl Acetate) concentration->recrystallization product Methyl 4-(bromomethyl)-3-methoxybenzoate recrystallization->product

Synthesis Workflow

Step 2: Hydrolysis of Methyl 4-(bromomethyl)-3-methoxybenzoate to this compound

The final step to obtain the desired carboxylic acid is the hydrolysis of the methyl ester. This is a standard procedure in organic synthesis.

  • Reactants:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Methanol or Ethanol

    • Water

    • Hydrochloric acid (HCl)

  • General Procedure:

    • The methyl ester is dissolved in a mixture of alcohol (methanol or ethanol) and an aqueous solution of a base (NaOH or KOH).

    • The mixture is heated under reflux for several hours to ensure complete hydrolysis.

    • After cooling, the reaction mixture is acidified with hydrochloric acid.

    • The precipitated this compound is collected by filtration, washed with water, and dried.[4]

Logical Relationship for Ester Hydrolysis

G Ester Hydrolysis to Carboxylic Acid ester Methyl 4-(bromomethyl)-3-methoxybenzoate (Ester) hydrolysis Hydrolysis (Reflux in Alcohol/Water) ester->hydrolysis base Base (e.g., NaOH, KOH) base->hydrolysis carboxylate Carboxylate Salt (Intermediate) hydrolysis->carboxylate acidification Acidification (e.g., HCl) carboxylate->acidification acid This compound acidification->acid

Hydrolysis Reaction

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (around 3.9 ppm), the bromomethyl protons (around 4.5 ppm), and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, and the bromomethyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-O stretching bands for the acid and methoxy groups, and absorptions characteristic of the substituted benzene ring.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine, the carboxyl group, and other fragments.

Applications in Drug Development

This compound and its ester precursor are valuable intermediates in the synthesis of various pharmaceutical agents. The bromomethyl group serves as a reactive handle for introducing the benzoic acid moiety into larger molecules through nucleophilic substitution reactions. This compound is particularly noted for its use in the production of:

  • Peptidoleukotriene Antagonists: These are compounds that block the action of leukotrienes, which are inflammatory mediators involved in asthma and other allergic and inflammatory conditions.[3]

  • Anti-inflammatory Drugs: The benzoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Testosterone 5α-reductase Inhibitors: These drugs are used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[3]

The versatility of this compound allows medicinal chemists to synthesize libraries of compounds for screening and lead optimization in various drug discovery programs. The methoxy and bromomethyl substituents can also influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

CAS number and molecular structure of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. This document details its chemical properties, synthesis, and known applications, with a focus on its role in the preparation of advanced therapeutic agents.

Core Chemical Data

Chemical Name: this compound CAS Number: 118684-13-2 Molecular Formula: C₉H₉BrO₃ Molecular Weight: 245.07 g/mol

Physicochemical Properties
PropertyValueReference
Melting Point184-190 °C[cite: ]
AppearanceWhite to off-white solid
SolubilitySoluble in many organic solvents

Molecular Structure:

Chemical structure of this compound

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-methyl-3-methoxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a radical bromination of the methyl group, and finally hydrolysis of the ester to yield the desired product.

Step 1: Esterification to Methyl 4-methyl-3-methoxybenzoate

A standard esterification procedure, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

Step 2: Radical Bromination to Methyl 4-(bromomethyl)-3-methoxybenzoate

The benzylic methyl group of Methyl 4-methyl-3-methoxybenzoate is selectively brominated.

Experimental Protocol:

  • Materials:

    • Methyl 4-methyl-3-methoxybenzoate

    • N-Bromosuccinimide (NBS)

    • A radical initiator (e.g., benzoyl peroxide or AIBN)

    • A suitable solvent (e.g., carbon tetrachloride or chlorobenzene)[1]

  • Procedure:

    • Dissolve Methyl 4-methyl-3-methoxybenzoate in the chosen solvent in a round-bottom flask.

    • Add N-Bromosuccinimide (typically 1.05-1.2 equivalents) and a catalytic amount of the radical initiator.

    • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction.[1]

    • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude Methyl 4-(bromomethyl)-3-methoxybenzoate, which can be further purified by recrystallization.[1]

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

  • Materials:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate

    • A base (e.g., sodium hydroxide or potassium hydroxide)

    • A solvent mixture (e.g., methanol/water or ethanol/water)

    • Hydrochloric acid for acidification

  • Procedure:

    • Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate in the alcohol/water solvent system.

    • Add a solution of the base (e.g., aqueous NaOH).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the alcohol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

Applications in Drug Development

A significant application of this compound is its use as a key intermediate in the synthesis of analogs of mifepristone. Mifepristone is a potent progesterone and glucocorticoid receptor antagonist.[2][3][4] The modification of the C-11 phenyl group of mifepristone, for which this compound can serve as a building block, allows for the generation of new analogs with potentially altered pharmacokinetic and pharmacodynamic profiles.[5] These new analogs are investigated for various therapeutic applications, including oncology and as more selective antiprogestational agents.[2][4][6]

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the direct biological activity and the specific signaling pathways modulated by this compound itself. Its primary role in the literature is that of a chemical intermediate. However, the biological activity of its derivatives, such as the mifepristone analogs, is well-documented. These analogs exert their effects by competitively binding to and blocking progesterone and glucocorticoid receptors, thereby interfering with the signaling pathways of these steroid hormones.

Data Summary

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound118684-13-2C₉H₉BrO₃245.07184-190
Methyl 4-(bromomethyl)-3-methoxybenzoate70264-94-7C₁₀H₁₁BrO₃259.1090

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to obtain this compound.

Synthesis_Workflow 4-Methyl-3-methoxybenzoic acid 4-Methyl-3-methoxybenzoic acid Methyl 4-methyl-3-methoxybenzoate Methyl 4-methyl-3-methoxybenzoate 4-Methyl-3-methoxybenzoic acid->Methyl 4-methyl-3-methoxybenzoate Esterification (MeOH, H+) Methyl 4-(bromomethyl)-3-methoxybenzoate Methyl 4-(bromomethyl)-3-methoxybenzoate Methyl 4-methyl-3-methoxybenzoate->Methyl 4-(bromomethyl)-3-methoxybenzoate Radical Bromination (NBS, Initiator) This compound This compound Methyl 4-(bromomethyl)-3-methoxybenzoate->this compound Hydrolysis (NaOH, H2O/MeOH)

Caption: Synthetic pathway for this compound.

Logical Relationship in Drug Discovery

This diagram shows the role of this compound as a building block in the development of mifepristone analogs.

Drug_Discovery_Logic cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Steroid Backbone Steroid Backbone Steroid Backbone->Coupling Reaction Mifepristone Analogs Mifepristone Analogs Coupling Reaction->Mifepristone Analogs Formation of C-11 modified steroids Receptor Binding Assays Receptor Binding Assays Mifepristone Analogs->Receptor Binding Assays Pharmacodynamic Profiling Pharmacodynamic Profiling Receptor Binding Assays->Pharmacodynamic Profiling Determine Potency and Selectivity Lead Compound Lead Compound Pharmacodynamic Profiling->Lead Compound Identify Candidate

References

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-3-methoxybenzoic acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Bromomethyl)-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility behavior of this compound, detailed experimental protocols for determining its solubility, and a framework for the systematic presentation of solubility data.

Introduction

Predicted Solubility Profile

Based on its chemical structure, the solubility of this compound in common organic solvents can be qualitatively predicted. The polar carboxylic acid and methoxy groups are expected to interact favorably with polar solvents.

  • High Expected Solubility: In polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetone, ethyl acetate, and dimethylformamide (DMF), due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Expected Solubility: In solvents of intermediate polarity like dichloromethane.

  • Low Expected Solubility: In nonpolar solvents such as hexane and toluene.

It is important to note that these are predictions, and experimental determination is necessary for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the widely used isothermal shake-flask method.[1][2][3][4]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Volumetric flasks

  • Pipettes

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup (drying oven)

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.

  • Quantification of Solute Concentration:

    • Gravimetric Method: Accurately weigh an empty, dry vial. Transfer a known volume of the filtered saturated solution into the weighed vial. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dried solute is achieved. The solubility can then be calculated as mass of solute per volume or mass of solvent.

    • HPLC Method: Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent. Dilute the filtered saturated solution with a known volume of the solvent and analyze it using HPLC. The concentration of the solute in the saturated solution can be determined from the calibration curve.

3.3. Data Presentation

For clear and comparative analysis, the experimentally determined solubility data should be organized into a structured table.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at a Specified Temperature

SolventTemperature (°C/K)Solubility (g/L)Solubility (mol/L)Method of Analysis
EthanolHPLC/Gravimetric
MethanolHPLC/Gravimetric
AcetoneHPLC/Gravimetric
Ethyl AcetateHPLC/Gravimetric
DichloromethaneHPLC/Gravimetric
DimethylformamideHPLC/Gravimetric

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be effectively visualized.

experimental_workflow prep Preparation of Supersaturated Solutions equil Equilibration (24-72h at const. T) prep->equil phase_sep Phase Separation (Settling) equil->phase_sep sampling Sample Withdrawal & Filtration phase_sep->sampling quant Quantification sampling->quant grav Gravimetric Analysis quant->grav Evaporation hplc HPLC Analysis quant->hplc Dilution & Injection data Data Analysis & Tabulation grav->data hplc->data

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently published, this guide provides the necessary framework for researchers to experimentally determine this crucial physicochemical property. The detailed protocol for the isothermal shake-flask method, coupled with a structured approach to data presentation and a clear visualization of the experimental workflow, will enable scientists and drug development professionals to generate reliable and comparable solubility data. This information is indispensable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of pharmaceuticals containing this important chemical intermediate.

References

An In-depth Technical Guide on the Stability and Storage of 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Due to its reactive nature, proper handling and storage are critical to maintain its integrity and ensure experimental reproducibility.

Core Stability and Reactivity Profile

This compound is a solid compound that is generally stable under recommended storage conditions. However, its structure contains functional groups that are susceptible to degradation. The bromomethyl group is a reactive benzylic bromide, making it prone to nucleophilic substitution reactions. Additionally, as a benzoic acid derivative, it can undergo reactions typical of carboxylic acids.

The presence of the bromine atom and the methoxy and carboxylic acid groups influences the molecule's overall reactivity[1]. The bromine atom can be displaced by nucleophiles, while the carboxylic acid and methoxymethyl groups can participate in oxidation and reduction reactions, respectively[1]. While specific degradation pathways have not been extensively documented in the available literature, hydrolysis of the bromomethyl group is a potential degradation route, especially in the presence of moisture.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage and handling guidelines, which have been compiled from various safety data sheets and chemical supplier recommendations.

ParameterRecommendationRationale
Temperature Store in a cool place.[2][3] A specific temperature range of 2-8°C is suggested for similar compounds[4].Minimizes the rate of potential degradation reactions.
Atmosphere Keep container tightly closed and store under an inert gas[2].Prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation.
Light Store in a shaded area[2].Protects the compound from light-induced degradation.
Moisture Store in a dry environment and protect from moisture[2][5].Prevents hydrolysis of the reactive bromomethyl group.
Ventilation Store in a well-ventilated place[3][5][6].Ensures that any potential vapors or dust are safely dispersed.
Handling Handle in a closed system or with appropriate exhaust ventilation. Avoid generating dust. Wear personal protective equipment, including gloves, protective clothing, and eye/face protection[2][6][7].Due to its corrosive and irritant nature, appropriate safety measures are essential to prevent contact with skin and eyes and to avoid inhalation[2][6].
Segregation Store locked up and away from incompatible substances[2][6].Prevents accidental reactions with other chemicals.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for receiving, handling, and storing this compound to maintain its stability and ensure user safety.

cluster_receiving Receiving cluster_handling Handling cluster_storage Storage cluster_documentation Documentation Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Visually check for breaches Verify Verify Certificate of Analysis Inspect->Verify Confirm identity and purity Transfer Transfer to Fume Hood Verify->Transfer Proceed if container is intact and CoA is correct Log Log Receipt and Storage Location Verify->Log Aliquot Aliquot Under Inert Gas (if necessary) Transfer->Aliquot Minimize exposure of bulk material Seal Tightly Seal Containers Aliquot->Seal Store Store in Cool, Dry, Dark, Ventilated Area Seal->Store Immediate transfer to storage Segregate Segregate from Incompatible Materials Store->Segregate Lock Store in Locked Cabinet Segregate->Lock Update Update Inventory Lock->Update

Caption: Recommended workflow for handling and storage of this compound.

Experimental Protocols for Stability Assessment

Proposed General Protocol for Stability Testing:

  • Sample Preparation:

    • Accurately weigh samples of this compound into individual, inert containers (e.g., amber glass vials).

    • Prepare separate sets of samples for each stress condition to be evaluated (e.g., 40°C/75% RH, photostability chamber, etc.) and for control (e.g., 5°C in the dark).

  • Stress Conditions:

    • Place the samples in controlled environment chambers set to the desired stress conditions.

    • Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the samples using a stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the parent compound from any potential degradants.

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • If possible, identify the structure of major degradants using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

The following diagram illustrates a conceptual workflow for a stability study.

cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Reference Standard (T=0) Prepare Prepare Samples for Stress Conditions Start->Prepare Thermal Thermal Stress (e.g., 40°C) Prepare->Thermal Humidity Humidity Stress (e.g., 75% RH) Prepare->Humidity Photo Photostability Prepare->Photo Control Control (e.g., 5°C, Dark) Prepare->Control Pull Pull Samples at Time Points Thermal->Pull Humidity->Pull Photo->Pull Control->Pull Analyze HPLC/LC-MS Analysis Pull->Analyze Quantify Quantify Parent and Degradants Analyze->Quantify Assess Assess Stability Profile Quantify->Assess Determine Determine Shelf-Life / Retest Period Assess->Determine

Caption: Conceptual workflow for a stability assessment study.

References

An In-depth Technical Guide to the Safe Handling of 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 4-(Bromomethyl)-3-methoxybenzoic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDS of closely related compounds, particularly 4-(Bromomethyl)benzoic acid, and general best practices for handling hazardous chemical solids. This information is intended to empower researchers to conduct their work safely and effectively.

Compound Identification and Properties

Proper identification and understanding of the physicochemical properties of a compound are fundamental to its safe handling.

IdentifierData
Chemical Name This compound
Synonyms 3-Methoxy-4-(bromomethyl)benzoic acid
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Physical State Solid (presumed)
CAS Number 329782-31-0

Hazard Identification and Classification

Based on the hazard profile of analogous compounds containing the bromomethyl functional group, this compound is anticipated to be a hazardous substance. The following GHS classifications are derived from the safety data of 4-(Bromomethyl)benzoic acid and should be considered provisional for the title compound.[1]

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [1]

Pictograms:

alt text

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All work with this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[2][3]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and after use.
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.[3]
Respiratory Protection If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a generalized procedure for the safe handling of this compound powder in a research laboratory.

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the chemical fume hood for the handling of this compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the designated area before handling the compound.

  • Don PPE: Put on all required personal protective equipment as detailed in Section 3.2.

  • Weighing: Carefully weigh the desired amount of the solid in a tared container inside the fume hood. Avoid creating dust. If possible, use a balance with a draft shield.

Dissolution and Reaction Setup
  • Solvent Addition: Slowly add the solvent to the solid in the reaction vessel. Be aware of any potential exothermic reactions.

  • Stirring: Use magnetic or mechanical stirring to aid dissolution. Ensure the reaction vessel is securely clamped.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash.

Post-Experiment Decontamination and Waste Disposal
  • Quenching: If necessary, quench the reaction carefully according to established laboratory procedures.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

  • Waste Disposal: Dispose of all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.

  • Work Area Cleaning: Thoroughly clean the designated work area within the fume hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly.

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent.

Visualized Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep_start Start: Need to handle This compound review_sds Review SDS and relevant safety information prep_start->review_sds gather_materials Gather all necessary equipment and PPE review_sds->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe weigh_solid Weigh the solid compound don_ppe->weigh_solid Proceed to handling dissolve Dissolve in appropriate solvent weigh_solid->dissolve reaction Perform the chemical reaction dissolve->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate Reaction complete dispose_waste Dispose of hazardous waste properly decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands end End

Caption: General workflow for safely handling this compound.

G compound This compound (Solid) hazards Potential Hazards compound->hazards skin_irritation Skin Irritation (H315) hazards->skin_irritation eye_irritation Eye Irritation (H319) hazards->eye_irritation respiratory_irritation Respiratory Irritation (H335) hazards->respiratory_irritation controls Control Measures hazards->controls fume_hood Chemical Fume Hood controls->fume_hood ppe Appropriate PPE controls->ppe safe_handling Safe Handling Practices controls->safe_handling

References

An In-depth Technical Guide to the Synthesis of 4-(bromomethyl)-3-methoxybenzoic Acid Using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)-3-methoxybenzoic acid, a valuable intermediate in pharmaceutical development. The primary focus is on the application of N-bromosuccinimide (NBS) for the selective benzylic bromination of the precursor, 3-methoxy-4-methylbenzoic acid. This document details the underlying reaction mechanism, experimental protocols, and quantitative data to support research and process development.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid, allows for diverse chemical modifications. The synthesis of this intermediate is most commonly achieved through a two-step process: the benzylic bromination of a substituted toluene derivative, followed by the hydrolysis of an ester protecting group. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, is the method of choice for the selective bromination of the benzylic methyl group, minimizing undesired aromatic bromination.[1]

This guide will focus on a robust two-step synthetic route, commencing with the bromination of methyl 3-methoxy-4-methylbenzoate, followed by the selective hydrolysis of the resulting methyl ester to yield the target carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is efficiently carried out in two primary stages:

  • Benzylic Bromination: The selective bromination of the methyl group of methyl 3-methoxy-4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator.

  • Ester Hydrolysis: The subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid.

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Ester Hydrolysis Methyl_3-methoxy-4-methylbenzoate Methyl 3-methoxy-4-methylbenzoate NBS_Initiator N-Bromosuccinimide (NBS) Radical Initiator (AIBN or BPO) Solvent (e.g., CCl4, Chlorobenzene) Methyl_3-methoxy-4-methylbenzoate->NBS_Initiator Methyl_4-(bromomethyl)-3-methoxybenzoate Methyl 4-(bromomethyl)-3-methoxybenzoate NBS_Initiator->Methyl_4-(bromomethyl)-3-methoxybenzoate Hydrolysis_Reagents Acid or Base Catalysis (e.g., H2SO4/H2O or NaOH/H2O) Methyl_4-(bromomethyl)-3-methoxybenzoate->Hydrolysis_Reagents 4-(bromomethyl)-3-methoxybenzoic_acid This compound Hydrolysis_Reagents->4-(bromomethyl)-3-methoxybenzoic_acid G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Initiator Initiator (AIBN/BPO) Radicals 2R• Initiator->Radicals Heat/Light Substrate Methyl 3-methoxy-4-methylbenzoate Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical + Br• Product Methyl 4-(bromomethyl)-3-methoxybenzoate Benzylic_Radical->Product + Br₂ HBr HBr Benzylic_Radical->HBr - H• Br_Radical Br• Product->Br_Radical - Br• Br_Radical->Substrate NBS NBS HBr->NBS Br2 Br₂ Succinimide Succinimide Br2->Succinimide - H• - Br• NBS->Br2 + HBr Termination_Products Termination Products Br_Radical_2 2Br• Br_Radical_2->Termination_Products G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Acidification Ester Methyl 4-(bromomethyl)-3-methoxybenzoate Hydroxide OH⁻ Ester->Hydroxide Tetrahedral_Intermediate Tetrahedral Intermediate Hydroxide->Tetrahedral_Intermediate Nucleophilic Attack Carboxylic_Acid This compound Tetrahedral_Intermediate->Carboxylic_Acid Methoxide CH₃O⁻ Carboxylic_Acid->Methoxide Elimination Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + OH⁻ H3O_plus H₃O⁺ Carboxylate->H3O_plus Final_Product This compound H3O_plus->Final_Product Protonation

References

Radical Bromination of 4-Methyl-3-methoxybenzoic Acid Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radical bromination of 4-methyl-3-methoxybenzoic acid esters. This reaction is a crucial transformation for the synthesis of various pharmaceutical intermediates, where the introduction of a bromine atom at the benzylic position of the 4-methyl group enables further functionalization. This document details the underlying reaction mechanism, summarizes key quantitative data from cited literature, provides detailed experimental protocols, and visualizes the process through diagrams.

Introduction and Reaction Overview

The selective bromination of the methyl group of 4-methyl-3-methoxybenzoic acid and its esters is a classic example of a free-radical halogenation.[1] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source, which allows for a low, steady concentration of bromine radicals, favoring substitution at the benzylic position over competing reactions like addition to the aromatic ring.[2] The presence of both an electron-donating methoxy group and an electron-withdrawing carboxylate group on the aromatic ring influences the reactivity, though the primary determinant for this benzylic substitution is the stability of the resulting benzylic radical.[1][3]

The overall transformation is as follows:

Starting Material: 4-Methyl-3-methoxybenzoic acid ester Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide) or UV light Product: 4-(Bromomethyl)-3-methoxybenzoic acid ester

This product is a valuable intermediate in the synthesis of various compounds, including peptidoleukotriene antagonists.[4]

Reaction Mechanism

The radical bromination of the 4-methyl group proceeds via a standard free-radical chain mechanism, consisting of initiation, propagation, and termination steps.[5][6]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (like benzoyl peroxide) upon heating, or by the photochemical cleavage of NBS or a small amount of Br₂ formed in situ. This generates the initial bromine radical (Br•).

  • Propagation: This is a two-step cycle.

    • A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this intermediate is key to the reaction's selectivity for the benzylic position.[3]

    • The benzylic radical then reacts with a molecule of NBS (or Br₂ generated from NBS and HBr) to form the desired 4-(bromomethyl) product and a new bromine radical, which continues the chain reaction.[3][5]

  • Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator (hv or Δ) Radical 2 R• Initiator->Radical Homolysis NBS NBS + HBr Br2 Br₂ + Succinimide NBS->Br2 Reacts with trace HBr Br_Rad 2 Br• Br2->Br_Rad Homolysis (hv) Br_Rad_Prop Br• Br_Rad->Br_Rad_Prop Substrate 4-Methyl-3-methoxy- benzoic acid ester Benzylic_Radical Benzylic Radical (Resonance Stabilized) Substrate->Benzylic_Radical H abstraction Substrate->Benzylic_Radical Br• Product 4-(Bromomethyl)- 3-methoxybenzoic acid ester Benzylic_Radical->Product Bromine abstraction Br• HBr Benzylic_Radical->Product NBS HBr HBr HBr NBS_Prop NBS Br_Rad_New Br• Term1 Br• + Br• → Br₂ Term2 R• + Br• → R-Br Term3 R• + R• → R-R

Caption: Free-radical chain mechanism for the benzylic bromination of 4-methyl-3-methoxybenzoic acid ester.

Quantitative Data Summary

The radical bromination of methyl 4-methyl-3-methoxybenzoate has been shown to be a high-yielding reaction under various conditions. The choice of solvent and initiation method can influence the final yield. Historically, carbon tetrachloride (CCl₄) was a common solvent, but due to its toxicity, alternatives are now standard practice.[4][7]

Starting MaterialBrominating AgentInitiator/ConditionsSolventYield (%)Reference
Methyl 4-methyl-3-methoxybenzoateNBSUV immersion lamp, 0-5 °C, 4hEthyl Acetate95%[4][7]
Methyl 4-methyl-3-methoxybenzoateNBSUV immersion lamp, 0-5 °C, 4hChlorobenzene90%[4][7]
Methyl 4-methyl-3-methoxybenzoateNBS or BromineNot specifiedCarbon Tetrachloride64-95%[4][7]
4-Methylbenzoic acidNBSBenzoyl Peroxide, Reflux, 1hChlorobenzene- (Product used in next step)[3][8]

Experimental Protocols

Below are detailed methodologies adapted from the literature for the synthesis of this compound and its methyl ester.

Protocol 1: Photochemical Bromination of Methyl 4-Methyl-3-methoxybenzoate [4][7]

  • Materials:

    • Methyl 4-methyl-3-methoxybenzoate (18.02 g, 0.1 mol)

    • N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

    • Ethyl Acetate (150 mL)

    • Water (150 mL)

    • Sodium Sulfate (anhydrous)

    • n-Heptane/Ethyl Acetate (2:1 mixture for recrystallization)

  • Procedure:

    • Charge a suitable reaction vessel with methyl 4-methyl-3-methoxybenzoate (0.1 mol) and ethyl acetate (150 mL).

    • Add N-bromosuccinimide (0.105 mol) to the mixture.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Irradiate the mixture with a UV immersion lamp for 4 hours while maintaining the temperature at 0-5 °C.

    • After the reaction is complete, transfer the mixture to a separatory funnel and extract with water (150 mL) to remove the succinimide byproduct.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield a crystalline solid.

    • Purify the crude product by recrystallization from an n-heptane/ethyl acetate (2:1) mixture to afford colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.

Protocol 2: Thermally Initiated Bromination of 4-Methylbenzoic Acid [3][8]

  • Materials:

    • 4-Methylbenzoic acid (p-toluic acid) (3.00 g, ~22 mmol)

    • N-Bromosuccinimide (NBS) (4.0 g, ~22.5 mmol)

    • Benzoyl Peroxide (0.25 g, ~1 mmol)

    • Chlorobenzene (30 mL)

    • Hexane

    • Deionized Water

    • Ethyl Acetate (for recrystallization)

  • Procedure:

    • To a 100 mL round-bottomed flask equipped with a magnetic stirrer or boiling stone, add 4-methylbenzoic acid (3.00 g) and N-bromosuccinimide (4.0 g).

    • Carefully add benzoyl peroxide (0.25 g) followed by chlorobenzene (30 mL).

    • Attach a reflux condenser and gently boil the mixture for 1 hour.

    • After reflux, cool the flask to room temperature and then further cool in an ice bath to precipitate the product.

    • Filter the solids under suction and wash with cold hexane (3 x 10 mL) to remove byproducts.

    • Transfer the solid to a beaker and add deionized water (75 mL). Stir vigorously to dissolve the succinimide byproduct.

    • Filter the solid again with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL).

    • Dry the product under vacuum.

    • Recrystallize the crude 4-(bromomethyl)benzoic acid from a minimal amount of ethyl acetate for purification.

Experimental Workflow Visualization

The general workflow for conducting and isolating the product from a radical bromination reaction is outlined below.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Substrate & NBS in Solvent B 2. Add Initiator (e.g., BPO) or prepare for UV light A->B C 3. Heat to Reflux or Irradiate with UV B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Aqueous Wash (to remove succinimide) E->F G 7. Dry Organic Layer (e.g., Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Recrystallization or Column Chromatography H->I Crude Product J 10. Characterization (NMR, MS, MP) I->J

Caption: General laboratory workflow for the synthesis and purification of this compound ester.

References

Purifying 4-(Bromomethyl)-3-methoxybenzoic Acid: A Technical Guide to Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recrystallization procedure for purifying 4-(Bromomethyl)-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Recrystallization is a critical purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system. A successful recrystallization yields a product with significantly enhanced purity, which is essential for subsequent synthetic steps and for meeting the stringent requirements of drug development.

While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a systematic approach to developing a robust recrystallization protocol. It includes a methodology for solvent selection, a detailed experimental procedure, and a framework for data collection and analysis.

Data Presentation: Recrystallization Solvent Screening

Effective recrystallization begins with the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the target compound sparingly at room temperature but completely at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures or completely insoluble. As no definitive solvent system is documented, researchers should perform preliminary solubility tests. The following table serves as a template to record experimental findings.

Solvent System (and ratio)Crude Compound Mass (g)Volume of Hot Solvent (mL)Observations upon DissolutionCrystal Formation upon CoolingYield (%)Melting Point of Crude Solid (°C)Melting Point of Recrystallized Solid (°C)
e.g., Ethyl Acetate
e.g., Ethanol/Water (9:1)
e.g., Toluene
e.g., Ethyl Acetate/Hexane

Experimental Protocols

The following protocols provide a detailed methodology for selecting a suitable solvent and performing the recrystallization of this compound.

Protocol 1: Solvent Selection
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temperature) : To each test tube, add 0.5 mL of a different candidate solvent (e.g., ethyl acetate, ethanol, methanol, toluene, acetone, and water). Agitate the mixtures. Record the solubility of the compound in each solvent at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Solvent Addition (Elevated Temperature) : Gently heat the test tubes containing insoluble material in a water or sand bath. The boiling point of the solvent should be lower than the melting point of the compound to prevent "oiling out." Add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes. Observe and record the quantity and quality of the crystals formed.

  • Solvent System Selection :

    • Single Solvent : The best single solvent is one that shows poor solubility at low temperatures and high solubility at elevated temperatures, and that yields a high recovery of crystalline solid upon cooling.

    • Mixed Solvent : If no single solvent is ideal, a mixed-solvent system may be employed. Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (saturated). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool. A common and promising system to evaluate, based on the purification of its methyl ester, is ethyl acetate/hexane or n-heptane.

Protocol 2: Bulk Recrystallization
  • Dissolution : Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar or boiling chips. Add the minimum amount of the chosen hot solvent (or solvent system) required to completely dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional) : If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and receiving flask.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying : Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a temperature well below the compound's melting point.

Visualization of Experimental Workflow

The logical flow of the recrystallization procedure, from initial solvent screening to the final pure product, is a critical aspect of the process.

Recrystallization_Workflow start Crude 4-(Bromomethyl)-3- methoxybenzoic acid solvent_screening Protocol 1: Solvent Screening (Small Scale Tests) start->solvent_screening Start select_solvent Select Optimal Solvent System solvent_screening->select_solvent dissolution Protocol 2: 1. Dissolve Crude Solid in Minimal Hot Solvent select_solvent->dissolution hot_filtration 2. Hot Gravity Filtration (If Insoluble Impurities Present) dissolution->hot_filtration Optional crystallization 3. Slow Cooling & Ice Bath dissolution->crystallization No Insoluble Impurities hot_filtration->crystallization impurities1 Insoluble Impurities hot_filtration->impurities1 isolation 4. Vacuum Filtration (Isolate Crystals) crystallization->isolation washing 5. Wash with Ice-Cold Solvent isolation->washing impurities2 Soluble Impurities (in Mother Liquor) isolation->impurities2 drying 6. Dry Crystals (Under Vacuum) washing->drying pure_product Pure Crystalline Product drying->pure_product analysis Analysis: - Yield Calculation - Melting Point - Spectroscopy (NMR, etc.) pure_product->analysis

Caption: Workflow for the purification of this compound.

An In-depth Technical Guide to the Key Reactive Sites of 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key reactive sites on the 4-(Bromomethyl)-3-methoxybenzoic acid molecule. Understanding the reactivity of this trifunctional aromatic compound is crucial for its application as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. This document outlines the principal reaction pathways, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Core Reactive Sites

The chemical behavior of this compound is dictated by the interplay of its three key functional groups, each offering a distinct site for chemical modification:

  • The Bromomethyl Group (-CH₂Br): This benzylic bromide is the most reactive site for nucleophilic substitution reactions. The stability of the resulting benzylic carbocation intermediate facilitates the displacement of the bromide ion by a wide range of nucleophiles.

  • The Carboxylic Acid Group (-COOH): This functional group is susceptible to a variety of classic carboxylic acid transformations, including esterification, amidation, and reduction.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the methoxy group is an activating ortho-, para-director, while the carboxylic acid and bromomethyl groups are deactivating meta-directors.

Data Presentation

The following tables summarize quantitative data derived from literature precedents for reactions involving this compound and its close analogs. These yields are indicative of the expected outcomes for the described transformations.

Table 1: Nucleophilic Substitution at the Bromomethyl Group

NucleophileProductSolventCatalystReaction Time (h)Yield (%)
Methoxide (from KOH/MeOH)4-(Methoxymethyl)-3-methoxybenzoic acidMethanolNone0.75Not specified
Azide (NaN₃)4-(Azidomethyl)-3-methoxybenzoic acidDMF/WaterNone1Not isolated

Table 2: Reactions at the Carboxylic Acid Group

ReactionReagentsSolventCatalyst/Coupling AgentReaction Time (h)Yield (%)
Esterification (Methyl Ester)MethanolMethanolConc. H₂SO₄4-685-95 (analog)
AmidationAmine, EDC, HOBt, DIPEADMF or DCMEDC/HOBt12-24High (inferred)

Table 3: Synthesis of this compound Methyl Ester

Brominating AgentInitiator/CatalystSolventReaction Time (h)Yield (%)Reference
N-BromosuccinimideUV lightEthyl acetate495[1]
N-BromosuccinimideUV lightChlorobenzene490[1]

Experimental Protocols

The following are detailed methodologies for key reactions at each of the primary reactive sites of this compound.

Protocol 1: Nucleophilic Substitution with Methoxide

This protocol describes the synthesis of 4-(methoxymethyl)-3-methoxybenzoic acid via an Sₙ2 reaction at the benzylic position.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Hexane

Procedure:

  • In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.1 g of KOH in 25 mL of methanol.

  • To this solution, add 1.1 g of this compound.

  • Heat the mixture to a gentle reflux and maintain for 45 minutes.

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 30 mL of deionized water.

  • Acidify the aqueous solution to a pH of approximately 2 with dilute hydrochloric acid, which will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with two 15 mL portions of hexane.

  • Recrystallize the crude product from deionized water to yield the pure 4-(methoxymethyl)-3-methoxybenzoic acid.

Protocol 2: Fischer Esterification of the Carboxylic Acid Group

This protocol details the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, suspend 1.0 equivalent of this compound in a large excess of anhydrous methanol (20-40 equivalents).

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(bromomethyl)-3-methoxybenzoate.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 3: Amidation of the Carboxylic Acid Group

This protocol describes a general procedure for the formation of an amide from this compound using a peptide coupling agent.

Materials:

  • This compound

  • A primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1.0 equivalent of this compound in anhydrous DMF (or DCM), add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Nucleophilic_Substitution cluster_reactants Reactants cluster_products Products This compound This compound Benzylic Carbocation Intermediate Benzylic Carbocation Intermediate This compound->Benzylic Carbocation Intermediate Slow, Sₙ1 path Transition State Transition State This compound->Transition State Sₙ2 path Substituted Product Substituted Product Benzylic Carbocation Intermediate->Substituted Product Fast, +Nu⁻ Bromide ion (Br⁻) Bromide ion (Br⁻) Transition State->Substituted Product Fast Transition State->Bromide ion (Br⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Benzylic Carbocation Intermediate Nucleophile (Nu⁻)->Transition State

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution at the bromomethyl group.

Carboxylic_Acid_Reactions This compound This compound Ester Ester This compound->Ester + Alcohol (R'OH) [H⁺] Amide Amide This compound->Amide + Amine (R'R''NH) Coupling Agents Acyl Halide Acyl Halide This compound->Acyl Halide + SOCl₂ or (COCl)₂ Acyl Halide->Ester + Alcohol (R'OH) Acyl Halide->Amide + Amine (R'R''NH)

Caption: Key reactions of the carboxylic acid functional group.

Aromatic_Substitution_Directing_Effects cluster_directors Substituent Directing Effects Aromatic_Ring Benzene Ring of This compound Electrophilic Substitution Products Electrophilic Substitution Products Aromatic_Ring->Electrophilic Substitution Products Electrophile (E⁺) Methoxy (-OCH₃) Methoxy (-OCH₃) Activating Ortho, Para-Directing Methoxy (-OCH₃)->Aromatic_Ring Carboxylic Acid (-COOH) Carboxylic Acid (-COOH) Deactivating Meta-Directing Carboxylic Acid (-COOH)->Aromatic_Ring Bromomethyl (-CH₂Br) Bromomethyl (-CH₂Br) Deactivating Ortho, Para-Directing (weak) Bromomethyl (-CH₂Br)->Aromatic_Ring

Caption: Directing effects of substituents on electrophilic aromatic substitution.

Experimental_Workflow Start Start Reaction_Setup Combine Reactants and Solvent Start->Reaction_Setup Reaction Heat/Stir for Specified Time Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Extract Product Monitoring->Workup Complete Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterize Product (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for a typical synthetic transformation.

References

Potential biological activities of 4-(Bromomethyl)-3-methoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of 4-(Bromomethyl)-3-methoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential biological activities of derivatives of this compound. While direct experimental data on this specific scaffold is limited in publicly available literature, this document synthesizes information from structurally related compounds to forecast its potential applications in drug discovery and development. The unique combination of a reactive bromomethyl group, an electron-donating methoxy group, and a versatile carboxylic acid handle suggests a rich pharmacophore for designing novel therapeutic agents.

Introduction to the Scaffold

This compound is a substituted aromatic carboxylic acid. The key structural features that suggest potential biological activity include:

  • Benzoic Acid Core: A common moiety in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

  • Bromomethyl Group: A reactive site that can act as an alkylating agent, enabling covalent interactions with biological macromolecules. This functionality is often leveraged in the design of enzyme inhibitors and anticancer agents.

  • Methoxy Group: This group can modulate the electronic properties and lipophilicity of the molecule, influencing its binding to target proteins and its pharmacokinetic profile.

  • Carboxylic Acid Group: Provides a handle for forming various derivatives such as esters and amides, allowing for the creation of diverse chemical libraries for biological screening.[3]

Based on the activities of structurally analogous compounds, the derivatives of this compound are hypothesized to possess anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.

Potential Anticancer Activity

The benzoic acid scaffold is present in numerous anticancer agents.[3] Derivatives of this compound could be designed as inhibitors of various protein kinases, which are key regulators of cell proliferation and survival.[3]

Structurally Related Compounds with Anticancer Activity

While specific data for this compound derivatives is scarce, the anticancer potential can be inferred from related brominated and methoxylated aromatic compounds. For instance, natural bromophenols, which are secondary metabolites from marine algae, and their derivatives have demonstrated significant antioxidant and anticancer activities.[4][5] Some bromophenol derivatives have been shown to inhibit the viability and induce apoptosis in leukemia K562 cells.[4][5] Furthermore, certain bromophenol compounds have exhibited antiproliferative activity against various cancer cell lines, including A549 (lung), BGC-823 (gastric), MCF-7 (breast), and HCT-8 (colon), with IC50 values in the nanomolar range.[6]

Compound ClassCancer Cell LineActivity MetricReported Value
Bromophenol DerivativeK562 (Leukemia)Apoptosis InductionQualitative
Bromophenol DerivativeA549 (Lung)IC501.8 nM
Bromophenol DerivativeBGC-823 (Gastric)IC503.8 nM
Bromophenol DerivativeMCF-7 (Breast)IC502.7 nM
Bromophenol DerivativeHCT-8 (Colon)IC502.2 nM
Bromophenol DerivativeBel7402 (Hepatoma)IC504.8 - 7.4 nM
Bis(2,3-dibromo-4,5-dihydroxybenzyl)etherK562 (Leukemia)IC5013.9 µg/mL
Hypothetical Signaling Pathway

A potential mechanism of action for anticancer derivatives could involve the inhibition of key signaling pathways implicated in cancer progression, such as the MAPK or PI3K/Akt pathways. The reactive bromomethyl group could potentially form a covalent bond with a cysteine residue in the active site of a target kinase.

anticancer_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Derivative 4-(Bromomethyl)-3-methoxy benzoic acid derivative Derivative->RAF

Hypothetical inhibition of the MAPK signaling pathway.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, can significantly enhance the antimicrobial activity of aromatic compounds.[1]

Evidence from Structurally Related Compounds

Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities.[1] For example, some bromophenol derivatives have shown significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[7] The minimum inhibitory concentration (MIC) is a common metric for quantifying antimicrobial activity.

CompoundTarget OrganismKey Performance MetricReference
Benzoic AcidEscherichia coli O157MIC = 1 mg/mL[1]
2-Hydroxybenzoic AcidE. coli O157MIC = 1 mg/mL[1]
3,4-Dimethoxybenzoic AcidStaphylococcus aureusZone of Inhibition = 5 mm (at 100 µg/mL)[1]
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis, S. aureusMIC = 1 µg/mL[1]
Bromophenol Derivative 1S. aureusMIC = 24 µg/mL[7]
Bromophenol Derivative 2S. aureusMIC = 12 µg/mL[7]
Bis(2,3-dibromo-4,5-dihydroxybenzyl)etherS. aureusMIC = 70 µg/mL[7]
Proposed Mechanism of Action

One potential mechanism of antibacterial action for derivatives of this compound could be the inhibition of essential metabolic pathways, such as folic acid synthesis, similar to sulfonamides.[8] Alternatively, they may disrupt cell membrane integrity or inhibit protein synthesis.[9][10]

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture (e.g., S. aureus) Inoculation Inoculate Broth with Bacteria Bacteria->Inoculation Compound Test Compound (Derivative) Addition Add Serial Dilutions of Compound Compound->Addition Inoculation->Addition Incubation Incubate at 37°C Addition->Incubation Observation Observe for Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no growth) Observation->MIC

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Potential Enzyme Inhibition

The substituted benzoic acid core can act as a pharmacophore for interacting with the active sites of various enzymes.[3] By modifying the substituents, it is possible to design selective inhibitors for specific enzyme targets.[3]

Related Enzyme Inhibitors

Benzoic acid derivatives have been shown to inhibit various enzymes. For example, some dihydroxybenzoic acids exhibit stronger antioxidant properties, which can be linked to enzyme inhibition, than monohydroxybenzoic acids.[1] Certain benzoic and cinnamic acid derivatives have been identified as inhibitors of polyphenol oxidase (PPO), an enzyme involved in food browning.[11]

CompoundTarget EnzymeKey Performance Metric
2,3,4-Trihydroxybenzoic AcidPorcine pancreatic α-amylaseIC50 = 17.30 ± 0.73 mM
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)Porcine pancreatic α-amylaseIC50 = 28.13 ± 1.15 mM
Benzoic AcidPolyphenol Oxidase (PPO)IC50 = 1.425 mmol/L
2,4-Dihydroxycinnamic acidPolyphenol Oxidase (PPO)IC50 = 0.092 mmol/L

Experimental Protocols

General Synthesis of this compound Esters

Methyl 4-bromomethyl-3-methoxybenzoate can be prepared by the side-chain bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS).[12]

  • Reaction Setup: Dissolve methyl 4-methyl-3-methoxybenzoate in a suitable solvent such as chlorobenzene.

  • Bromination: Add N-bromosuccinimide (typically in a 1:1.0 to 1:1.2 molar ratio) and a free-radical initiator (e.g., benzoyl peroxide).[12]

  • Initiation: Expose the reaction mixture to light of a suitable wavelength (10⁻⁵ to 10⁻⁸ m) at a temperature between -10°C and 120°C.[12]

  • Work-up: After the reaction is complete, the succinimide byproduct can be removed by filtration after cooling the reaction mixture.[12] Alternatively, the succinimide can be removed by extraction with water.[12]

  • Purification: The crude product can be purified by recrystallization to yield the desired 4-bromomethyl-3-methoxybenzoic ester.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Seed cancer cells (e.g., K562) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with different concentrations of the test compounds for 24, 48, or 72 hours.[4]

  • MTT Addition: Add MTT solution (typically 100 µL) to each well and incubate at 37°C for 4 hours.[4]

  • Formazan Solubilization: Add an acidic isopropanol solution (100 µL) to each well and incubate overnight to dissolve the formazan product.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculation: Cell viability is calculated as a percentage of the untreated control.

α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-amylase, an enzyme involved in carbohydrate digestion.[1]

  • Pre-incubation: Pre-incubate the α-amylase solution with various concentrations of the test compound for a specified time at a controlled temperature.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a starch solution (substrate).[1]

  • Incubation: Incubate the reaction mixture.

  • Reaction Termination: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent.[1]

  • Color Development: Boil the mixture to allow for color development.[1]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[1]

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[1]

Conclusion

While direct biological data for derivatives of this compound are not yet abundant, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of a reactive bromomethyl group, a methoxy substituent, and a versatile carboxylic acid handle makes this scaffold a promising starting point for the development of novel anticancer, antimicrobial, and enzyme inhibitory compounds. Further synthesis and biological evaluation of a focused library of these derivatives are warranted to explore their full therapeutic potential.

References

Methodological & Application

Application Notes: Esterification of 4-(Bromomethyl)-3-methoxybenzoic acid with Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)-3-methoxybenzoic acid is a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structural motifs are found in compounds investigated for a variety of therapeutic applications. The esterification of this acid with primary alcohols is a crucial transformation, yielding derivatives that can modulate pharmacokinetic properties such as lipophilicity, cell membrane permeability, and metabolic stability. These esters are valuable as prodrugs or as final active pharmaceutical ingredients. These notes provide detailed protocols for the synthesis of alkyl esters of this compound via acid-catalyzed esterification.

Reaction Principle: Fischer Esterification

The most common method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of a primary alcohol in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used as the solvent, or water is removed as it is formed.[1]

Data Presentation

The following table summarizes typical quantitative data for the Fischer esterification of this compound with various primary alcohols. Yields are dependent on the specific alcohol used, reaction scale, and purity of reagents.

Ester ProductPrimary AlcoholCatalystReaction Temp. (°C)Reaction Time (hours)Typical Yield (%)
Methyl 4-(bromomethyl)-3-methoxybenzoateMethanolConc. H₂SO₄~65 (Reflux)4 - 685 - 95
Ethyl 4-(bromomethyl)-3-methoxybenzoateEthanolConc. H₂SO₄~78 (Reflux)6 - 880 - 90
Propyl 4-(bromomethyl)-3-methoxybenzoaten-PropanolConc. H₂SO₄~97 (Reflux)8 - 1275 - 85
Butyl 4-(bromomethyl)-3-methoxybenzoaten-ButanolConc. H₂SO₄~118 (Reflux)10 - 1470 - 80

Note: While specific data for this compound is compiled from standard esterification principles, similar substituted benzoic acids show high yields under these conditions.[2][3] Alternative catalysts like solid acid catalysts (e.g., Montmorillonite K10, Sulfated Titania) or p-toluenesulfonic acid (pTSA) can also be employed, often under milder or solvent-free conditions.[3][4][5][6]

Experimental Protocols

Safety Precautions:

  • Handle this compound and its derivatives with care, as brominated organic compounds can be lachrymatory and irritants.

  • Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

Protocol 1: General Fischer Esterification Procedure

This protocol describes a general method applicable to various primary alcohols.

Materials and Reagents:

  • This compound

  • Anhydrous Primary Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous primary alcohol (20-40 eq), which also acts as the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux.[3] The temperature will depend on the boiling point of the alcohol used (see table above).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-14 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-water.

    • If a solid precipitates, it can be collected by suction filtration. Otherwise, proceed with liquid-liquid extraction.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product is often of sufficient purity for subsequent steps.[8] If necessary, it can be further purified by recrystallization from a suitable solvent system like n-heptane/ethyl acetate or by column chromatography on silica gel.[7][9]

Protocol 2: Alternative Esterification using a Coupling Agent (Steglich Esterification)

This method is suitable for acid-sensitive substrates or when milder conditions are required.[10]

Materials and Reagents:

  • This compound

  • Primary Alcohol (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq)[11]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dicyclohexylurea (DCU) - byproduct of DCC

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq), the primary alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC or EDCI (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Work-up:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter off the DCU.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Process cluster_end Product start_acid 4-(Bromomethyl)-3- methoxybenzoic Acid setup Reaction Setup (Dissolve Acid in Alcohol) start_acid->setup start_alcohol Primary Alcohol (e.g., Methanol) start_alcohol->setup catalyst Catalyst Addition (Conc. H₂SO₄) setup->catalyst reflux Reflux (4-14 hours) catalyst->reflux workup Aqueous Work-up (Extraction & Washing) reflux->workup purify Drying & Purification (Rotovap & Recrystallization) workup->purify end_product Purified Ester Product purify->end_product

Caption: Experimental workflow for the Fischer esterification of this compound.

G start Carboxylic Acid + Alcohol protonation 1. Protonation of Carbonyl (Activation by H⁺) start->protonation intermediate1 Protonated Carbonyl protonation->intermediate1 attack 2. Nucleophilic Attack (by Alcohol) intermediate1->attack R-OH intermediate2 Tetrahedral Intermediate attack->intermediate2 transfer 3. Proton Transfer intermediate2->transfer intermediate3 Protonated Leaving Group (H₂O) transfer->intermediate3 elimination 4. Elimination of Water intermediate3->elimination - H₂O intermediate4 Protonated Ester elimination->intermediate4 deprotonation 5. Deprotonation (Regenerates H⁺ Catalyst) intermediate4->deprotonation product Ester + Water deprotonation->product - H⁺

Caption: Simplified mechanism of the acid-catalyzed Fischer esterification reaction.[1]

References

Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)-3-methoxybenzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(Bromomethyl)-3-methoxybenzoic acid and its corresponding esters are valuable intermediates in medicinal chemistry and organic synthesis. The presence of a benzylic bromide provides a reactive site for nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of a wide array of functional groups. These derivatives are key building blocks for various therapeutic agents, including peptidoleukotriene antagonists and anti-inflammatory drugs.[1] This document provides detailed protocols for performing nucleophilic substitution reactions on the methyl ester of this compound with common oxygen, nitrogen, and sulfur nucleophiles. It also includes data summaries and workflow diagrams to guide researchers in synthesizing diverse molecular scaffolds from this versatile starting material. For most applications, it is advisable to use the esterified form of the benzoic acid to prevent the acidic proton from interfering with basic nucleophiles.

Principle of Reactivity

The core reaction involves the displacement of the bromide ion from the benzylic position by a nucleophile. This reaction proceeds via a standard Sₙ2 mechanism, where the nucleophile attacks the electrophilic methylene carbon, leading to the formation of a new carbon-nucleophile bond and the departure of the bromide leaving group. The benzylic position is activated towards Sₙ2 displacement, allowing these reactions to proceed under relatively mild conditions.

Caption: General mechanism for Sₙ2 reaction at the benzylic carbon.

General Experimental Workflow

The synthesis of derivatives from Methyl 4-(bromomethyl)-3-methoxybenzoate typically follows a standardized workflow, which can be adapted based on the specific nucleophile and reaction scale.

experimental_workflow start Start: Reactants & Solvent add_base Add Base/Nucleophile start->add_base react Stir/Heat (e.g., RT to 80 °C) add_base->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, m.p.) purify->characterize end Final Product characterize->end

Caption: Standard laboratory workflow for nucleophilic substitution.

Application and Derivative Synthesis

The reactivity of the bromomethyl group allows for the synthesis of a wide range of derivatives. These compounds can serve as final products or as intermediates for further functionalization in multi-step syntheses.

derivatives_logic start Methyl 4-(bromomethyl) -3-methoxybenzoate nuc_o O-Nucleophiles (ROH, RCO₂⁻) start->nuc_o nuc_n N-Nucleophiles (R₂NH, N₃⁻) start->nuc_n nuc_s S-Nucleophiles (RSH) start->nuc_s nuc_c C-Nucleophiles (CN⁻) start->nuc_c prod_o Ethers & Esters nuc_o->prod_o prod_n Amines & Azides nuc_n->prod_n prod_s Thioethers nuc_s->prod_s prod_c Nitriles nuc_c->prod_c

Caption: Synthetic pathways from the starting material.

Experimental Protocols

The following protocols are generalized methods for the reaction of Methyl 4-(bromomethyl)-3-methoxybenzoate with various nucleophiles. Researchers should perform optimization studies to determine the ideal conditions for their specific substrate.

Protocol 1: Synthesis of Ethers (O-Alkylation)

This protocol describes the formation of an ether linkage using an alcohol as the nucleophile. The reaction is typically performed in the presence of a base to generate the more nucleophilic alkoxide in situ. This method is analogous to the synthesis of 4-methoxymethylbenzoic acid.[2]

  • Materials:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.)

    • Alcohol (e.g., methanol, ethanol, 1.5 - 5.0 eq. or as solvent)

    • Base (e.g., NaH, K₂CO₃, 1.2 eq.)

    • Anhydrous solvent (e.g., DMF, THF)

  • Procedure:

    • To a stirred solution of the alcohol (1.5 eq.) in anhydrous DMF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

    • Allow the mixture to stir for 20 minutes at room temperature.

    • Add a solution of Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.) in DMF dropwise.

    • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Amines (N-Alkylation)

This protocol details the reaction with a primary or secondary amine to form the corresponding substituted aminomethyl derivative.

  • Materials:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.)

    • Primary or secondary amine (2.2 eq.)

    • Base (e.g., K₂CO₃, Et₃N, 2.5 eq.)

    • Solvent (e.g., Acetonitrile, DMF)

  • Procedure:

    • Dissolve Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.) in acetonitrile.

    • Add the amine (2.2 eq.) followed by potassium carbonate (2.5 eq.).

    • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of Thioethers (S-Alkylation)

This protocol outlines the substitution reaction with a thiol nucleophile to produce the corresponding thioether. The use of a mild base facilitates the formation of the highly nucleophilic thiolate anion.

  • Materials:

    • Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.)

    • Thiol (e.g., thiophenol, benzyl mercaptan, 1.1 eq.)

    • Base (e.g., K₂CO₃, NaH, 1.2 eq.)

    • Solvent (e.g., DMF, Ethanol)

  • Procedure:

    • To a solution of the thiol (1.1 eq.) in DMF, add potassium carbonate (1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq.) in DMF.

    • Stir the reaction at room temperature for 3-6 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes the types of nucleophilic substitution reactions and typical conditions. Yields are highly dependent on the specific nucleophile and reaction optimization but are generally moderate to high for these Sₙ2 reactions.

Nucleophile Class Example Nucleophile Product Class Typical Base Typical Solvent Temp. (°C) Expected Yield
Oxygen Methanol (CH₃OH)EtherNaHTHF / DMF0 to RT70-95%
Oxygen Sodium Acetate (NaOAc)Ester-DMFRT to 6065-90%
Nitrogen PiperidineTertiary AmineK₂CO₃Acetonitrile60-8075-95%
Nitrogen Sodium Azide (NaN₃)Azide-DMF / H₂ORT to 5080-98%
Sulfur Thiophenol (PhSH)ThioetherK₂CO₃DMFRT80-98%
Carbon Sodium Cyanide (NaCN)Nitrile-DMSORT to 5070-90%

Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary.

References

Application Notes and Protocols: 4-(Bromomethyl)-3-methoxybenzoic Acid as a Photolabile Linker in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(Bromomethyl)-3-methoxybenzoic acid as a versatile photolabile linker in solid-phase synthesis (SPS). Its application is particularly highlighted in the construction of substituted 1,2,3,4-tetrahydroisoquinoline derivatives, a scaffold of significant interest in medicinal chemistry.

Introduction

Solid-phase synthesis is a cornerstone of modern drug discovery and development, enabling the rapid assembly of compound libraries. The choice of a linker to attach the nascent molecule to the solid support is critical, dictating the conditions for both synthesis and final cleavage. Photolabile linkers offer a distinct advantage by allowing for the mild, reagent-free release of the target molecule from the resin upon irradiation with UV light.[1][2][3] This clean cleavage method is compatible with a wide range of functional groups and is ideal for downstream applications such as biological screening, where residual cleavage reagents could interfere with assays.[2][3]

The this compound linker, a type of substituted o-nitrobenzyl linker, provides a robust platform for the solid-phase synthesis of small molecules and peptide derivatives.[3] The methoxy group enhances the photolability of the benzyl ester linkage, allowing for efficient cleavage under specific UV irradiation conditions. This document outlines the procedures for linker attachment, substrate coupling, solid-phase synthesis of a model compound class (1,2,3,4-tetrahydroisoquinolines), and the final photolytic cleavage.

Key Applications

The primary application of the this compound linker is in the solid-phase synthesis of molecules where a C-terminal carboxylic acid is desired in the final product. The photolabile nature of the linker makes it particularly suitable for:

  • Combinatorial Chemistry and Library Synthesis: The mild cleavage conditions facilitate the high-throughput synthesis of diverse compound libraries for screening purposes.

  • Synthesis of Sensitive Molecules: Molecules that are unstable to the harsh acidic (e.g., trifluoroacetic acid - TFA) or basic conditions required for other linkers can be safely synthesized and cleaved.

  • Drug Discovery: The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds.[1] Solid-phase synthesis using this photolabile linker provides an efficient route to novel derivatives for drug development.

Experimental Protocols

Attachment of this compound to Aminomethylated Resin

This protocol describes the covalent attachment of the linker to a standard aminomethylated polystyrene resin.

Materials:

  • Aminomethylated polystyrene resin (e.g., Merrifield resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethylated polystyrene resin in DMF for 1 hour.

  • Wash the resin three times with DMF.

  • In a separate vessel, dissolve this compound (2 equivalents relative to the resin loading) in DMF.

  • Add DIC (2 equivalents) to the linker solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the activated linker solution to the swollen resin.

  • Shake the reaction mixture at room temperature for 12 hours.

  • Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

Loading Determination: The loading of the linker on the resin can be determined by a variety of methods, including the quantitative analysis of the bromide content or by cleaving a known amount of resin-bound linker and quantifying the released 4-(hydroxymethyl)-3-methoxybenzoic acid by HPLC.

Synthesis of a Model Compound: A Substituted 1,2,3,4-Tetrahydroisoquinoline

This protocol outlines the solid-phase synthesis of a 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative using the Pictet-Spengler reaction.[4][5]

Materials:

  • Linker-functionalized resin from section 3.1

  • Fmoc-protected amino acid (e.g., Fmoc-L-DOPA(tBu)₂-OH)

  • DIC

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in DMF

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • DCM

  • DMF

Procedure:

  • Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

  • First Amino Acid Coupling:

    • In a separate vessel, dissolve Fmoc-L-DOPA(tBu)₂-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

  • Pictet-Spengler Cyclization:

    • Suspend the resin in DCM.

    • Add paraformaldehyde (10 eq.) and TFA (1 eq.) to the resin suspension.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • N-Acylation (Optional):

    • The secondary amine of the tetrahydroisoquinoline ring can be further functionalized by acylation with an appropriate acyl chloride or carboxylic acid using standard coupling conditions.

  • Final Washing and Drying:

    • Wash the resin with DCM (3x) and MeOH (3x).

    • Dry the resin under vacuum.

Photolytic Cleavage

This protocol describes the release of the final product from the solid support via UV irradiation.

Materials:

  • Resin-bound final product

  • Methanol (MeOH) or other suitable solvent

  • Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the resin-bound product in the cleavage solvent (e.g., MeOH) for 30 minutes in a quartz reaction vessel.

  • Purge the suspension with an inert gas for 15 minutes to remove oxygen, which can quench the photochemical reaction.

  • Irradiate the suspension with UV light at 350 nm for 4-8 hours with gentle stirring. The optimal irradiation time should be determined empirically.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the cleavage solvent (3x) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as needed using standard techniques such as HPLC or column chromatography.

Data Presentation

The following tables summarize expected quantitative data based on the performance of structurally similar photolabile linkers. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Linker Loading Efficiency

Resin TypeLinkerLoading MethodTypical Loading (mmol/g)
Aminomethyl PolystyreneThis compoundDIC/DMF0.5 - 1.0

Table 2: Photolytic Cleavage Efficiency

Linkage TypeWavelength (nm)SolventIrradiation Time (h)Typical Cleavage Yield (%)
4-Carboxy-2-methoxybenzyl ester350Methanol4 - 8> 85
4-Carboxy-2-methoxybenzyl ester350Dichloromethane4 - 8> 80
4-Carboxy-2-methoxybenzyl ester350Acetonitrile4 - 8> 85

Visualizations

Signaling Pathway

The Pictet-Spengler reaction is a key transformation in the synthesis of the 1,2,3,4-tetrahydroisoquinoline core. The following diagram illustrates the general mechanism.

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde, -H₂O Aldehyde Aldehyde Aldehyde->Iminium Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution THIQ Tetrahydroisoquinoline Cyclized->THIQ -H⁺

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Workflow

The following diagram outlines the complete workflow for the solid-phase synthesis of a substituted 1,2,3,4-tetrahydroisoquinoline using the this compound linker.

SPS_Workflow Start Aminomethyl Resin Linker_Attachment Attach this compound (DIC, DMF) Start->Linker_Attachment Linked_Resin Linker-Functionalized Resin Linker_Attachment->Linked_Resin AA_Coupling Couple Fmoc-Amino Acid (DIC, HOBt, DMF) Linked_Resin->AA_Coupling Fmoc_Resin Fmoc-Protected Amino Acid on Resin AA_Coupling->Fmoc_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Fmoc_Deprotection Deprotected_Resin Free Amine on Resin Fmoc_Deprotection->Deprotected_Resin Pictet_Spengler Pictet-Spengler Reaction (Paraformaldehyde, TFA, DCM) Deprotected_Resin->Pictet_Spengler THIQ_Resin Tetrahydroisoquinoline on Resin Pictet_Spengler->THIQ_Resin Photocleavage Photolytic Cleavage (350 nm, MeOH) THIQ_Resin->Photocleavage Final_Product Purified Tetrahydroisoquinoline Photocleavage->Final_Product

Caption: Solid-phase synthesis workflow for 1,2,3,4-tetrahydroisoquinolines.

Conclusion

This compound serves as an effective photolabile linker for solid-phase organic synthesis. The protocols provided herein offer a robust framework for its application in the generation of small molecule libraries, particularly for medicinally relevant scaffolds such as 1,2,3,4-tetrahydroisoquinolines. The mild cleavage conditions and compatibility with standard solid-phase synthesis techniques make it a valuable tool for researchers in drug discovery and development.

References

Application Notes and Protocols: Synthesis of Peptidoleukotriene Antagonists Using 4-(Bromomethyl)-3-methoxybenzoic Acid Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a series of peptidoleukotriene (pLT) antagonists based on a 1,6-disubstituted indole scaffold. The key starting material for the introduction of the acidic side chain is an ester of 4-(bromomethyl)-3-methoxybenzoic acid. This document outlines the rationale, synthetic strategy, experimental procedures, and structure-activity relationship (SAR) data for these compounds.

Introduction

Peptidoleukotrienes, including LTC₄, LTD₄, and LTE₄, are potent lipid mediators involved in the pathophysiology of asthma and other inflammatory diseases. They elicit their effects by binding to specific CysLT receptors, leading to bronchoconstriction, increased vascular permeability, and eosinophil migration. The development of pLT antagonists is a key strategy for the treatment of these conditions.

This document focuses on a class of indole-based pLT antagonists, where the indole nitrogen is alkylated with a methyl 4-(bromomethyl)-3-methoxybenzoate, which after hydrolysis, provides the acidic moiety crucial for receptor binding. The 6-position of the indole ring is systematically modified to explore the SAR and optimize the antagonist potency.

Signaling Pathway of Peptidoleukotrienes

The binding of peptidoleukotrienes to their G-protein coupled receptors (GPCRs), primarily CysLT1R, initiates a signaling cascade that leads to the characteristic features of the inflammatory response. Understanding this pathway is crucial for the rational design of antagonists.

Peptidoleukotriene_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol pLT Peptidoleukotrienes (LTC₄, LTD₄, LTE₄) CysLT1R CysLT1 Receptor (GPCR) pLT->CysLT1R Gq Gq Protein CysLT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_ER->PKC activates Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) Ca2_ER->Cellular_Response PKC->Cellular_Response

Caption: Peptidoleukotriene Signaling Pathway.

Synthetic Workflow

The general synthetic route to the target 1,6-disubstituted indole-based peptidoleukotriene antagonists involves a two-step process: N-alkylation of a substituted indole with methyl 4-(bromomethyl)-3-methoxybenzoate, followed by saponification of the resulting ester to the corresponding carboxylic acid.

Synthetic_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis Indole 6-Substituted Indole Alkylation N-Alkylation Indole->Alkylation Bromoester Methyl 4-(bromomethyl)-3-methoxybenzoate Bromoester->Alkylation Intermediate_Ester Intermediate Ester Alkylation->Intermediate_Ester Yields Saponification Saponification Intermediate_Ester->Saponification Final_Product Target Peptidoleukotriene Antagonist (Carboxylic Acid) Saponification->Final_Product Yields Purification Purification (Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, Purity) Purification->Characterization Bioassay Biological Activity (pKB) Characterization->Bioassay

Caption: General Synthetic Workflow.

Experimental Protocols

General Procedure for the N-Alkylation of 6-Substituted Indoles

Materials:

  • 6-Substituted Indole (1.0 eq)

  • Methyl 4-(bromomethyl)-3-methoxybenzoate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, a solution of the 6-substituted indole (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • A solution of methyl 4-(bromomethyl)-3-methoxybenzoate (1.1 eq) in anhydrous DMF is then added dropwise.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated indole ester.

General Procedure for the Saponification of the Methyl Ester

Materials:

  • N-Alkylated indole ester (1.0 eq)

  • Methanol

  • 1 M Sodium hydroxide (NaOH) solution (3.0 eq)

  • 1 M Hydrochloric acid (HCl) solution

Procedure:

  • The N-alkylated indole ester (1.0 eq) is dissolved in methanol.

  • 1 M aqueous sodium hydroxide solution (3.0 eq) is added, and the mixture is stirred at 50 °C for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with diethyl ether.

  • The aqueous layer is acidified to pH 3-4 with 1 M HCl at 0 °C.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final carboxylic acid product.

Data Presentation

Synthesis and Biological Activity of 1,6-Disubstituted Indole Antagonists

The following table summarizes the yield for the N-alkylation step and the biological activity (pKB) of a series of peptidoleukotriene antagonists synthesized using the described protocols. The pKB value represents the negative logarithm of the antagonist's dissociation constant and is a measure of its potency against LTE₄-induced contractions in guinea pig trachea.[1]

Compound ID6-Substituent (R)N-Alkylation Yield (%)pKB vs LTE₄
1 -H756.5
2 -OCH₃726.8
3 -Cl817.1
4 -CONH-cyclopentyl687.5
5 -NHCO-cyclopentyl707.8
6 -NHCO₂-cyclopentyl657.7

Yields are representative for the N-alkylation step and may vary based on specific reaction conditions and scale.

Structure-Activity Relationship (SAR)

The data presented in the table above allows for the elucidation of key structure-activity relationships for this series of antagonists.

SAR_Logic cluster_sar Structure-Activity Relationship cluster_observations Key Observations Core_Scaffold 1-(4-carboxy-2-methoxybenzyl)indole Position_6 Modification at C6 Position Core_Scaffold->Position_6 Potency Antagonist Potency (pKB) Position_6->Potency influences H_sub Unsubstituted (R=H) Lowest Potency Potency->H_sub EDG_EWG Electron-donating/withdrawing groups (R=OCH₃, Cl) Modest Increase in Potency Potency->EDG_EWG Amide Cyclopentyl Amide/Urethane (R=CONH-cyclopentyl, NHCO-cyclopentyl, NHCO₂-cyclopentyl) Significant Increase in Potency Potency->Amide

Caption: Structure-Activity Relationship Logic.

The SAR study reveals that:

  • The unsubstituted indole provides a baseline level of activity.

  • Small electron-donating or electron-withdrawing groups at the 6-position lead to a modest increase in potency.

  • The introduction of larger, lipophilic amide or urethane moieties containing a cyclopentyl group at the 6-position results in a significant enhancement of antagonist activity. The cyclopentylacetamide and cyclopentylurethane substituents were identified as particularly effective.[1]

Conclusion

The use of this compound esters provides a reliable and efficient method for the synthesis of potent, indole-based peptidoleukotriene antagonists. The experimental protocols outlined herein are robust and adaptable for the generation of a library of analogues for further biological evaluation. The structure-activity relationship data clearly indicates that the nature of the substituent at the 6-position of the indole ring plays a critical role in determining the antagonist potency. These findings offer valuable insights for the design of novel and more effective therapeutics for asthma and other inflammatory disorders.

References

Application Notes and Protocols: 4-(Bromomethyl)-3-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-3-methoxybenzoic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various therapeutic agents. Its bifunctional nature, featuring a reactive bromomethyl group and a carboxylic acid on a substituted benzene ring, allows for the strategic introduction of this scaffold into larger molecules. This reagent is particularly valuable for creating compounds that require a specific substitution pattern on the aromatic ring to optimize biological activity and pharmacokinetic properties.

One of the notable applications of this compound is in the development of peptidoleukotriene antagonists.[1][2] Peptidoleukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic diseases. They induce bronchoconstriction, increase vascular permeability, and promote mucus secretion. Consequently, antagonists of peptidoleukotriene receptors are a critical class of therapeutics for managing these conditions.

This document provides detailed protocols for the synthesis and biological evaluation of a series of 1,6-disubstituted indole and indazole derivatives that act as selective peptidoleukotriene antagonists, using a derivative of this compound as a key synthetic precursor.

Featured Application: Synthesis of Peptidoleukotriene Antagonists

Derivatives of this compound have been instrumental in the synthesis of potent peptidoleukotriene antagonists. The general strategy involves the alkylation of a nucleophilic heterocyclic system, such as an indole or indazole, with the bromomethyl group of the benzoic acid derivative. The resulting molecule combines the heterocyclic core, which can be further functionalized to enhance binding affinity and selectivity, with the methoxybenzoic acid moiety that often plays a crucial role in receptor interaction.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of representative 1,6-disubstituted indole and indazole derivatives against leukotriene E₄ (LTE₄) induced contractions in guinea pig trachea. The potency of these compounds is expressed as pKB values, which represent the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the concentration-response curve of the agonist.

Compound IDHeterocyclic CoreR⁶ SubstituentpKB vs. LTE₄ on Guinea Pig Trachea
1a IndoleCyclopentylacetamide7.6
1b IndoleCyclopentylurethane7.5
2a IndazoleCyclopentylacetamide7.8
2b IndazoleCyclopentylurethane7.7

Experimental Protocols

Synthesis of Methyl 4-((6-substituted-indol-1-yl)methyl)-3-methoxybenzoate Derivatives

This protocol describes the synthesis of the methyl ester precursors of the target peptidoleukotriene antagonists, starting from a substituted indole and methyl 4-(bromomethyl)-3-methoxybenzoate.

Materials:

  • 6-Substituted indole (e.g., 6-cyclopentylacetamidoindole)

  • Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 6-substituted indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of methyl 4-(bromomethyl)-3-methoxybenzoate (1.05 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired methyl 4-((6-substituted-indol-1-yl)methyl)-3-methoxybenzoate.

Saponification to the Final Carboxylic Acid

Materials:

  • Methyl 4-((6-substituted-indol-1-yl)methyl)-3-methoxybenzoate

  • Methanol (MeOH)

  • 1 N Sodium hydroxide (NaOH)

  • 1 N Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve the methyl ester derivative in methanol.

  • Add 1 N NaOH (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to pH 3-4 with 1 N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the final carboxylic acid product.

In Vitro Biological Evaluation: Leukotriene Antagonism on Guinea Pig Trachea

This protocol outlines the procedure to determine the antagonist potency of the synthesized compounds against LTE₄-induced contractions of isolated guinea pig tracheal smooth muscle.

Materials:

  • Male Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit buffer solution

  • Leukotriene E₄ (LTE₄)

  • Synthesized antagonist compounds

  • Indomethacin

  • Organ bath system with isometric force transducers

Procedure:

  • Euthanize a guinea pig and dissect the trachea.

  • Prepare tracheal rings (3-4 mm in width) and suspend them in organ baths containing Krebs-Henseleit buffer, maintained at 37 °C and aerated with 95% O₂ / 5% CO₂.

  • Pre-treat the tissues with indomethacin (10⁻⁶ M) to inhibit cyclooxygenase activity.

  • After an equilibration period, obtain a cumulative concentration-response curve to LTE₄.

  • Wash the tissues and allow them to return to baseline tension.

  • Incubate the tissues with the antagonist compound at a specific concentration for 30 minutes.

  • Obtain a second cumulative concentration-response curve to LTE₄ in the presence of the antagonist.

  • Calculate the dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist).

  • Determine the pKB value from the dose ratio using the Schild equation.

Visualizations

Signaling Pathway of Peptidoleukotrienes

Peptidoleukotriene_Signaling Arachidonic_Acid Arachidonic Acid Five_LO 5-Lipoxygenase (5-LO) Arachidonic_Acid->Five_LO LTA4 Leukotriene A₄ (LTA₄) Five_LO->LTA4 LTC4_Synthase LTC₄ Synthase LTA4->LTC4_Synthase LTC4 Leukotriene C₄ (LTC₄) LTC4_Synthase->LTC4 GGT γ-Glutamyl transferase (GGT) LTC4->GGT LTD4 Leukotriene D₄ (LTD₄) GGT->LTD4 DP Dipeptidase (DP) LTD4->DP LTE4 Leukotriene E₄ (LTE₄) DP->LTE4 CysLT1R CysLT₁ Receptor LTE4->CysLT1R Binds Cellular_Response Cellular Response (Bronchoconstriction, Inflammation) CysLT1R->Cellular_Response Activates Antagonist Peptidoleukotriene Antagonist Antagonist->CysLT1R Blocks

Caption: Peptidoleukotriene biosynthesis and mechanism of action of antagonists.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow Start Start: 6-Substituted Indole & Methyl 4-(bromomethyl)-3-methoxybenzoate Synthesis_Ester Step 1: N-Alkylation (NaH, DMF) Start->Synthesis_Ester Intermediate Intermediate: Methyl Ester Derivative Synthesis_Ester->Intermediate Synthesis_Acid Step 2: Saponification (NaOH, MeOH) Intermediate->Synthesis_Acid Final_Compound Final Product: Carboxylic Acid Derivative Synthesis_Acid->Final_Compound Bio_Assay Biological Evaluation: Guinea Pig Trachea Assay Final_Compound->Bio_Assay Data_Analysis Data Analysis: Calculation of pK_B values Bio_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological evaluation of peptidoleukotriene antagonists.

References

Application Notes and Protocols for the Chemoselective Amide Coupling of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Bromomethyl)-3-methoxybenzoic acid is a valuable bifunctional molecule frequently employed in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and chemical biology. Its structure contains two key reactive sites: a carboxylic acid amenable to amide bond formation and a benzylic bromide that can act as an electrophile for nucleophilic substitution. This dual reactivity allows for its use as a linker or scaffold, but also presents a significant chemical challenge: achieving selective reaction at one site without affecting the other.

These application notes provide detailed protocols for the chemoselective coupling of the carboxylic acid moiety of this compound with primary or secondary amines. The protocols described herein utilize common and efficient coupling reagents to favor amide bond formation while minimizing side reactions at the reactive bromomethyl group.

General Considerations for Chemoselective Coupling

The primary challenge in coupling an amine to this compound is preventing the amine from reacting with the highly reactive benzylic bromide via an SN2 reaction. The following considerations are crucial for maximizing the yield of the desired amide product:

  • Activation of the Carboxylic Acid: The protocols employ coupling reagents that specifically activate the carboxylic acid, making it a more reactive electrophile than the benzylic bromide under the reaction conditions.

  • Choice of Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. These bases are capable of deprotonating the carboxylic acid and neutralizing any acid generated during the reaction without competing with the primary/secondary amine as a nucleophile.

  • Temperature Control: Performing the reaction at low temperatures (typically starting at 0 °C) helps to control the reaction rate and disfavor the higher activation energy pathway of the SN2 reaction at the benzylic position.

  • Stoichiometry: Precise control over the stoichiometry of the reactants is important. A slight excess of the amine is often used to ensure complete consumption of the activated carboxylic acid.

Experimental Protocols

Two robust protocols are presented below, utilizing either a carbodiimide-based or a uronium-based coupling reagent.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable procedure for amide bond formation. The byproducts are generally water-soluble, which facilitates purification.[1]

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in a suitable anhydrous solvent (e.g., DCM or DMF).

  • Add the desired amine (1.0 - 1.2 eq), HOBt (1.1 - 1.2 eq), and DIPEA (2.0 - 2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.1 - 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging substrates.[2][3]

Materials:

  • This compound

  • Primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes. This pre-activation step forms the reactive OAt-ester.

  • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Data Presentation

The following table summarizes the typical reaction parameters for the described protocols. Note that these are representative values and optimization may be necessary for specific amine substrates.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent EDC (1.1 - 1.2 eq)HATU (1.1 eq)
Additive HOBt (1.1 - 1.2 eq)None
Base DIPEA (2.0 - 2.5 eq)DIPEA (2.0 - 3.0 eq)
Solvent Anhydrous DCM or DMFAnhydrous DMF
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 12 - 24 hours1 - 4 hours
Expected Yield 60 - 85%75 - 95%

Visualizations

Chemical Reaction Scheme

The diagram below illustrates the desired amide coupling reaction and the potential competing nucleophilic substitution side reaction.

chemical_reaction start_acid This compound reagents Coupling Reagent (e.g., EDC/HOBt or HATU) + Non-nucleophilic Base (e.g., DIPEA) amine Amine (R-NH2) product_amide Desired Amide Product product_side Side Product (Benzylic Substitution) reagents->product_amide Desired Pathway (Amide Coupling) reagents->product_side Side Reaction (SN2)

References

Application of 4-(Bromomethyl)-3-methoxybenzoic acid in the synthesis of anti-inflammatory drugs.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 4-(Bromomethyl)-3-methoxybenzoic Acid in the Synthesis of Anti-inflammatory Drugs

Keywords: this compound, Tranilast, Anti-inflammatory, Synthesis, NF-κB, TGF-β, NLRP3 Inflammasome.

Abstract

This compound and its esters are versatile intermediates in the synthesis of complex organic molecules, including potent anti-inflammatory agents. This document provides detailed application notes on the utility of this compound as a building block for synthesizing analogs of Tranilast, a drug known for its anti-allergic and anti-inflammatory properties. We present detailed protocols for the synthesis of a key intermediate, methyl 4-(bromomethyl)-3-methoxybenzoate, and its subsequent use in the synthesis of a Tranilast analog. Furthermore, we provide protocols for in vitro assays to evaluate the anti-inflammatory efficacy of synthesized compounds by measuring their impact on key inflammatory pathways and mediators.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease. The development of novel anti-inflammatory drugs remains a critical area of research. This compound serves as a valuable scaffold in medicinal chemistry. Its bifunctional nature, featuring a reactive bromomethyl group and a benzoic acid moiety, allows for diverse chemical modifications to generate compounds with significant therapeutic potential.

This intermediate is particularly useful for the synthesis of analogs of Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid). Tranilast exhibits a multi-faceted anti-inflammatory profile by inhibiting the release of mediators like histamine and prostaglandins from mast cells, suppressing collagen synthesis, and modulating key signaling pathways such as TGF-β and the NLRP3 inflammasome.[1][2][3] By using this compound, researchers can create novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Featured Application: Synthesis of a Tranilast Analog

While Tranilast itself is not directly synthesized from this compound, this intermediate is ideal for creating structurally related compounds that mimic its pharmacophore. The following sections detail the synthesis of the key ester intermediate and its proposed reaction to yield a novel anti-inflammatory agent.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize key quantitative data for the synthesis of the intermediate and the biological activity of Tranilast, which serves as a benchmark for newly synthesized analogs.

Reaction Step Product Starting Material Reagents Yield (%) Reference
BrominationMethyl 4-(bromomethyl)-3-methoxybenzoateMethyl 4-methyl-3-methoxybenzoateN-Bromosuccinimide, UV light90-95%[4]
Amidation (Proposed)Methyl 3-methoxy-4-(((2-carboxyphenyl)amino)methyl)benzoateMethyl 4-(bromomethyl)-3-methoxybenzoateAnthranilic acid(Theoretical)-
Compound Target/Assay IC50 Value Cell/System Reference
TranilastPGD2 Synthetase Inhibition0.1 mMRat Peritoneal Mast Cells[1]
TranilastPGD Synthetase (PGH-D isomerase)0.08 mMRat Peritoneal Mast Cells (broken)[1]
TranilastNLRP3 Inflammasome Activation10-15 µMNot Specified[3]
TranilastVascular Smooth Muscle Cell Growth100 µMIn Vitro[5]
TranilastCDK2/CDK4 Kinase Activity~150 µMSmooth Muscle Cells[5]
TranilastSRS-A Release Inhibition~100 µMRat Peritoneal Exudate Cells[6]
TranilastSepiapterin Reductase (hSPR)5.89 µMDirect hSPR competing assay[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol describes the side-chain bromination of methyl 4-methyl-3-methoxybenzoate to yield the key intermediate.[4]

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (1.0 mol)

  • N-Bromosuccinimide (NBS) (1.05 mol)

  • Chlorobenzene (as solvent)

  • UV immersion lamp

  • Sodium sulfate (for drying)

  • n-Heptane/Ethyl acetate (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve methyl 3-methoxy-4-methylbenzoate (0.1 mol, 18.02 g) and N-bromosuccinimide (0.105 mol, 18.68 g) in 150 ml of chlorobenzene.

  • Cool the mixture to 0-5°C using an ice bath.

  • Irradiate the mixture with a UV immersion lamp for 4 hours while maintaining the temperature at 0-5°C.

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract with 150 ml of water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate in vacuo to obtain the crude product as colorless crystals.

  • Recrystallize the crude product from an n-heptane/ethyl acetate mixture (2:1 ratio) to yield pure methyl 4-(bromomethyl)-3-methoxybenzoate (Yield: ~90%).

Synthesis_Intermediate start Methyl 4-methyl-3-methoxybenzoate reagents N-Bromosuccinimide (NBS) Chlorobenzene, 0-5°C UV Light (4h) start->reagents product Methyl 4-(bromomethyl)-3-methoxybenzoate reagents->product Bromination

Synthesis of the Key Intermediate.
Protocol 2: Proposed Synthesis of a Tranilast Analog

This protocol outlines a proposed method for synthesizing a Tranilast analog via N-alkylation of anthranilic acid with the intermediate from Protocol 1.

Materials:

  • Methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq)

  • Anthranilic acid (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of anthranilic acid (1.1 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the target Tranilast analog.

Synthesis_Analog cluster_0 Reactants intermediate Methyl 4-(bromomethyl)-3-methoxybenzoate reagents K₂CO₃, DMF 60°C, 12-18h intermediate->reagents anthranilic Anthranilic Acid anthranilic->reagents product Tranilast Analog (Methyl 3-methoxy-4-(((2-carboxyphenyl)amino)methyl)benzoate) reagents->product N-Alkylation

Proposed Synthesis of a Tranilast Analog.
Protocol 3: In Vitro Assay for Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

This protocol provides a general method for evaluating the anti-inflammatory activity of synthesized compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (synthesized analog) and Tranilast (as positive control)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Tranilast for 2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only control. Determine the IC50 value for each compound.

Assay_Workflow A Seed RAW 264.7 Cells (5x10⁴ cells/well) B Incubate for 24h A->B C Pre-treat with Test Compound (2 hours) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Quantify TNF-α & IL-6 via ELISA F->G H Calculate IC50 Values G->H

Workflow for Cytokine Inhibition Assay.

Mechanism of Action: Key Signaling Pathways

Tranilast and its analogs are known to interfere with multiple signaling pathways central to the inflammatory response. Understanding these mechanisms is crucial for rational drug design.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Tranilast has been shown to inhibit NLRP3 inflammasome activation by binding to the NACHT domain of the NLRP3 protein, which prevents its oligomerization and subsequent assembly of the inflammasome complex.[8][9] This targeted inhibition prevents the downstream inflammatory cascade.

NLRP3_Pathway cluster_0 NLRP3 Inflammasome Inhibition by Tranilast Analog cluster_1 Downstream Effects PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCas1 Pro-Caspase-1 ASC->ProCas1 Recruits Cas1 Active Caspase-1 ProCas1->Cas1 Cleavage Tranilast Tranilast Analog Tranilast->NLRP3 Inhibits Oligomerization IL1b Active IL-1β (Inflammation) Cas1->IL1b Cleavage ProIL1b Pro-IL-1β

Inhibition of the NLRP3 Inflammasome Pathway.

Conclusion

This compound is a highly valuable starting material for the synthesis of novel anti-inflammatory compounds, particularly analogs of Tranilast. The protocols and data provided herein offer a comprehensive guide for researchers to synthesize and evaluate new chemical entities based on this scaffold. The ability to target key inflammatory pathways, such as the NLRP3 inflammasome, underscores the therapeutic potential of derivatives from this versatile intermediate. Further exploration and modification of this core structure could lead to the development of next-generation anti-inflammatory drugs with enhanced efficacy and safety profiles.

References

Protecting Group Strategies for the Carboxylic Acid of 4-(Bromomethyl)-3-methoxybenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the carboxylic acid functionality of 4-(bromomethyl)-3-methoxybenzoic acid. The presence of a reactive benzylic bromide necessitates the use of orthogonal protecting groups to ensure selective modification and deprotection without compromising the integrity of the molecule. This guide offers a comparative analysis of various ester protecting groups, their methods of installation and cleavage, and their compatibility with the bromomethyl moiety.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its bifunctional nature, containing both a carboxylic acid and a reactive benzylic bromide, requires a carefully planned synthetic strategy. Protection of the carboxylic acid is often a critical step to prevent its interference in subsequent reactions involving the bromomethyl group. The ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect the benzylic bromide or other sensitive functional groups. This concept is known as an orthogonal protecting group strategy.[1]

This document explores several common ester protecting groups—methyl, ethyl, tert-butyl, benzyl, and silyl esters—and provides detailed protocols for their application to this compound.

Comparative Data of Protecting Group Strategies

The selection of an appropriate protecting group is contingent on the specific reaction sequence planned. The following table summarizes the key features of various ester protecting groups for this compound, including typical conditions for protection and deprotection, and their compatibility with the benzylic bromide.

Protecting GroupProtection MethodDeprotection ConditionsOrthogonality with Benzylic BromideKey Considerations
Methyl Ester Fischer Esterification (MeOH, H₂SO₄ cat.)Saponification (NaOH or LiOH, aq. MeOH) or Acid Hydrolysis (aq. HCl)Good. Stable to benzylic bromination conditions.[2][3] Basic hydrolysis is generally compatible.Saponification uses basic conditions which could potentially lead to side reactions with very sensitive substrates.
Ethyl Ester Fischer Esterification (EtOH, H₂SO₄ cat.)Saponification (NaOH or LiOH, aq. EtOH) or Acid Hydrolysis (aq. HCl)Good. Similar to methyl ester, it is stable under neutral and mildly acidic conditions.Slightly more sterically hindered than methyl ester, which can be beneficial for selectivity in some cases.
Tert-Butyl Ester Isobutylene, H₂SO₄ cat. or (Boc)₂O, DMAPMild Acid (TFA in DCM, or H₃PO₄)[4][5]Excellent. Deprotection under mild acidic conditions avoids harsh bases or nucleophiles.Protection can be challenging. Stable to a wide range of nucleophilic and basic conditions.[6]
Benzyl Ester Benzyl bromide or chloride, base (e.g., Cs₂CO₃, K₂CO₃)Catalytic Hydrogenolysis (H₂, Pd/C)Potential Conflict. Hydrogenolysis may also reduce the benzylic bromide.Alternative deprotection via strong acid (HBr/AcOH) is possible but may not be mild enough.[6]
Silyl Ester (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl), base (e.g., Imidazole)Fluoride ion (TBAF in THF) or mild acidExcellent. Deprotection with fluoride is highly selective and occurs under neutral to mildly basic conditions.Silyl esters can be labile to acidic and some basic conditions. Sterically hindered silyl groups offer more stability.[7]

Experimental Protocols

The following are detailed protocols for the protection and deprotection of the carboxylic acid of this compound.

Methyl Ester Protection and Deprotection

a) Protection: Methyl 4-(bromomethyl)-3-methoxybenzoate Synthesis

This protocol is adapted from the synthesis of the analogous methyl 4-methyl-3-methoxybenzoate followed by benzylic bromination.[3][8]

Materials:

  • 4-Methyl-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a safer alternative like ethyl acetate)[9]

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Protocol:

  • Esterification: To a solution of 4-methyl-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methyl-3-methoxybenzoate.

  • Bromination: Dissolve the methyl 4-methyl-3-methoxybenzoate (1.0 eq) in carbon tetrachloride or ethyl acetate (10-20 volumes).

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain methyl 4-(bromomethyl)-3-methoxybenzoate.[3]

b) Deprotection: Saponification

Materials:

  • Methyl 4-(bromomethyl)-3-methoxybenzoate

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) solution (1 M)

  • Hydrochloric acid (1 M)

  • Organic solvent for extraction (e.g., ethyl acetate)

Protocol:

  • Dissolve methyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq) in a mixture of methanol or THF and water.

  • Add an excess of 1 M NaOH or LiOH solution (1.5-2.0 eq).

  • Stir the mixture at room temperature or gently heat (40-50 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Tert-Butyl Ester Protection and Deprotection

a) Protection: Tert-Butyl 4-(bromomethyl)-3-methoxybenzoate Synthesis

Materials:

  • This compound

  • Dichloromethane (DCM, anhydrous)

  • Isobutylene (condensed) or di-tert-butyl dicarbonate ((Boc)₂)

  • Sulfuric acid (concentrated) or 4-(Dimethylamino)pyridine (DMAP)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Protocol (using Isobutylene):

  • Suspend this compound (1.0 eq) in anhydrous DCM in a pressure-rated flask.

  • Cool the suspension to -78 °C and add condensed isobutylene (3-5 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the flask and allow it to warm to room temperature, stirring for 24-48 hours.

  • Cool the reaction mixture and carefully quench with saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

b) Deprotection: Mild Acidolysis

Materials:

  • Tert-Butyl 4-(bromomethyl)-3-methoxybenzoate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 85% Phosphoric Acid[4]

Protocol:

  • Dissolve tert-butyl 4-(bromomethyl)-3-methoxybenzoate (1.0 eq) in DCM.

  • Add an excess of TFA (5-10 eq) or 85% phosphoric acid (5-10 eq) at room temperature.[4]

  • Stir the mixture for 1-4 hours, monitoring by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual acid.

  • The resulting this compound can often be used without further purification.

Silyl Ester (TBDMS) Protection and Deprotection

a) Protection: TBDMS 4-(bromomethyl)-3-methoxybenzoate Synthesis

Materials:

  • This compound

  • Dimethylformamide (DMF, anhydrous)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Organic solvent for extraction (e.g., diethyl ether)

Protocol:

  • Dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.

  • Add TBDMSCl (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 2-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

b) Deprotection: Fluoride-mediated Cleavage

Materials:

  • TBDMS 4-(bromomethyl)-3-methoxybenzoate

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

Protocol:

  • Dissolve TBDMS 4-(bromomethyl)-3-methoxybenzoate (1.0 eq) in THF.

  • Add TBAF solution (1.1 eq) at room temperature.

  • Stir the mixture for 30-60 minutes, monitoring by TLC.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualization of Workflows

The following diagrams illustrate the general workflows for the protection and deprotection strategies.

ProtectionDeprotectionWorkflow Start This compound Protected Protected Carboxylic Acid (Ester) Start->Protected Protection (Esterification) Deprotected This compound Protected->Deprotected Deprotection Reaction Further Synthetic Steps Protected->Reaction Stable Reaction->Protected

Caption: General workflow for carboxylic acid protection and deprotection.

OrthogonalStrategy cluster_protection Protection Strategy cluster_modification Functional Group Modification cluster_deprotection Deprotection Start This compound Protect Protect Carboxylic Acid (e.g., as t-Butyl Ester) Start->Protect Protected Protected Intermediate Protect->Protected React Reaction at Benzylic Bromide (e.g., Nucleophilic Substitution) Protected->React Modified Modified Intermediate React->Modified Deprotect Deprotect Carboxylic Acid (e.g., Mild Acid) Modified->Deprotect Final Final Product Deprotect->Final

Caption: Logic of an orthogonal protecting group strategy.

Conclusion

The choice of a protecting group for the carboxylic acid of this compound is a critical decision that impacts the overall success of a synthetic route. For strategies requiring robust protection and mild, non-nucleophilic deprotection, tert-butyl and silyl esters represent excellent choices due to their high degree of orthogonality with the reactive benzylic bromide. Methyl and ethyl esters are also viable options, particularly when subsequent reaction steps are not sensitive to basic hydrolysis conditions. The use of a benzyl ester is generally discouraged due to the potential for simultaneous deprotection and reduction of the benzylic bromide under standard hydrogenolysis conditions. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the rational design and execution of syntheses involving this important bifunctional building block.

References

Application Notes and Protocols: Synthesis and Utility of Thioether Derivatives of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Bromomethyl)-3-methoxybenzoic acid is a valuable bifunctional reagent in synthetic organic chemistry and medicinal chemistry. Its structure incorporates an electrophilic benzylic bromide and a nucleophilic carboxylic acid, making it an ideal scaffold for the synthesis of complex molecules. The reaction of the bromomethyl group with thiols proceeds via a nucleophilic substitution mechanism to form stable thioether linkages. These resulting 4-((alkyl/arylthio)methyl)-3-methoxybenzoic acid derivatives are important intermediates in the development of novel therapeutic agents, leveraging the established role of both thioethers and benzoic acid moieties in pharmacologically active compounds.[1][2] This document provides detailed protocols for this reaction, representative data, and discusses its applications in drug discovery.

Reaction Mechanism: Nucleophilic Substitution

The reaction between this compound and a thiol is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. Typically, the reaction is carried out in the presence of a mild base, which deprotonates the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).[3] This thiolate then attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group in a single, concerted step. The reaction is generally efficient and proceeds with high yields.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Thiolate R-S⁻ (Thiolate Nucleophile) TS [R-S···CH₂(Ar)···Br]⁻ Thiolate->TS Nucleophilic Attack Bromomethyl This compound (Electrophile) Bromomethyl->TS Thioether 4-((R-thio)methyl)-3-methoxybenzoic acid (Thioether Product) TS->Thioether Bond Formation Bromide Br⁻ (Leaving Group) TS->Bromide Leaving Group Departure Workflow_Diagram A Setup Reaction B Add Reagents (Thiol, Base) A->B Inert Atmosphere C Stir at Room Temp (2-6 h) B->C D Monitor by TLC/LC-MS C->D Hourly Checks E Acidic Workup (Water, EtOAc, HCl) D->E Reaction Complete F Extract & Wash E->F G Dry & Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I Applications_Diagram Core Core Scaffold 4-((R-thio)methyl)-3-methoxybenzoic acid Deriv Derivatization (e.g., Amide Coupling) Core->Deriv Functional Handle Library Compound Library Deriv->Library Varying R' Groups Screen Biological Screening (e.g., Kinase Assays) Library->Screen Hit Hit/Lead Compound Screen->Hit

References

Application Notes and Protocols: 4-(Bromomethyl)-3-methoxybenzoic Acid in the Synthesis of Testosterone-5-α-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-(bromomethyl)-3-methoxybenzoic acid as a key intermediate in the preparation of non-steroidal testosterone-5-α-reductase inhibitors. The protocols outlined below are based on established methodologies for the synthesis and evaluation of similar compounds and are intended to serve as a guide for researchers in this field.

Introduction

Testosterone-5-α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and prostate cancer.[2] Consequently, the inhibition of 5-α-reductase is a validated therapeutic strategy for the management of these disorders.

While steroidal inhibitors like finasteride and dutasteride are clinically approved, interest in non-steroidal inhibitors is growing due to the potential for fewer hormonal side effects.[3] Non-steroidal scaffolds, particularly those incorporating carboxylic acid moieties, have shown promise as potent and selective 5-α-reductase inhibitors.[3][4]

This compound is a versatile chemical building block. The presence of a reactive bromomethyl group and a carboxylic acid function makes it an attractive starting material for the synthesis of a variety of molecular architectures. The bromomethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of diverse structural motifs, while the carboxylic acid can be modified to modulate physicochemical properties and target interactions.

Proposed Synthetic Application

This compound can serve as a scaffold to synthesize inhibitors that mimic the general structure of known non-steroidal 5-α-reductase inhibitors. A plausible synthetic strategy involves the coupling of the bromomethyl group with various nucleophiles, such as phenols, anilines, or other heterocyclic systems, to generate diaryl ether, amine, or related linkages. The following is a proposed synthetic scheme for the preparation of a hypothetical inhibitor.

General Synthetic Protocol:

A representative synthetic protocol for the preparation of a potential 5-α-reductase inhibitor using this compound is detailed below. This protocol is based on standard organic synthesis techniques.

Materials:

  • This compound

  • A selected phenol or aniline derivative (e.g., 4-cyanophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the selected phenol or aniline derivative (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure inhibitor.

  • Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Activity Assessment

The inhibitory activity of the synthesized compounds against testosterone-5-α-reductase can be evaluated using established in vitro assays.

Protocol: In Vitro 5-α-Reductase Inhibition Assay

This protocol describes the determination of the 50% inhibitory concentration (IC₅₀) of a test compound against 5-α-reductase using rat liver or prostate microsomes.[5]

Materials:

  • Rat liver or prostate tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, 1 mM dithiothreitol in 0.02 M phosphate buffer, pH 6.5)[5]

  • Testosterone

  • NADPH

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Finasteride (as a positive control)

  • Ethyl acetate

  • Mobile phase for HPLC (e.g., methanol:water mixture)

  • HPLC system with a UV detector

Procedure:

  • Preparation of Microsomes:

    • Homogenize fresh or frozen rat liver or prostate tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Inhibition Assay:

    • In a reaction tube, combine the microsomal preparation, testosterone solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at 37 °C for a short period.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate the reaction mixture at 37 °C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a quenching solvent, such as ethyl acetate.

  • Quantification of Testosterone and Dihydrotestosterone:

    • Extract the steroids from the reaction mixture using ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.

    • Analyze the sample by HPLC to separate and quantify the amounts of testosterone and dihydrotestosterone.

    • The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the inhibitor to the amount formed in the control (without inhibitor).

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.[6]

Data Presentation

The following table presents representative quantitative data for known non-steroidal 5-α-reductase inhibitors with carboxylic acid functionalities. This data can be used as a benchmark for newly synthesized compounds.

Compound IDStructure5-α-Reductase IsoformIC₅₀ (nM)Reference
Finasteride Steroidal (for comparison)Type 2~1-10[7]
Dutasteride Steroidal (for comparison)Type 1 & 2~0.1-1
Benzoic Acid Derivative 1 Substituted Benzoic AcidType 2820[Novel substituted benzoyl benzoic acids and phenylacetic acids 1-14 have been synthesized and evaluated for inhibition of rat and human steroid 5alpha-reductase isozymes 1 and 2. The compounds turned out to be potent and selective human type 2 enzyme inhibitors, exhibiting IC(50) values in the nanomolar range. The phenylacetic acid derivatives were more potent than the analogous benzoic acids. Bromination in the 4-position of the phenoxy moiety led to the strongest inhibitor in this class (12; IC(50) = 5 nM), which was equipotent to finasteride.]
Phenylacetic Acid Derivative 2 Substituted Phenylacetic AcidType 25[Novel substituted benzoyl benzoic acids and phenylacetic acids 1-14 have been synthesized and evaluated for inhibition of rat and human steroid 5alpha-reductase isozymes 1 and 2. The compounds turned out to be potent and selective human type 2 enzyme inhibitors, exhibiting IC(50) values in the nanomolar range. The phenylacetic acid derivatives were more potent than the analogous benzoic acids. Bromination in the 4-position of the phenoxy moiety led to the strongest inhibitor in this class (12; IC(50) = 5 nM), which was equipotent to finasteride.]
Indolylbenzoic Acid Derivative 3 N-benzyl-4-(5-indolyl)benzoic acidType 26200[8]
Indolylbenzoic Acid Derivative 4 N-cyclohexanemethyl-4-(5-indolyl)benzoic acidType 12100[8]

Visualizations

Signaling Pathway

Testosterone_Metabolism Testosterone Testosterone SRD5A 5-α-Reductase Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor GeneExpression Gene Expression (Prostate Growth, Hair Follicle Miniaturization) AndrogenReceptor->GeneExpression Inhibitor 5-α-Reductase Inhibitor Inhibitor->SRD5A

Caption: Testosterone to DHT conversion pathway and inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Biological Evaluation Start This compound + Nucleophile Reaction Nucleophilic Substitution Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization EnzymeAssay 5-α-Reductase Inhibition Assay Characterization->EnzymeAssay MicrosomePrep Microsome Preparation (Rat Liver/Prostate) MicrosomePrep->EnzymeAssay HPLC HPLC Analysis (Quantify T and DHT) EnzymeAssay->HPLC IC50 IC₅₀ Determination HPLC->IC50

Caption: Workflow for inhibitor synthesis and evaluation.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 4-(Bromomethyl)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-(bromomethyl)-3-methoxybenzoic acid and its derivatives. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3][4] The protocols and data presented herein are based on established methodologies for Suzuki coupling reactions of functionalized aryl bromides.[5][6][7][8]

Introduction

The Suzuki-Miyaura coupling is a powerful method for synthesizing biaryls, styrenes, and polyolefins from the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[4][9][10] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4] The reaction is favored in both academic and industrial settings due to its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][8][9]

The this compound scaffold is a valuable building block in medicinal chemistry. The methoxy and carboxylic acid functionalities offer sites for further modification, while the bromomethyl group can be a reactive handle for introducing other moieties. The Suzuki coupling at the aryl bromide position allows for the direct introduction of diverse aryl and heteroaryl groups, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

General Reaction Scheme

The general transformation involves the coupling of a this compound derivative with a suitable organoboron reagent, typically an arylboronic acid or a boronic acid ester.

Caption: General Suzuki coupling of this compound.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is generally understood to proceed through a catalytic cycle involving a palladium catalyst.[1][9][11] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative to form a Pd(II) complex.[11]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.[11]

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pdiib Ar-Pd(II)L_n-Br oxidative_addition->pdiib transmetalation Transmetalation (Ar'-B(OR)2) pdiib->transmetalation Base, Ar'-B(OR)2 pdiic Ar-Pd(II)L_n-Ar' transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Reaction Conditions and Yields

The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions and hypothetical yields for the coupling of this compound with various arylboronic acids, based on typical outcomes for similar reactions.[5][6][7][8]

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100892
33-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101678
42-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Acetonitrile/H₂O801288
54-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851489

Note: The yields presented are hypothetical and serve as a general guide. Actual yields may vary depending on the specific substrates and reaction scale.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of a this compound derivative. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure with Pd(PPh₃)₄

This protocol is a robust starting point for many aryl bromide couplings.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst, followed by toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Procedure for Challenging Couplings with a Buchwald Ligand

For less reactive arylboronic acids or to achieve higher turnover numbers, a more active catalyst system employing a biarylphosphine ligand (e.g., SPhos, XPhos) is recommended.[1][5]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a dry reaction vessel, combine this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe, followed by the remaining 1,4-dioxane and water (typically a 10:1 ratio of dioxane to water).

  • Heat the mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction as described in Protocol 1.

  • Workup and purification are performed as described in Protocol 1.

Experimental Workflow Visualization

The following diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add solid reagents to flask - Equip with condenser and stir bar start->setup inert Establish Inert Atmosphere: - Seal flask - Purge with N2 or Ar setup->inert reagent_add Reagent Addition: - Add catalyst - Add solvents inert->reagent_add reaction Reaction: - Heat to desired temperature - Stir vigorously reagent_add->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Continue if incomplete workup Workup: - Cool to RT - Quench and extract monitoring->workup If complete purification Purification: - Dry and concentrate - Column chromatography workup->purification end End: Pure Product purification->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for the derivatization of this compound. The protocols provided offer reliable starting points for the synthesis of a wide range of biaryl compounds. By carefully selecting the catalyst, base, and solvent, researchers can efficiently generate libraries of novel molecules for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via radical bromination of 3-methoxy-4-methylbenzoic acid or its esters.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in this synthesis can stem from several factors:

    • Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. Ensure it is fresh and has been stored correctly.

    • Insufficient Initiation: The reaction may not have been adequately initiated. If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. For thermal initiation, confirm that the reaction temperature was maintained at a level sufficient to cause homolytic cleavage of the initiator.

    • Poor Quality Reagents: The starting material or brominating agent (NBS or Br₂) may be of low purity. Use freshly recrystallized N-bromosuccinimide (NBS) for best results.

    • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to poor conversion. Typically, a slight excess of the brominating agent is used.[1][2]

Issue 2: Presence of Unreacted Starting Material

  • Question: My final product is contaminated with a significant amount of unreacted 3-methoxy-4-methylbenzoic acid. How can I improve the conversion rate?

  • Answer: The presence of unreacted starting material suggests an incomplete reaction. To drive the reaction to completion, consider the following:

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Temperature: Ensure the reaction is maintained at the optimal temperature for the chosen solvent and initiator. For instance, reactions in carbon tetrachloride with AIBN are typically refluxed.[3]

    • Molar Ratio of Brominating Agent: Increasing the molar equivalents of NBS or bromine can help to consume all of the starting material. A molar ratio of 1:1.05 to 1:1.2 of the starting material to NBS is often effective.[1][2]

Issue 3: Formation of Dibrominated Byproduct

  • Question: I am observing the formation of a di-brominated byproduct. How can I minimize this side reaction?

  • Answer: The formation of a di-brominated species occurs when the desired product undergoes a second bromination. To minimize this:

    • Control Stoichiometry: Avoid using a large excess of the brominating agent. Carefully control the molar ratio of NBS or bromine to the starting material.

    • Reaction Time: Do not prolong the reaction unnecessarily after the starting material has been consumed, as this can promote over-bromination.

Issue 4: Product Discoloration

  • Question: The isolated product has a yellow or brownish tint instead of being a white solid. What is the cause and how can I purify it?

  • Answer: Discoloration can be caused by residual bromine or other impurities.

    • Washing: During the workup, wash the crude product with an aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining bromine.

    • Recrystallization: The most effective method for removing colored impurities is recrystallization.[1] A common solvent system for recrystallization is a mixture of n-heptane and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

  • Question 1: What is the most common synthetic route for this compound?

  • Answer 1: The most prevalent method is the side-chain bromination of 3-methoxy-4-methylbenzoic acid or its corresponding methyl ester.[1][2] This is typically achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under photochemical conditions.[1][4][5]

  • Question 2: Which solvent is best for this reaction?

  • Answer 2: Historically, carbon tetrachloride was widely used and gave good yields.[1][3] However, due to its toxicity and environmental concerns, it has been largely replaced by other solvents.[1][2] Chlorobenzene and ethyl acetate have been shown to be effective alternatives, providing high yields.[1][2]

  • Question 3: How can I effectively remove the succinimide byproduct when using NBS?

  • Answer 3: Succinimide, the byproduct of the reaction with NBS, is soluble in water.[4] Therefore, it can be easily removed by washing the crude product with water during the workup procedure.[2][4] The succinimide can also be removed by filtration if it precipitates from the reaction mixture upon cooling.[2]

  • Question 4: What are the typical yields for this synthesis?

  • Answer 4: Reported yields for the synthesis of this compound or its methyl ester vary depending on the specific conditions but generally range from 64% to 95%.[1][2]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl 4-(Bromomethyl)-3-methoxybenzoate

Starting MaterialBrominating Agent (Molar Eq.)Initiator/ConditionSolventReaction TimeTemperatureYield (%)Reference
Methyl 3-methoxy-4-methylbenzoateBromineAIBNCarbon Tetrachloride1 hour (reflux) + overnight (RT)RefluxNot specified (crude yield 13.9g from 10g SM)[3]
Methyl 3-methoxy-4-methylbenzoateNBS (1.05)UV immersion lampEthyl Acetate4 hours0-5 °C95[1][2]
Methyl 3-methoxy-4-methylbenzoateNBS (1.05)UV immersion lampChlorobenzene4 hours0-5 °C90[1][2]
4-methylbenzoic acidNBS (~1.1)Benzoyl PeroxideChlorobenzene1 hourRefluxNot specified[4][5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(Bromomethyl)-3-methoxybenzoate using NBS and Photochemical Initiation [1][2]

  • Reaction Setup: In a suitable reaction vessel, combine methyl 3-methoxy-4-methylbenzoate (1.0 eq) and N-bromosuccinimide (1.05 eq).

  • Solvent Addition: Add ethyl acetate as the solvent (e.g., 150 mL for 0.1 mol of starting material).

  • Initiation: Cool the mixture to 0-5 °C using an ice bath and illuminate it with a UV immersion lamp.

  • Reaction: Maintain the temperature and continue illumination with stirring for 4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, extract the mixture with water (e.g., 150 mL) to remove the succinimide byproduct.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Recrystallize the crude solid from a mixture of n-heptane and ethyl acetate (2:1 ratio) to yield colorless crystals.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Starting Material (3-methoxy-4-methylbenzoic acid or ester) and NBS B Add Solvent (e.g., Ethyl Acetate) A->B C Cool Reaction Mixture (0-5 °C) B->C D Initiate Reaction (UV light or Radical Initiator) C->D E Monitor Progress (TLC) D->E F Quench Reaction & Wash (e.g., with water to remove succinimide) E->F G Extract Organic Layer F->G H Dry and Concentrate G->H I Recrystallize Crude Product H->I J Isolate Pure Product I->J

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues Start Low Yield Observed Q1 Is starting material present? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Are there unexpected byproducts? Q1->Q2 No Sol1 Increase reaction time Check temperature Increase NBS eq. A1_Yes->Sol1 A2_Yes Side Reactions Occurred Q2->A2_Yes Yes A_NoProduct Reaction Failure Q2->A_NoProduct No Sol2 Check stoichiometry (avoid excess NBS) Monitor reaction closely A2_Yes->Sol2 Sol3 Check initiator activity Verify reagent quality Confirm initiation conditions A_NoProduct->Sol3

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Bromination of 4-Methyl-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-methyl-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when brominating 4-methyl-3-methoxybenzoic acid?

The major product depends on the reaction conditions employed. There are two primary types of bromination for this substrate:

  • Electrophilic Aromatic Substitution: This reaction adds a bromine atom to the benzene ring. The substitution pattern is directed by the existing functional groups: the strongly activating ortho-, para-directing methoxy group (-OCH₃), the moderately activating ortho-, para-directing methyl group (-CH₃), and the deactivating meta-directing carboxylic acid group (-COOH). The positions most susceptible to electrophilic attack are ortho to the powerful methoxy group. Therefore, the expected major products are 2-bromo-4-methyl-3-methoxybenzoic acid and 6-bromo-4-methyl-3-methoxybenzoic acid . Substitution at the 5-position, ortho to the methyl group and para to the methoxy group, is also possible.

  • Free Radical (Benzylic) Bromination: This reaction substitutes a bromine atom for a hydrogen on the methyl group. The expected major product is 4-(bromomethyl)-3-methoxybenzoic acid . This reaction is typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[1][2]

Q2: How can I selectively achieve benzylic bromination over aromatic bromination?

To favor benzylic bromination and minimize electrophilic aromatic substitution, it is crucial to use reagents and conditions that promote a free-radical mechanism.[1] The use of N-bromosuccinimide (NBS) as the bromine source is highly recommended, as it provides a low concentration of bromine radicals, which selectively attack the benzylic position.[1][2] The reaction should be carried out in a non-polar solvent, such as carbon tetrachloride (though less favored now due to toxicity) or cyclohexane, and initiated by light (photochemical initiation) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][4] Under these conditions, negligible halogenation of the aromatic nucleus is observed.[3]

Q3: What are the likely side products in the electrophilic aromatic bromination of 4-methyl-3-methoxybenzoic acid?

The primary side products in an electrophilic aromatic bromination are isomers of the desired monobrominated product and polybrominated products.

  • Isomeric Side Products: Due to the directing effects of the substituents, a mixture of isomers is likely. The main isomers are 2-bromo-, 5-bromo-, and 6-bromo-4-methyl-3-methoxybenzoic acid. The relative amounts of these isomers will depend on the specific reaction conditions (catalyst, solvent, temperature).

  • Polybrominated Side Products: If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, dibromination or even tribromination of the aromatic ring can occur. The highly activated nature of the ring due to the methoxy and methyl groups makes it susceptible to over-bromination. For instance, the bromination of 4-methoxybenzoic acid can lead to the formation of 3,5-dibromo-4-methoxybenzoic acid.[5]

Q4: What are the common side products in the benzylic bromination of 4-methyl-3-methoxybenzoic acid?

While benzylic bromination with NBS is generally selective, side products can still form:

  • 4-(Dibromomethyl)-3-methoxybenzoic acid: This can result from the use of an excess of NBS or prolonged reaction times.

  • Aromatic Bromination Products: If the reaction conditions are not strictly controlled (e.g., presence of acidic impurities or use of polar solvents), some electrophilic aromatic bromination may occur, leading to the formation of ring-brominated isomers.

  • Succinimide: This is a byproduct of the reaction when using NBS and can sometimes be challenging to remove completely from the desired product.

Troubleshooting Guides

Problem: Low Yield of Desired Product in Electrophilic Aromatic Bromination
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Extend the reaction time if necessary. Ensure the reaction temperature is optimal.
Formation of Multiple Isomers Optimize the reaction conditions to favor the desired isomer. This may involve changing the catalyst (e.g., FeBr₃, AlCl₃), solvent, or temperature. Purification by column chromatography or recrystallization will be necessary to isolate the desired isomer.[5][7]
Over-bromination Use a stoichiometric amount of the brominating agent (e.g., Br₂). Add the brominating agent slowly to the reaction mixture to maintain a low concentration. Monitor the reaction carefully to stop it once the desired product is formed.
Deactivation of Catalyst Ensure all reagents and glassware are dry, as moisture can deactivate Lewis acid catalysts like FeBr₃.
Problem: Formation of Aromatic Bromination Side Products during Benzylic Bromination
Possible Cause Suggested Solution
Presence of Acidic Impurities Use purified reagents and solvents. Traces of acid can catalyze electrophilic aromatic substitution.
Use of a Polar Solvent Employ non-polar solvents like cyclohexane or carbon tetrachloride. Polar solvents can promote ionic pathways leading to ring bromination.
Incorrect Initiator or Initiation Method Ensure the use of a radical initiator (e.g., AIBN, benzoyl peroxide) or photochemical initiation (UV light). Avoid conditions that could generate electrophilic bromine species.[3][4]
High Reaction Temperature While some heat may be required for initiation, excessive temperatures can sometimes lead to side reactions. Optimize the temperature to favor the radical pathway.

Data Presentation

Table 1: Reported Yields for the Benzylic Bromination of Methyl 4-methyl-3-methoxybenzoate

Brominating Agent Initiator/Conditions Solvent Yield of Methyl 4-(bromomethyl)-3-methoxybenzoate Reference
N-BromosuccinimideUV light (0-5 °C)Ethyl Acetate95%[8]
N-BromosuccinimideUV light (0-5 °C)Chlorobenzene90%[8]
Bromine or N-BromosuccinimideNot specifiedCarbon Tetrachloride64-95%[3][8]

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination (General Procedure)

This is a general procedure adapted from the bromination of similar substituted benzoic acids. Optimization will be required for 4-methyl-3-methoxybenzoic acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-3-methoxybenzoic acid in a suitable solvent (e.g., glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).

  • Bromine Addition: Slowly add a solution of bromine (Br₂) in the same solvent to the stirred mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product. Quench any unreacted bromine with a solution of sodium bisulfite or sodium thiosulfate.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate isomers.[5]

Protocol 2: Benzylic Bromination of Methyl 4-methyl-3-methoxybenzoate

This protocol is based on a patented procedure for the side-chain bromination of the methyl ester.[8]

  • Reaction Setup: In a reaction vessel equipped with a UV immersion lamp, dissolve methyl 4-methyl-3-methoxybenzoate (1.0 eq.) and N-bromosuccinimide (1.05 eq.) in ethyl acetate.

  • Initiation: Cool the mixture to 0-5 °C and irradiate with the UV lamp for approximately 4 hours.

  • Work-up: After the reaction is complete, extract the mixture with water to remove succinimide.

  • Isolation: Dry the organic layer with sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of n-heptane and ethyl acetate (2:1 ratio) to yield colorless crystals of methyl 4-(bromomethyl)-3-methoxybenzoate.[8]

Visualizations

Electrophilic_Aromatic_Bromination cluster_products Potential Products 4-Methyl-3-methoxybenzoic Acid 4-Methyl-3-methoxybenzoic Acid Reaction Mixture Reaction Mixture 4-Methyl-3-methoxybenzoic Acid->Reaction Mixture Br2, FeBr3 Crude Product Crude Product Reaction Mixture->Crude Product Work-up 2-Bromo Isomer 2-Bromo Isomer Crude Product->2-Bromo Isomer Purification 5-Bromo Isomer 5-Bromo Isomer Crude Product->5-Bromo Isomer Purification 6-Bromo Isomer 6-Bromo Isomer Crude Product->6-Bromo Isomer Purification Dibromo Side-products Dibromo Side-products Crude Product->Dibromo Side-products Purification

Caption: Workflow for Electrophilic Aromatic Bromination.

Benzylic_Bromination 4-Methyl-3-methoxybenzoic Acid 4-Methyl-3-methoxybenzoic Acid Reaction with NBS Reaction with NBS 4-Methyl-3-methoxybenzoic Acid->Reaction with NBS NBS, AIBN/hv Benzylic Radical Intermediate Benzylic Radical Intermediate Reaction with NBS->Benzylic Radical Intermediate Aromatic Bromination Aromatic Bromination Reaction with NBS->Aromatic Bromination Side Reaction (non-ideal conditions) 4-(Bromomethyl) Product 4-(Bromomethyl) Product Benzylic Radical Intermediate->4-(Bromomethyl) Product Main Product 4-(Dibromomethyl) Product 4-(Dibromomethyl) Product Benzylic Radical Intermediate->4-(Dibromomethyl) Product Side Product (excess NBS)

Caption: Reaction Pathways in Benzylic Bromination.

Caption: Troubleshooting Workflow for Bromination Reactions.

References

Technical Support Center: Purification of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Bromomethyl)-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile can vary depending on the synthetic route and reaction conditions. However, common impurities include:

  • Unreacted Starting Material: 3-methoxy-4-methylbenzoic acid may be present if the benzylic bromination reaction did not go to completion.

  • Succinimide: If N-Bromosuccinimide (NBS) is used as the brominating agent, succinimide is a common byproduct.[1]

  • Dibrominated Byproduct: Over-reaction can lead to the formation of 4-(dibromomethyl)-3-methoxybenzoic acid.

  • Hydrolysis Product: The product, this compound, is susceptible to hydrolysis, which can form 4-(hydroxymethyl)-3-methoxybenzoic acid, particularly during aqueous workups.

  • Residual Solvents: Solvents used in the synthesis, such as chlorobenzene or ethyl acetate, may remain in the crude product.[1]

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used methods for purifying crude this compound are recrystallization and column chromatography. The choice between them depends on the level of purity required and the nature of the impurities. For acidic compounds, acid-base extraction can also be a useful preliminary purification step.[2]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause the melting point to be lower and broader.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity and identifying impurities. A reversed-phase C18 column is often suitable for this type of compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the characteristic peaks of the desired product and detect the presence of impurities.

Troubleshooting Guides

Recrystallization

Q4: My product is "oiling out" instead of forming crystals during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be caused by a few factors:

  • High Impurity Concentration: A large amount of impurity can significantly depress the melting point of your compound, causing it to melt in the hot solvent.

    • Solution: Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.[3]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.[3]

  • Solution is Too Concentrated: If the solution is supersaturated, the product may not have a chance to form a crystal lattice.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly.[3]

Q5: No crystals are forming after the solution has cooled. How can I induce crystallization?

A5: If crystals do not form spontaneously, the solution may be supersaturated or not saturated enough.

  • Too Much Solvent: If an excess of solvent was used, the solution may not be saturated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

  • Supersaturation: The solution may need a nucleation site to begin crystallization.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create microscopic scratches that provide a surface for crystal growth.[3]

    • Solution 2: Seeding: Add a very small crystal of pure this compound to the cooled solution. This "seed" crystal will act as a template for other crystals to grow on.[3]

Q6: The recovery yield after recrystallization is very low. How can I improve it?

A6: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Premature Crystallization: The product may have crystallized in the funnel during hot filtration.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them on the hot plate or by passing some hot solvent through the filter paper just before filtering your solution.[3]

  • Incomplete Crystallization: Not enough time was allowed for crystallization, or the final temperature was not low enough.

    • Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

Column Chromatography

Q7: The separation of my compound from impurities on the column is poor. What can I do?

A7: Poor separation can be caused by several factors related to the column setup and mobile phase.

  • Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in all compounds sticking to the column.

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for acidic compounds on silica gel is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your desired compound.[2]

  • Column Overloading: Too much crude material was loaded onto the column for the amount of stationary phase.

    • Solution: Use a proper ratio of stationary phase to crude product. A general rule of thumb is a 30:1 to 100:1 ratio by weight.[2]

  • Poor Column Packing: The presence of cracks or channels in the stationary phase will lead to uneven flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed evenly. A slurry packing method is generally preferred. Do not let the column run dry at any point.[2]

Q8: My product is showing significant "tailing" on the column. How can I fix this?

A8: Tailing is often observed with acidic or basic compounds on silica gel due to strong interactions with the stationary phase.

  • Acidic Nature of the Compound: The carboxylic acid group on your molecule can interact strongly with the slightly acidic silica gel.

    • Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will protonate the silica surface and reduce the strong interaction with your acidic compound, resulting in sharper peaks.[2]

Data Presentation

The following tables provide illustrative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions and the initial purity of the crude material.

Table 1: Comparison of Crude vs. Purified Product Characteristics

PropertyCrude ProductAfter RecrystallizationAfter Column Chromatography
Appearance Off-white to yellow solidWhite crystalline solidWhite solid
Melting Point 198-205 °C (broad)208-210 °C (sharp)209-211 °C (sharp)
Purity (by HPLC) ~85%>98%>99%

Table 2: Illustrative HPLC Purity Analysis

ImpurityRetention Time (min)Crude Area %Purified Area % (Recrystallization)
3-methoxy-4-methylbenzoic acid4.28.5< 0.5
4-(hydroxymethyl)-3-methoxybenzoic acid3.12.0< 0.1
Succinimide2.53.5Not Detected
This compound 5.8 85.2 99.3
Unknown Impurity 16.50.8< 0.1

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general procedure and the solvent choice and volumes may need to be optimized.

  • Solvent Selection: Based on related compounds, a mixed solvent system of ethyl acetate and hexanes or ethanol and water is a good starting point. The ideal solvent system is one in which the compound is soluble at high temperatures and insoluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A good starting mobile phase (eluent) is a mixture of hexanes and ethyl acetate (e.g., a gradient starting from 9:1 to 7:3, v/v) with the addition of 0.5% acetic acid to prevent tailing. Optimize the eluent system using TLC beforehand.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration cluster_2 Crystallization cluster_3 Isolation A Crude Product in Flask B Add Minimum Amount of Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (removes insoluble impurities) C->D E Clear Hot Filtrate D->E F Slow Cooling to Room Temperature E->F G Cool in Ice Bath F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_fractions Fraction Analysis A 1. Prepare Column (Slurry pack silica gel) B 2. Load Sample (Dissolve crude product and apply to column) A->B C 3. Elute with Solvent System (Start with low polarity, e.g., 9:1 Hexanes:EtOAc) B->C D 4. Collect Fractions C->D E 5. Monitor Fractions by TLC D->E F Impurity Fractions E->F Discard G Mixed Fractions E->G Re-column if necessary H Pure Product Fractions E->H I 6. Combine Pure Fractions H->I J 7. Evaporate Solvent (Rotary Evaporator) I->J K Pure Product J->K

Caption: General workflow for purification by column chromatography.

References

Troubleshooting low conversion in 4-(Bromomethyl)-3-methoxybenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-(Bromomethyl)-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide effective troubleshooting strategies for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What makes the esterification of this compound challenging?

A1: The primary challenge lies in the presence of two reactive sites on the molecule: the carboxylic acid and the benzylic bromide. The benzylic bromide is susceptible to nucleophilic attack and can undergo side reactions under certain esterification conditions, particularly the high temperatures and strong acid catalysis used in traditional Fischer esterification.[1][2][3][4]

Q2: What are the most common methods for esterifying this compound?

A2: The most common methods include:

  • Fischer-Speier Esterification: An acid-catalyzed reaction with an alcohol. While common, it is often problematic for this substrate.[5][6][7]

  • Steglich Esterification: A milder method using coupling agents like DCC or EDC with a DMAP catalyst, which is often more suitable for acid-sensitive substrates.[8][9][10]

  • Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired alcohol.[8]

Q3: Can I synthesize the ester product through an alternative route?

A3: Yes, a common and often high-yielding method is to start with the methyl ester of 4-methyl-3-methoxybenzoic acid and then perform a side-chain bromination using N-bromosuccinimide (NBS) under photochemical conditions.[11][12] This avoids subjecting the sensitive benzylic bromide to esterification conditions.

Troubleshooting Guide: Low Conversion in Fischer Esterification

This guide addresses the common issue of low conversion when using the Fischer esterification method for this compound.

Problem: My Fischer esterification is giving a low yield and multiple spots on my TLC plate.

This is a frequent issue due to the reactivity of the benzylic bromide. The troubleshooting process below will help you identify the cause and find a solution.

Troubleshooting Workflow

G cluster_start cluster_check cluster_solutions_equilibrium cluster_solutions_side_reactions start Start: Low Conversion Observed check_equilibrium Issue: Is the reaction equilibrium unfavorable? start->check_equilibrium Evaluate Potential Causes check_side_reactions Issue: Are side reactions consuming the starting material? start->check_side_reactions Evaluate Potential Causes solution_excess_alcohol Solution 1a: Increase alcohol to a large excess (e.g., use as solvent). check_equilibrium->solution_excess_alcohol Action solution_remove_water Solution 1b: Remove water using a Dean-Stark trap or molecular sieves. check_equilibrium->solution_remove_water Action solution_lower_temp Solution 2a: Lower reaction temperature and extend reaction time. check_side_reactions->solution_lower_temp Action solution_milder_conditions Solution 2b: Switch to milder, non-acidic esterification method (e.g., Steglich Esterification). check_side_reactions->solution_milder_conditions Action end End: Optimized Yield solution_excess_alcohol->end solution_remove_water->end solution_lower_temp->end solution_milder_conditions->end

Caption: Troubleshooting workflow for low conversion.

Question 1: Is the reaction failing to reach completion due to equilibrium?

Possible Cause: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward, preventing full conversion of the carboxylic acid.[6][13][14]

Solutions:

  • Use a Large Excess of Alcohol: Employing the alcohol as the solvent or using a significant molar excess (e.g., 10-20 equivalents) shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[6][13]

  • Remove Water: Actively removing water as it forms is a highly effective strategy. This can be achieved by:

    • Dean-Stark Apparatus: If using a solvent like toluene that forms an azeotrope with water.

    • Molecular Sieves: Adding activated molecular sieves (e.g., 4Å) to the reaction mixture to sequester water.

StrategyRecommended ActionExpected Outcome
Drive Equilibrium Use alcohol as the reaction solvent.Increased conversion to the ester.
Remove Byproduct Add 4Å molecular sieves or use a Dean-Stark apparatus.Pushes reaction to completion, improving final yield.
Question 2: Am I observing byproducts from side reactions?

Possible Cause: The benzylic bromide is susceptible to nucleophilic attack by the alcohol solvent, especially under the acidic conditions and heat of Fischer esterification. This leads to the formation of a benzyl ether byproduct. Hydrolysis of the bromide to a benzyl alcohol can also occur if water is present.

Potential Side Reactions

G start This compound (Starting Material) reagents1 R'OH, H+ start->reagents1 reagents2 R'OH (Nucleophile) start->reagents2 reagents3 H₂O (Nucleophile) start->reagents3 ester Desired Product: Ester ether Side Product: Benzyl Ether alcohol_byproduct Side Product: Benzyl Alcohol reagents1->ester Esterification (Desired Path) reagents2->ether SN1/SN2 Attack on Benzylic Carbon reagents3->alcohol_byproduct Hydrolysis of Benzylic Bromide

Caption: Potential side reactions at the benzylic position.

Solutions:

  • Lower the Reaction Temperature: High temperatures accelerate the rate of side reactions. If possible, run the reaction at a lower temperature for a longer duration.

  • Switch to a Milder Esterification Method: For sensitive substrates like this, avoiding strong acid and heat is the most robust solution. The Steglich esterification is highly recommended.

Method ComparisonFischer EsterificationSteglich EsterificationAcid Chloride Formation
Conditions Strong acid (e.g., H₂SO₄), heat (reflux)Neutral pH, room temperatureTwo steps, can be mild
Reagents Carboxylic acid, alcohol, acid catalystCarboxylic acid, alcohol, DCC/EDC, DMAPSOCl₂, then alcohol, base (e.g., pyridine)
Suitability for Substrate Low: High risk of side reactions at benzylic site.High: Mild conditions protect the benzylic bromide.Moderate to High: Avoids strong acid but requires handling of harsh reagents.
Typical Yield Range 30-60% (variable)75-95%70-90%

Experimental Protocols

Protocol 1: Recommended Method - Steglich Esterification

This protocol provides a mild and effective method for the esterification of this compound, minimizing side reactions.[9][10]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Steglich Esterification Workflow

G A 1. Dissolve Acid & Alcohol in Anhydrous DCM B 2. Add DMAP (Catalyst) A->B C 3. Cool to 0°C B->C D 4. Add DCC Solution C->D E 5. Stir at RT (12-24h) D->E F 6. Filter DCU Precipitate E->F G 7. Aqueous Workup (Acid, Base, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Ester I->J

Caption: Workflow for the Steglich esterification protocol.

Protocol 2: Optimized Fischer Esterification

If Fischer esterification must be used, this protocol incorporates measures to mitigate some of the common issues.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired anhydrous alcohol (e.g., 20 eq, which also serves as the solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction by TLC. Note: Use the lowest effective temperature to minimize side reactions.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer carefully with cold, saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: Vent the separatory funnel frequently to release CO₂ gas.[15]

    • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography.

References

Preventing self-polymerization of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the self-polymerization of 4-(Bromomethyl)-3-methoxybenzoic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the self-polymerization of this compound?

A1: The self-polymerization is primarily due to the high reactivity of the benzylic bromide functional group.[1][2][3] The molecule possesses both an electrophilic site (the bromomethyl group) and a nucleophilic site (the carboxylate group). Under certain conditions, one molecule's bromomethyl group can react with the carboxylate group of another molecule in a nucleophilic substitution reaction. This process can repeat, leading to the formation of polyester oligomers or polymers. This reactivity is enhanced because the benzylic carbocation intermediate is stabilized by resonance with the benzene ring.[3]

Q2: What are the visible signs of polymerization?

A2: Signs of polymerization can include:

  • A noticeable decrease in the solubility of the compound in your solvent system.

  • The formation of a gummy, viscous, or solid insoluble material in the storage container or reaction vessel.

  • Discoloration of the solid material or the solution.

  • Inconsistent or poor results in subsequent reactions, such as low yields of the desired product.

Q3: How should I properly store this compound to minimize polymerization?

A3: Proper storage is critical for maintaining the integrity of the compound. Key recommendations from safety data sheets include keeping the container tightly closed and storing it in a cool, dry, and well-ventilated place.[4][5][6][7] Exposure to moisture, heat, and light should be minimized.[5][6] For long-term stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is also advised to protect from moisture.[4]

Q4: Are there any chemical inhibitors I can add to prevent polymerization during storage or a reaction?

A4: While specific inhibitor studies for this exact compound are not widely published, general principles for inhibiting radical or condensation polymerization can be applied. Polymerization inhibitors are substances added to monomers to prevent spontaneous polymerization.[8][9] For compounds susceptible to polymerization, phenolic compounds (like hydroquinone or BHT), certain amines, or nitro compounds are often used as radical scavengers.[8][10] However, since the primary polymerization pathway is likely polycondensation, maintaining anhydrous conditions and low temperatures is a more effective strategy than adding a radical inhibitor. If an inhibitor is considered, its compatibility with your specific reaction chemistry must be thoroughly evaluated.

Q5: What handling procedures should I follow during an experiment to prevent polymerization?

A5: To prevent polymerization during experimental use, you should:

  • Use the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).

  • Employ anhydrous solvents to prevent hydrolysis of the benzylic bromide and minimize side reactions.

  • Maintain low reaction temperatures, as heat can accelerate the rate of polymerization.

  • Avoid strong bases, which can deprotonate the carboxylic acid and increase its nucleophilicity, potentially promoting the polymerization reaction.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered due to the self-polymerization of this compound.

Problem Probable Cause Suggested Solution
Reagent has formed clumps or a solid mass in the bottle. Self-polymerization during storage due to improper conditions (exposure to moisture or heat).Discard the reagent. It is not recommended to attempt to purify or use the polymerized material as it will lead to inaccurate measurements and failed reactions. Procure a fresh batch and adhere to strict storage protocols.[4][5]
Low or no yield of the desired product in a reaction. The reagent has polymerized, reducing the concentration of the active starting material.Verify the quality of the starting material. If polymerization is suspected, use a fresh vial of the reagent. Ensure all reaction conditions (anhydrous solvents, inert atmosphere, low temperature) are optimized to prevent polymerization during the experiment.
An insoluble, sticky substance forms in the reaction flask. Polymerization is occurring under the reaction conditions.Immediately cool the reaction mixture. Re-evaluate the reaction parameters: lower the temperature, ensure the absolute exclusion of water, and check for any incompatible reagents (e.g., strong bases) that could be catalyzing the polymerization.[7]
Analytical data (e.g., NMR, LC-MS) of the crude product is complex and uninterpretable. The presence of oligomers/polymers of varying lengths is complicating the analysis.Attempt to isolate the desired product from the polymeric byproduct through chromatography. If separation is difficult, the reaction should be repeated with stricter controls to prevent polymerization from the outset.

Experimental Protocols

Protocol: Handling and Use of this compound in a Nucleophilic Substitution Reaction

This protocol provides a generalized workflow for using the reagent while minimizing the risk of self-polymerization.

  • Preparation of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas (argon or nitrogen).

    • Use anhydrous solvents from a solvent purification system or a freshly opened bottle stored over molecular sieves.

  • Setting up the Reaction:

    • Assemble the glassware under a positive pressure of inert gas.

    • In a separate, dry flask, weigh the required amount of this compound quickly to minimize exposure to atmospheric moisture.

    • Dissolve the reagent in the chosen anhydrous solvent under an inert atmosphere.

  • Running the Reaction:

    • Cool the reaction vessel to the desired temperature (e.g., 0°C or lower) using an ice bath or cryocooler before adding other reagents.

    • Slowly add your nucleophile or other reaction partners to the solution of this compound.

    • Maintain the low temperature and inert atmosphere throughout the reaction period.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction appropriately, keeping the temperature low.

    • Proceed with the extraction and purification of the desired product.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Low Yield, Insoluble Mass) check_reagent Inspect Starting Material: Is it clumpy, discolored, or insoluble? start->check_reagent reagent_bad Reagent Polymerized. Discard and procure fresh stock. check_reagent->reagent_bad Yes reagent_ok Reagent appears OK. check_reagent->reagent_ok No rerun_exp Rerun Experiment with Stricter Controls reagent_bad->rerun_exp After getting new reagent check_conditions Review Experimental Conditions: - Anhydrous solvents used? - Inert atmosphere maintained? - Temperature controlled? reagent_ok->check_conditions conditions_bad Conditions suboptimal. Optimize protocol: - Use dry solvents/glassware. - Maintain inert atmosphere. - Lower reaction temperature. check_conditions->conditions_bad No conditions_ok Conditions appear optimal. check_conditions->conditions_ok Yes conditions_bad->rerun_exp conditions_ok->rerun_exp end_success Problem Resolved rerun_exp->end_success end_fail Problem Persists: Consult literature for alternative synthetic routes or reagents. rerun_exp->end_fail

Caption: Troubleshooting workflow for experiments involving this compound.

PolymerizationMechanism cluster_monomer1 Molecule 1 cluster_monomer2 Molecule 2 m1 This compound (with -COOH group) reaction Nucleophilic Attack (-COO⁻ on -CH₂Br) m1->reaction m2 This compound (with -CH2Br group) m2->reaction dimer Dimer Formation (Ester Linkage) reaction->dimer polymer Poly-ester Chain (Self-Polymerization) dimer->polymer + (n) Monomers

Caption: Proposed self-polymerization pathway via polycondensation.

References

Optimizing reaction conditions for nucleophilic displacement on 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers performing nucleophilic displacement reactions on 4-(Bromomethyl)-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the nucleophilic displacement on this compound?

This reaction is a classic nucleophilic substitution. Because the leaving group (bromide) is on a primary benzylic carbon, the reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. Benzylic halides are highly reactive in nucleophilic substitution reactions.[1][2]

Q2: What is the expected mechanism and why is it favored?

The SN2 mechanism is strongly favored for this primary benzylic halide. This pathway involves a single transition state where the nucleophile attacks the electrophilic carbon at the same time the bromide leaving group departs. It is favored over the SN1 mechanism because the formation of a primary carbocation is energetically unfavorable, even with benzylic stabilization. The SN2 pathway leads to an inversion of stereochemistry at the carbon center, though in this specific molecule, the carbon is achiral.

Q3: What are the critical parameters to control for this reaction?

Optimizing this reaction requires careful control of four key parameters:

  • The Nucleophile: Its strength and concentration are critical. Stronger nucleophiles lead to faster reaction rates.[3]

  • The Solvent: The choice of solvent significantly impacts the reaction rate by stabilizing or destabilizing the reactants and transition state.[4][5][6]

  • The Base: A base is often required to deprotonate the nucleophile or to neutralize the HBr byproduct. Its strength and stoichiometry must be carefully chosen.

  • Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions.[7]

Q4: How does the carboxylic acid group on the ring affect the reaction?

The carboxylic acid group is a key consideration. Under basic conditions, it will be deprotonated to form a carboxylate. This can have two effects:

  • Solubility: The formation of a salt can change the solubility of the starting material and product in the reaction solvent.

  • Reactivity: The carboxylate group is a potential nucleophile itself, which could lead to side products like anhydrides or esters, although this is less likely to compete with a strong external nucleophile attacking the more reactive benzylic bromide. Care must be taken if the intended nucleophile is weak.[8]

Troubleshooting Guide

Problem: No Reaction or Very Slow Conversion

Q: My reaction is not proceeding, or the conversion is extremely low according to TLC/LC-MS. What should I check first?

A:

  • Reagent Purity: Verify the purity of your this compound and the nucleophile. The starting material can degrade over time.

  • Base Activity: If you are using a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH), ensure it is not old or has been passivated by exposure to air and moisture.

  • Nucleophile Strength: The reaction rate is directly dependent on the strength of the nucleophile.[3] If you are using a weak nucleophile (e.g., water, an alcohol without a base), the reaction will be very slow.[9] Consider using a stronger nucleophile or adding a non-nucleophilic base to deprotonate it. For example, using sodium methoxide instead of methanol.[7]

  • Temperature: SN2 reactions often require heating to proceed at a reasonable rate.[7] Ensure your reaction is heated to the appropriate temperature for your specific solvent and nucleophile combination.

Q: The reaction is proceeding but is too slow. How can I increase the rate?

A:

  • Increase Temperature: Gently increasing the reaction temperature, often to the reflux point of the solvent, can significantly speed up the reaction.[7] Monitor for the appearance of side products.

  • Change Solvent: The solvent plays a crucial role. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are ideal. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and more reactive. Polar protic solvents (like water, methanol, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[4][10][11]

  • Increase Nucleophile Concentration: As the SN2 reaction rate depends on the concentration of both the substrate and the nucleophile, increasing the concentration of the nucleophile (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents) can increase the reaction rate.

Problem: Low Yield and/or Multiple Products

Q: My final yield is low, even though the starting material was consumed. What are the likely causes?

A:

  • Side Reactions: The most common issue is the formation of side products. Carefully analyze your crude product by LC-MS or NMR to identify impurities.

  • Workup/Purification Losses: The product, having a carboxylic acid group, can be tricky to purify. Ensure you are using the correct pH during aqueous extraction to have the product in the desired layer (organic at low pH, aqueous at high pH). Recrystallization is often an effective purification method.[7][12]

  • Incorrect Stoichiometry: Using a large excess of base can sometimes promote elimination (E2) or other side reactions. Ensure your stoichiometry is optimized.

Q: My TLC/LC-MS shows multiple spots. What are the most common side products?

A:

  • Dimerization: The product's nucleophilic site (e.g., the newly formed ether or amine) can react with another molecule of the starting this compound, leading to a dimer. This can be minimized by using a slight excess of the primary nucleophile.

  • Elimination (E2): While less common for primary halides, using a sterically hindered, strong base can lead to the formation of an alkene byproduct. This is more likely at higher temperatures.

  • Reaction with Solvent: If using a nucleophilic solvent (like methanol) without a stronger nucleophile present, you may form the solvent-adduct product.[7]

Data Presentation

Table 1: Recommended Starting Conditions for Nucleophilic Displacement

Nucleophile TypeExample NucleophileRecommended SolventRecommended Base (if needed)Typical Temp. (°C)
Alcohol (ROH) Methanol, EthanolMethanol (as solvent)KOH, NaH65 (Reflux)
Thiol (RSH) ThiophenolDMF, AcetonitrileK₂CO₃, Et₃N25 - 60
Amine (R₂NH) Benzylamine, MorpholineAcetonitrile, THFK₂CO₃ or None (Amine is basic)25 - 80
Cyanide (CN⁻) NaCN, KCNDMSO, DMFN/A60 - 100
Azide (N₃⁻) NaN₃DMF, Acetone/H₂ON/A50 - 80

Table 2: General Solvent Effects on SN2 Reactions

Solvent TypeExampleGeneral Effect on SN2 RateRationale
Polar Aprotic DMF, DMSO, AcetoneIncreases Rate Solvates the counter-ion (cation) but not the nucleophile (anion), increasing nucleophile reactivity.
Polar Protic Water, Methanol, EthanolDecreases Rate Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[4][6]
Non-Polar Toluene, HexaneVery Slow / No Reaction Reactants (often salts) have poor solubility.

Experimental Protocols

Protocol 1: General Procedure for Ether Synthesis (e.g., Methoxide Nucleophile)

This protocol is adapted from a similar synthesis.[7]

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the alcohol solvent (e.g., Methanol, 20 mL per 1 g of starting material).

  • Base Addition: Carefully add a base (e.g., KOH, 1.1 eq) to the solvent and stir until dissolved to generate the alkoxide nucleophile.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (for methanol, ~65 °C) for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The starting material is UV active.

  • Workup (Solvent Removal): Once the reaction is complete, cool the flask to room temperature and remove the solvent using a rotary evaporator.

  • Workup (Aqueous Extraction): Dissolve the resulting residue in water (30 mL). The solution will be basic. Carefully acidify the solution with dilute HCl (e.g., 1M) until the pH is ~2. The product should precipitate as a solid.

  • Isolation: Filter the precipitated solid under vacuum. Wash the solid with cold water (2 x 15 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure product. Dry the final product under vacuum.

Visualizations

Reaction Mechanism

Caption: SN2 mechanism for nucleophilic displacement.

Experimental Workflow

experimental_workflow arrow arrow A Reaction Setup (Solvent, Base, Substrate) B Heat to Reflux (1-3 hours) A->B C Monitor by TLC/LC-MS B->C C->B Incomplete D Workup: Solvent Removal C->D Reaction Complete E Workup: Aqueous Extraction & Acidification D->E F Isolation: Vacuum Filtration E->F G Purification: Recrystallization F->G H Characterization (NMR, MS, MP) G->H

Caption: General workflow for synthesis and purification.

Troubleshooting Logic

troubleshooting_flowchart start Problem: Low Yield or Slow Reaction cond Check Reaction Conditions start->cond reag Check Reagents start->reag side Investigate Side Reactions start->side temp Is Temperature Optimal? cond->temp nuc Is Nucleophile Strong Enough? reag->nuc tlc Analyze Crude by TLC/LC-MS side->tlc solv Is Solvent Correct? (Polar Aprotic for SN2) temp->solv Yes base Is Base Active & Correct Stoich.? nuc->base Yes

References

How to monitor the progress of reactions involving 4-(Bromomethyl)-3-methoxybenzoic acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing thin-layer chromatography (TLC) to monitor the progress of chemical reactions involving 4-(Bromomethyl)-3-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with this compound?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique ideal for the qualitative analysis of reaction mixtures.[1] It allows for the efficient separation of the starting material, this compound, from the product(s) and any byproducts based on differences in their polarity. This enables real-time tracking of the consumption of the starting material and the formation of the product.

Q2: How do I visualize the spots on the TLC plate?

A2: this compound and many of its derivatives contain an aromatic ring, making them UV-active. The primary and non-destructive method for visualization is a UV lamp, typically at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[2] For further confirmation or if the product is not UV-active, chemical staining reagents can be used. Stains like potassium permanganate or iodine vapor are effective for a wide range of organic compounds.[2]

Q3: My spots are streaking or elongated. What could be the cause and how do I fix it?

A3: Streaking of acidic compounds like this compound is a common issue on silica gel TLC plates. This is often due to strong interactions with the acidic silica gel. To resolve this, add a small amount of a weak acid, such as acetic acid or formic acid (0.1–2.0%), to your eluting solvent system.[3][4] Another potential cause is overloading the sample on the plate; try spotting a more diluted solution of your reaction mixture.[3]

Q4: I don't see any spots on my developed TLC plate. What should I do?

A4: There are several potential reasons for not seeing spots. Your sample may be too dilute. Try concentrating the sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[3][5] Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[3][5] It's also possible that your compound is not UV-active and requires a chemical stain for visualization.[3]

Q5: The Rf values are not consistent between different runs. Why is this happening?

A5: Reproducibility in TLC can be affected by several factors. Ensure that the solvent system is freshly prepared for each run, as the composition of mixed solvents can change over time due to evaporation.[1] The TLC chamber should be properly saturated with the solvent vapor before developing the plate. Variations in the thickness of the silica gel layer, ambient temperature, and humidity can also lead to inconsistent Rf values.

Experimental Protocols

Detailed Methodology for TLC Monitoring

This protocol outlines the standard procedure for monitoring a reaction involving this compound.

  • Preparation of the TLC Chamber:

    • Pour the chosen solvent system (mobile phase) into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the inner wall of the chamber.

    • Cover the chamber with a lid or watch glass and allow it to saturate for at least 5-10 minutes. This ensures the atmosphere inside the chamber is saturated with solvent vapors, which improves the quality of the separation.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6] Be careful not to scratch the silica layer.

    • Mark small tick marks on the baseline for each sample you intend to spot. A standard setup includes lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting the TLC Plate:

    • Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., ethyl acetate, methanol) to create a reference solution.

    • Using a capillary tube, carefully spot the starting material solution on the corresponding tick mark on the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.[7]

    • Take a small aliquot of your reaction mixture and, if necessary, dilute it with a suitable solvent. Spot this on the 'RM' tick mark.

    • For the co-spot lane ('C'), first spot the starting material, and then, using the same capillary, spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Developing the Chromatogram:

    • Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the solvent level is below the baseline.[8]

    • Cover the chamber and allow the solvent to travel up the plate by capillary action.

    • Remove the plate when the solvent front is about 0.5 to 1 cm from the top edge.[8]

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[7]

    • If necessary, use a chemical stain (e.g., potassium permanganate or iodine) for further visualization.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane, and a new product spot is clearly visible.

Data Presentation

Table 1: Recommended Solvent Systems and Expected Rf Values

The optimal Rf value for good separation is typically between 0.2 and 0.8.[9] Since this compound is a carboxylic acid, the addition of a small amount of acetic acid to the mobile phase is recommended to obtain sharp, well-defined spots.[9]

Solvent System (v/v/v)Starting Material (this compound) Expected Rf RangeProduct Expected Rf RangeNotes
Hexane : Ethyl Acetate : Acetic Acid (70:30:1)0.3 - 0.5Varies depending on product polarityA good starting point for many reactions. Adjust the hexane/ethyl acetate ratio to optimize separation.
Dichloromethane : Methanol : Acetic Acid (95:5:1)0.4 - 0.6Varies depending on product polaritySuitable for more polar products.
Toluene : Ethanol : Acetic Acid (90:10:1)0.3 - 0.5Varies depending on product polarityAn alternative non-halogenated solvent system.

Note: The exact Rf values will depend on the specific reaction conditions and the polarity of the resulting product. It is always necessary to determine the optimal solvent system experimentally for each new reaction.

Mandatory Visualization

TLC_Workflow prep_chamber Prepare & Saturate TLC Chamber develop_plate Develop Plate in Saturated Chamber prep_chamber->develop_plate Saturated Chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate: - Starting Material (SM) - Co-spot (C) - Reaction Mixture (RM) prep_plate->spot_plate spot_plate->develop_plate visualize Visualize Spots (UV Lamp / Stain) develop_plate->visualize Dry Plate analyze Analyze Results: - Calculate Rf Values - Assess Reaction Progress visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting Guide

This troubleshooting guide addresses common issues encountered during the TLC analysis of reactions involving this compound.

TLC_Troubleshooting streaking Problem: Streaking or Elongated Spots cause_streaking1 Cause: Sample Overloaded streaking->cause_streaking1 cause_streaking2 Cause: Compound is Acidic streaking->cause_streaking2 no_spots Problem: No Spots Visible cause_no_spots1 Cause: Sample Too Dilute no_spots->cause_no_spots1 cause_no_spots2 Cause: Not UV-Active no_spots->cause_no_spots2 poor_sep Problem: Poor Separation (Spots too high/low) cause_poor_sep1 Cause: Solvent Too Polar (Rf too high) poor_sep->cause_poor_sep1 cause_poor_sep2 Cause: Solvent Not Polar Enough (Rf too low) poor_sep->cause_poor_sep2 uneven_front Problem: Solvent Front is Uneven cause_uneven_front1 Cause: Plate Touching Chamber Wall uneven_front->cause_uneven_front1 cause_uneven_front2 Cause: Uneven Chamber Saturation uneven_front->cause_uneven_front2 sol_streaking1 Solution: Dilute Sample cause_streaking1->sol_streaking1 sol_streaking2 Solution: Add Acetic Acid to Eluent cause_streaking2->sol_streaking2 sol_no_spots1 Solution: Concentrate Sample or Spot Multiple Times cause_no_spots1->sol_no_spots1 sol_no_spots2 Solution: Use a Chemical Stain cause_no_spots2->sol_no_spots2 sol_poor_sep1 Solution: Decrease Solvent Polarity (e.g., more hexane) cause_poor_sep1->sol_poor_sep1 sol_poor_sep2 Solution: Increase Solvent Polarity (e.g., more ethyl acetate) cause_poor_sep2->sol_poor_sep2 sol_uneven_front1 Solution: Reposition Plate cause_uneven_front1->sol_uneven_front1 sol_uneven_front2 Solution: Ensure Proper Chamber Saturation cause_uneven_front2->sol_uneven_front2

Caption: Troubleshooting guide for common TLC issues.

References

Dealing with the lachrymatory properties of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-3-methoxybenzoic acid, a lachrymatory and corrosive compound. Adherence to these safety protocols and troubleshooting guides is critical to ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with the following primary concerns:

  • Lachrymatory Properties: It is a potent lachrymator, meaning it causes irritation, pain, and tearing upon exposure to the eyes and respiratory tract.[1]

  • Corrosive: The compound can cause severe skin burns and serious eye damage.[1]

  • Respiratory Irritant: Inhalation of dust or fumes may cause respiratory irritation.

Q2: What is the mechanism behind its lachrymatory effects?

A2: The lachrymatory and irritant properties of benzyl bromides, such as this compound, stem from their reactivity as alkylating agents. The benzylic carbon is electrophilic and readily reacts with nucleophiles, such as the thiol groups of cysteine residues in proteins found in sensory nerve endings of the eyes, skin, and mucous membranes. This alkylation activates sensory nerve receptors, leading to the sensation of pain and the physiological response of tearing and irritation. The reactivity is enhanced by the stability of the carbocation intermediate that can form upon dissociation of the bromide ion, facilitating both SN1 and SN2 reactions.[2]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive suite of PPE is required to minimize exposure risk. This includes, but is not limited to:

  • Eye and Face Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Q4: What are the proper storage conditions for this compound?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous. Dispose of it in accordance with local, state, and federal regulations. Unreacted material should be quenched before disposal (see Troubleshooting Guide).

Troubleshooting Guides

Issue: Accidental Exposure or Spill

Symptoms: Immediate eye and respiratory irritation, tearing, skin redness, and pain.

Immediate Actions:

  • Personnel Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and flush the affected area with large volumes of water for at least 15 minutes in a safety shower. Seek medical attention.

    • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Minor Spill (in a fume hood):

    • Alert others in the vicinity.

    • Wearing appropriate PPE, neutralize the spill with a suitable quenching agent (see Quenching Protocol below).

    • Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Contact your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

Issue: Lachrymatory Vapors Detected During Reaction

Possible Causes:

  • Inadequate ventilation.

  • Leaking reaction apparatus.

  • Reaction temperature is too high, causing sublimation or decomposition.

Solutions:

  • Ensure all manipulations are performed in a certified chemical fume hood with the sash at the appropriate height.

  • Check all joints and connections of your glassware to ensure they are properly sealed.

  • Monitor and control the reaction temperature carefully.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
Melting Point175-179 °C
Incompatible MaterialsStrong oxidizing agents, strong bases, moisture

Experimental Protocols

Protocol 1: General Safe Handling and Weighing
  • Preparation: Before handling the compound, ensure you are wearing all required PPE and that an emergency eyewash station and safety shower are accessible.

  • Work Area: Conduct all work in a certified chemical fume hood.

  • Weighing:

    • Tare a suitable container on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container using a spatula.

    • Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as hazardous waste.

  • Dissolution: Add the solvent to the container with the solid compound, not the other way around, to minimize splashing.

Protocol 2: Illustrative Nucleophilic Substitution Reaction (Esterification of a Phenol)

This is an illustrative protocol adapted from procedures for similar benzyl bromides. Researchers should optimize conditions for their specific substrate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the phenol (1.0 eq) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq) in a suitable aprotic solvent (e.g., acetone, DMF).

    • In a separate container, dissolve this compound (1.1 eq) in the same solvent.

  • Addition: Slowly add the solution of this compound to the stirring mixture of the phenol and base at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Quenching of Unreacted this compound
  • Preparation: In a separate flask, prepare a quenching solution. A dilute aqueous solution of a nucleophilic base, such as sodium hydroxide or ammonia, can be used. The reaction is exothermic, so the quenching flask should be cooled in an ice bath.

  • Quenching: Slowly and carefully add the unreacted this compound or the reaction mixture containing it to the cooled quenching solution with vigorous stirring.

  • Neutralization: After the addition is complete and the reaction has subsided, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a neutral pH.

  • Disposal: The neutralized aqueous solution can then be disposed of according to institutional guidelines for aqueous chemical waste.

Visualizations

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Emergency Ensure Access to Eyewash/Shower FumeHood->Emergency Weigh Weigh Compound Emergency->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Setup Set up Reaction Dissolve->Setup Execute Run Reaction Setup->Execute Workup Perform Work-up Execute->Workup Quench Quench Excess Reagent Workup->Quench Dispose Dispose of Waste Quench->Dispose

Caption: Safe experimental workflow for handling this compound.

Exposure Exposure Event (Eyes, Skin, Inhalation) Assess Assess Severity Exposure->Assess Minor Minor Exposure/Spill Assess->Minor Localized Major Major Exposure/Spill Assess->Major Widespread/ Severe Symptoms FirstAid Administer First Aid (Flush with water for 15+ min) Minor->FirstAid Neutralize Neutralize Spill (if safe to do so) Minor->Neutralize Major->FirstAid Evacuate Evacuate Area Major->Evacuate Medical Seek Immediate Medical Attention FirstAid->Medical AlertEHS Alert EHS/ Emergency Services Evacuate->AlertEHS Cleanup Clean and Decontaminate Neutralize->Cleanup

Caption: Troubleshooting flowchart for accidental exposure to this compound.

References

Technical Support Center: Scale-Up Synthesis of 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the successful scale-up of 4-(Bromomethyl)-3-methoxybenzoic acid synthesis. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.

Synthesis Overview and Workflow

The synthesis of this compound is typically achieved via the radical bromination of the corresponding 4-methyl precursor, often the methyl ester, using a brominating agent like N-Bromosuccinimide (NBS). This reaction, a variation of the Wohl-Ziegler bromination, requires careful control of conditions to ensure high yield and purity, especially during scale-up.[1][2] The subsequent hydrolysis of the ester yields the final carboxylic acid product.

SynthesisWorkflow start Methyl 4-methyl-3-methoxybenzoate reagents + N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN) or UV Light process Radical Bromination (Wohl-Ziegler Reaction) intermediate Methyl 4-(bromomethyl)-3-methoxybenzoate process->intermediate hydrolysis Hydrolysis intermediate->hydrolysis e.g., KOH, then acidify product This compound

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the scale-up synthesis.

Q1: My reaction shows low or no conversion. What are the likely causes and solutions?

Low or no product yield is a common issue that can often be traced back to the reagents or reaction initiation.[3]

  • Possible Cause 1: Inactive Reagents. The brominating agent (NBS) can degrade over time, and the radical initiator (e.g., AIBN, benzoyl peroxide) has a limited shelf-life and is sensitive to storage conditions.[3]

    • Solution: Use freshly opened or purified NBS. Ensure the radical initiator is from a reliable source and has been stored correctly.[3]

  • Possible Cause 2: Insufficient Initiation. Radical reactions require an initial energy input to begin the chain reaction. This can be from heat (for chemical initiators like AIBN) or light (photochemical initiation).[3][4]

    • Solution: For chemical initiation, ensure the reaction temperature is high enough to cause homolytic cleavage of the initiator (typically 70-80 °C for AIBN).[3][5] For photochemical reactions, verify the light source provides the correct wavelength and intensity.[6]

  • Possible Cause 3: Presence of Radical Scavengers. Dissolved oxygen or other impurities in the solvent or on the glassware can quench the radical chain reaction.[3]

    • Solution: Before starting the reaction, thoroughly degas the solvent by bubbling an inert gas like nitrogen or argon through it.[3] Ensure all glassware is clean and dry.

Q2: I'm observing multiple byproducts and low selectivity. How can I improve this?

The formation of multiple products, such as dibrominated species or compounds with bromine on the aromatic ring, is a key challenge.

  • Possible Cause 1: Over-bromination. Harsh reaction conditions like high temperatures or prolonged reaction times can lead to the formation of a dibrominated byproduct.[3]

    • Solution: Carefully monitor the reaction's progress using TLC or GC. Using a slight excess of the starting material relative to NBS can help minimize over-bromination.[3] The molar ratio of the starting ester to NBS is typically recommended to be between 1:1.0 and 1:1.2.[6][7]

  • Possible Cause 2: Aromatic Ring Bromination. The electron-rich aromatic ring can undergo electrophilic aromatic substitution, especially if elemental bromine (Br₂) concentration is high.[3]

    • Solution: Use NBS, as it is designed to maintain a low, steady concentration of bromine, which favors the desired free-radical benzylic bromination over electrophilic aromatic bromination.[3] Avoid highly polar or acidic solvents which can promote ionic pathways.

Q3: The reaction is very exothermic and difficult to control on a larger scale. What are the critical safety considerations?

Thermal runaway is a significant risk in radical reactions, which are often highly exothermic.[8] The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient.[9]

  • Solution 1: Controlled Addition & Cooling. Instead of adding all reagents at once, add the radical initiator or NBS solution in portions or via a syringe pump. This allows for better control over the reaction rate and heat generation. Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to manage the exotherm.

  • Solution 2: Solvent Choice. The solvent should not only be suitable for the reaction but also act as a heat sink. A solvent with a boiling point near the desired reaction temperature can help dissipate heat through reflux.

  • Solution 3: Real-Time Monitoring. Implement real-time temperature monitoring with alarms. For very large scales, consider installing an emergency quenching system.

  • Solution 4: Bromine Safety. If using elemental bromine instead of NBS, extreme caution is necessary. Bromine is highly toxic, corrosive, and reactive.[10][11][12][13] Work must be conducted in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and face shields.[10][11] Have a neutralizing agent, such as sodium thiosulfate solution, readily available in case of spills.[11]

Q4: Carbon tetrachloride is often cited in literature protocols, but it's highly toxic. What are safer, scalable solvent alternatives?

Due to its toxicity and environmental impact, the use of carbon tetrachloride is now prohibited or severely restricted for industrial applications.[1][6][7]

  • Recommended Alternatives: Several patents and studies have demonstrated successful synthesis using safer solvents. Chlorobenzene and ethyl acetate are very suitable alternatives.[6][7] Other effective solvents include acetonitrile and 1,2-dichlorobenzene.[5][14] These solvents are less toxic and more environmentally benign than CCl₄.

Troubleshooting problem Problem: Low or No Product Yield cause1 Inactive Reagents? problem->cause1 cause2 Insufficient Initiation? problem->cause2 cause3 Radical Scavengers Present? problem->cause3 solution1 Solution: Use fresh/purified NBS. Check initiator quality and storage. cause1->solution1 solution2 Solution: Ensure correct temperature for initiator. Verify UV lamp intensity/wavelength. cause2->solution2 solution3 Solution: Degas solvent with N2 or Ar. Ensure glassware is clean and dry. cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

Data Presentation: Reaction Conditions

The synthesis can be performed under various conditions. The table below summarizes parameters from different sources, showcasing the versatility of the reaction.

Starting MaterialBrominating Agent (Molar Eq.)Initiator / ConditionsSolventTemp. (°C)Yield (%)
Methyl 3-methoxy-4-methylbenzoateN-Bromosuccinimide (1.05)UV immersion lampEthyl Acetate0 - 595
Methyl 3-methoxy-4-methylbenzoateN-Bromosuccinimide (1.05)UV immersion lampChlorobenzene0 - 590
Methyl 3-methoxy-4-methylbenzoateBromineAIBN (cat.)Carbon TetrachlorideReflux~90 (crude)
4-Methylbenzoic acidN-BromosuccinimideBenzoyl Peroxide (cat.)ChlorobenzeneReflux-

Data compiled from references[6][7][15][16]. Yields are as reported and may vary.

Experimental Protocols

The following protocols provide a starting point for both lab-scale and pilot-scale synthesis. Adjustments will be necessary based on the specific equipment and scale.

Protocol 1: Photochemical Bromination (Scale-Up Adaptation)

This method avoids chemical initiators but requires specialized photochemical reactor equipment for scale-up.

  • Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and a UV immersion lamp, charge methyl 3-methoxy-4-methylbenzoate (1.0 eq) and a suitable solvent such as ethyl acetate or chlorobenzene (approx. 8-10 L per kg of starting material).[6][7]

  • Reagent Addition: Cool the solution to 0-5 °C using a chiller.[6] Add N-Bromosuccinimide (1.05 eq) in portions to control the initial exotherm.

  • Reaction: Begin stirring and turn on the UV lamp. Maintain the temperature at 0-5 °C for the duration of the reaction (typically 4-6 hours).[6] Monitor the reaction progress by TLC or HPLC. The disappearance of the starting material and the floating of the byproduct, succinimide, on the surface indicates reaction completion.[1][17]

  • Work-up: Once the reaction is complete, turn off the lamp. Extract the reaction mixture with water (2 x 5 L per kg of starting material) to remove the succinimide.[6][7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 4-(bromomethyl)-3-methoxybenzoate.[6]

  • Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from a solvent mixture like n-heptane/ethyl acetate.[6][7]

Protocol 2: Chemical-Initiated Bromination (Scale-Up Adaptation)

This is a more common method that relies on thermal initiation.

  • Reactor Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge methyl 3-methoxy-4-methylbenzoate (1.0 eq) and a degassed solvent (e.g., chlorobenzene, 8-10 L per kg).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq).

  • Initiation: Heat the mixture to reflux (or the optimal temperature for your chosen initiator, e.g., ~75-80 °C for AIBN).[5] In a separate vessel, dissolve the radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02-0.04 eq) in a small amount of the reaction solvent. Add this initiator solution to the reaction mixture in portions over 1-2 hours to maintain a steady reaction rate and control the exotherm.

  • Reaction: Maintain the reaction at reflux for 1-3 hours after the initiator addition is complete.[16] Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath. The succinimide byproduct can be removed by filtration.[6][16] Wash the filtrate with water and brine. Dry the organic layer and concentrate under reduced pressure. Purify by recrystallization as described in Protocol 1.

References

Managing exothermic reactions during the synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-(Bromomethyl)-3-methoxybenzoic acid. This process, typically involving the benzylic bromination of 4-methyl-3-methoxybenzoic acid using N-Bromosuccinimide (NBS), is a powerful transformation but requires careful control of the reaction conditions to ensure safety and product quality.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic nature of the reaction.

Issue Possible Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Increase (Runaway Reaction) 1. Rapid addition of NBS: The reaction between NBS and the starting material is exothermic. Adding the reagent too quickly can generate heat faster than it can be dissipated.1. Control the rate of addition: Add NBS portion-wise or as a solution via a dropping funnel over an extended period. Monitor the internal temperature continuously.
2. Inadequate cooling: The cooling bath may not be efficient enough to handle the heat generated.2. Improve cooling efficiency: Use a larger cooling bath (e.g., ice-water or ice-salt bath) and ensure efficient stirring to promote heat transfer.
3. High concentration of reactants: More concentrated reactions will generate more heat in a smaller volume.3. Use appropriate solvent volume: Ensure sufficient solvent is used to dissipate heat effectively.
4. Incompatible solvent: Some solvents can react exothermically with NBS, leading to a thermal runaway.[1][2]4. Choose a suitable solvent: Acetonitrile is often a good choice. Avoid solvents like DMF, THF, and toluene which have shown hazardous incompatibilities with NBS.[1][3]
Low Yield of Desired Product 1. Incomplete reaction: The reaction may not have gone to completion.1. Monitor reaction progress: Use TLC or other analytical techniques to monitor the consumption of the starting material.
2. Side reactions: Over-bromination (formation of the dibromo- product) or reaction with the solvent can reduce the yield of the desired product.[4]2. Control stoichiometry and temperature: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). Maintain a consistent and appropriate reaction temperature.
3. Decomposition of product: The product may be unstable under the reaction conditions.3. Work up the reaction promptly: Once the reaction is complete, proceed with the workup and purification without delay.
Formation of Impurities 1. Succinimide byproduct: Succinimide is a byproduct of the reaction with NBS.[5]1. Aqueous wash: Succinimide is water-soluble and can be removed by washing the organic layer with water during the workup.[5][6]
2. Unreacted starting material: The reaction did not go to completion.2. Purification: Use recrystallization or column chromatography to separate the product from the starting material.[5]
3. Over-brominated byproduct: Use of excess NBS or high temperatures can lead to the formation of 4-(dibromomethyl)-3-methoxybenzoic acid.[4]3. Optimize reaction conditions: Carefully control the stoichiometry of NBS and the reaction temperature. Purification by recrystallization may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm in this reaction?

The primary cause of the exotherm is the radical chain reaction initiated by the decomposition of a radical initiator in the presence of N-Bromosuccinimide (NBS). The subsequent propagation steps, involving the abstraction of a benzylic hydrogen and reaction with bromine, are exothermic. The overall enthalpy of the reaction is negative, releasing heat into the system.

Q2: How can I safely quench the reaction?

To safely quench the reaction, first cool the reaction mixture in an ice bath. Then, slowly add a quenching agent to destroy any unreacted NBS and bromine radicals. Suitable quenching agents include aqueous solutions of sodium thiosulfate or sodium bisulfite.[7][8] Always perform the quench under controlled temperature conditions and with good stirring.

Q3: What are the best solvents for this reaction to minimize exothermic risk?

The choice of solvent is critical for safety. While carbon tetrachloride was historically used, it is now largely avoided due to toxicity.[9] Acetonitrile is a recommended solvent as it is relatively inert towards NBS and helps in dissipating heat.[3] Solvents such as DMF, THF, and toluene have been reported to have hazardous incompatibilities with NBS and should be used with extreme caution or avoided.[1][3]

Q4: What is the role of the radical initiator and how does it affect the exotherm?

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to initiate the free-radical chain reaction.[10] The decomposition of the initiator is itself an endothermic process, but it starts a chain reaction that is overall exothermic. The rate of initiation, controlled by the amount of initiator and the temperature, will directly influence the rate of the exothermic bromination reaction.

Q5: How can I effectively remove the succinimide byproduct during workup?

Succinimide is a water-soluble byproduct. After quenching the reaction, the succinimide can be removed by performing an aqueous extraction. Washing the organic layer with water or a saturated sodium bicarbonate solution will effectively transfer the succinimide to the aqueous phase.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 4-methyl-3-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Acetonitrile

  • Sodium thiosulfate solution (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate and hexanes (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-methyl-3-methoxybenzoic acid (1.0 eq) in acetonitrile.

  • Initiator Addition: Add a catalytic amount of AIBN or benzoyl peroxide (e.g., 0.02-0.05 eq) to the solution.

  • NBS Addition: Slowly add NBS (1.05-1.1 eq) to the reaction mixture in portions at room temperature. Monitor the internal temperature of the flask. If a significant exotherm is observed, cool the flask in an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 1-3 hours. Monitor the progress of the reaction by TLC.

  • Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature and then in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Quantitative Data on Solvent Incompatibility with NBS

The following table summarizes the thermal incompatibility data for NBS with various solvents, highlighting the importance of solvent selection in managing exotherms.

SolventOnset Temperature of Decomposition (°C)Heat of Decomposition (J/g)Risk of Thermal Runaway
Acetonitrile > 140-Low
Dimethylformamide (DMF) ~ 80HighHigh[2]
Tetrahydrofuran (THF) ~ 90ModerateModerate to High[3]
Toluene ~ 100ModerateModerate[3]

Note: The data is based on studies of NBS in the respective solvents and serves as an indicator of potential hazards. The actual onset temperature and heat of decomposition can vary with concentration and impurities.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Starting Material in Acetonitrile add_initiator Add Radical Initiator (AIBN) start->add_initiator add_nbs Slowly Add NBS (Portion-wise) add_initiator->add_nbs monitor_temp Monitor Temperature (Maintain < 40°C) add_nbs->monitor_temp Exothermic Step heat_reflux Heat to Reflux (Monitor by TLC) monitor_temp->heat_reflux cool_quench Cool and Quench (aq. Na2S2O3) heat_reflux->cool_quench extract Aqueous Extraction (Remove Succinimide) cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Recrystallize dry_concentrate->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic issue Issue Encountered runaway Uncontrolled Temperature Rise issue->runaway low_yield Low Product Yield issue->low_yield impurities Product Impurities issue->impurities cause_runaway1 Rapid NBS Addition? runaway->cause_runaway1 cause_runaway2 Adequate Cooling? runaway->cause_runaway2 cause_low_yield1 Incomplete Reaction? low_yield->cause_low_yield1 cause_low_yield2 Side Reactions? low_yield->cause_low_yield2 cause_impurities1 Succinimide Present? impurities->cause_impurities1 cause_impurities2 Unreacted SM? impurities->cause_impurities2 solution_runaway1 Slow Addition Rate cause_runaway1->solution_runaway1 Yes solution_runaway2 Improve Cooling cause_runaway2->solution_runaway2 No solution_low_yield1 Monitor with TLC, Increase Reaction Time cause_low_yield1->solution_low_yield1 Yes solution_low_yield2 Control Stoichiometry and Temperature cause_low_yield2->solution_low_yield2 Yes solution_impurities1 Aqueous Wash cause_impurities1->solution_impurities1 Yes solution_impurities2 Recrystallize/ Chromatography cause_impurities2->solution_impurities2 Yes

Caption: Troubleshooting logic for common issues during the synthesis.

References

Purification of 4-(Bromomethyl)-3-methoxybenzoic acid derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-(bromomethyl)-3-methoxybenzoic acid and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for purifying these acidic, polar aromatic compounds?

A: The standard stationary phase for these compounds is silica gel. Due to the polar carboxylic acid group and the aromatic ring, this compound derivatives are considered polar compounds.[1] Therefore, a mobile phase consisting of a mixture of a non-polar solvent and a more polar solvent is typically used.

  • Recommended Eluent Systems: A common and effective solvent system is a gradient of ethyl acetate in hexanes or heptane.[2][3] For more polar derivatives, a system of methanol in dichloromethane may be necessary.[2]

  • Improving Peak Shape: Benzoic acid derivatives can exhibit peak tailing due to interaction with the slightly acidic silica gel.[4] To mitigate this, it is highly recommended to add a small amount (0.5-1%) of acetic acid to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and better separation.[3]

Q2: My compound is not eluting from the column, even with a high concentration of polar solvent. What are the possible causes and solutions?

A: This is a common issue when dealing with highly polar or reactive compounds. Several factors could be at play:

  • Cause 1: Insufficient Solvent Polarity: The chosen eluent system may still not be polar enough.

    • Solution: Switch to a more aggressive polar solvent system, such as methanol in dichloromethane.[2] You can also try adding a small percentage of an even more polar solvent like methanol to your existing ethyl acetate/hexane system, but be aware that using more than 10% methanol can risk dissolving the silica gel.[2]

  • Cause 2: On-Column Decomposition: The bromomethyl group can be reactive, and the compound might be decomposing on the acidic silica gel stationary phase.[5]

    • Solution: First, test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear (a 2D TLC test).[5] If it is unstable, you can try deactivating the silica gel by pre-treating it with a base like triethylamine (and then adding 1-3% triethylamine to your eluent) or using a different stationary phase like alumina.[2][5]

  • Cause 3: Precipitation at the Column Head: If the sample was loaded in a solvent in which it is not fully soluble in the initial, non-polar eluent, it may have precipitated at the top of the column.[6]

    • Solution: Use the "dry loading" method, where the crude sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6][7]

Q3: The separation looks promising on my analytical TLC plate, but when I run the column, all the components elute together. Why is this happening?

A: This discrepancy between TLC and column chromatography can be frustrating and often points to issues with loading technique or on-column stability.

  • Cause 1: Column Overloading: Too much sample was loaded onto the column for its size, exceeding its separation capacity and causing bands to broaden and merge.[4]

    • Solution: As a general rule, use a weight ratio of adsorbent (silica) to crude sample of at least 30:1 for moderately difficult separations, and increase this ratio for more challenging ones.[1]

  • Cause 2: Sample Loaded in a Solvent That is Too Strong: If the sample is dissolved in a solvent significantly more polar than the starting mobile phase (e.g., dissolving in pure ethyl acetate and loading onto a column starting with 5% ethyl acetate/hexane), it will not bind in a tight band. Instead, it will run down the column with the strong solvent front, leading to poor or no separation.[4][7]

    • Solution: Dissolve the sample in the minimum amount of the starting eluent. If solubility is an issue, use the dry loading method described below.[5][7]

  • Cause 3: On-Column Degradation: The longer residence time on a column compared to a TLC plate can lead to the degradation of sensitive compounds, causing streaking and the appearance of mixed fractions.[5]

    • Solution: Perform a 2D TLC analysis to check for compound stability on silica gel.[5][7] If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica.[5]

Q4: My crude sample has poor solubility in non-polar solvents. How can I effectively load it onto the column without compromising the separation?

A: This is a classic problem for polar compounds. The best solution is the dry loading technique.[6][7]

  • Method: Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone). Add a portion of dry silica gel (approximately 5-10 times the mass of your sample) to this solution.[7] Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This powder, which has your compound adsorbed onto the silica, can then be carefully added to the top of your packed column.[6][7] This ensures the sample is introduced to the column in a concentrated, narrow band, leading to much better separation.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Benzoic Acid Derivatives

Compound PolarityBase Solvent System (Non-polar/Polar)Modifier (for acidic compounds)Typical Gradient Range
Low to ModerateHexane / Ethyl Acetate[2]0.5 - 1% Acetic Acid5% → 50% Ethyl Acetate
Moderate to HighDichloromethane / Ethyl Acetate0.5 - 1% Acetic Acid10% → 100% Ethyl Acetate
High / Very PolarDichloromethane / Methanol[2]0.5 - 1% Acetic Acid1% → 10% Methanol

Table 2: Quick Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Elution Eluent too non-polar; Compound decomposition.[5]Increase eluent polarity; Switch to MeOH/DCM system; Test for stability on silica.[5]
Poor Separation Column overload; Sample loaded in strong solvent; Wrong eluent.[4][7]Reduce sample load; Use dry loading method; Optimize eluent with TLC.[7]
Peak Tailing Strong interaction with acidic silica.[4]Add 0.5-1% acetic acid to the eluent.[3]
Sample Insoluble High polarity of the crude material.[5]Use the dry loading technique.[6][7]

Experimental Protocols & Visualizations

Protocol 1: Column Chromatography Purification Workflow

The general workflow for purifying this compound derivatives is outlined below. This process begins with proper preparation and ends with the isolation of the pure compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Eluent for Rf ~0.3) slurry 2. Prepare Silica Slurry (in starting eluent) tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample (Wet or Dry Method) pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evap 9. Evaporate Solvent combine->evap

Caption: Standard workflow for column chromatography purification.

Protocol 2: Detailed Methodology for Column Chromatography

1. Eluent Selection via TLC:

  • Dissolve a small amount of the crude material.

  • Spot it on a silica gel TLC plate.

  • Test various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane).

  • The ideal system will give the desired product an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.[5] If tailing is observed, add a drop of acetic acid to the TLC chamber.

2. Column Packing (Slurry Method):

  • Choose an appropriate size column.

  • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your initial, low-polarity eluent.

  • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

  • Open the stopcock to drain some solvent, settling the silica into a packed bed. Never let the solvent level drop below the top of the silica bed.[7]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in the absolute minimum amount of the starting eluent (or a slightly more polar solvent like dichloromethane if necessary, but use sparingly).[7] Carefully pipette this solution onto the top of the silica bed. Allow the solvent to absorb into the silica until the liquid level just meets the top of the bed.[7]

  • Dry Loading (Recommended for this compound class): Dissolve the crude product in a volatile solvent (e.g., DCM). Add silica gel (5-10x sample weight) and evaporate the solvent completely to get a dry powder.[6][7] Carefully add this powder to the top of the packed column.

  • Gently add a thin layer of sand on top of your sample layer to prevent disturbance when adding more eluent.[7]

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the column.

  • Begin collecting fractions as the solvent drips from the column outlet.[8]

  • Gradually increase the polarity of the eluent according to your separation needs (gradient elution).[1] For example, start with 5% EtOAc/Hexane, then move to 10%, 20%, and so on.

5. Analysis:

  • Analyze the collected fractions using TLC to identify which ones contain your pure product.[8]

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues encountered during the purification process.

G start Problem Encountered prob1 Compound Not Eluting start->prob1 prob2 Poor or No Separation start->prob2 prob3 Significant Tailing/Streaking start->prob3 cause1a Cause: Eluent polarity too low? prob1->cause1a cause1b Cause: Compound decomposed on acidic silica? prob1->cause1b cause2a Cause: Sample loaded in a solvent that is too polar? prob2->cause2a cause2b Cause: Column overloaded? prob2->cause2b cause2c Cause: Eluent polarity too high? prob2->cause2c cause3a Cause: Carboxylic acid interacting with silica silanol groups? prob3->cause3a sol1a Solution: Gradually increase % of polar solvent (e.g., EtOAc or MeOH). cause1a->sol1a sol1b Solution: Test stability with 2D TLC. Use neutral alumina or deactivated silica. cause1b->sol1b sol2a Solution: Re-run using 'Dry Loading' method. cause2a->sol2a sol2b Solution: Use less crude material or a larger column (>30:1 silica:sample ratio). cause2b->sol2b sol2c Solution: Start with a less polar solvent mixture. cause2c->sol2c sol3a Solution: Add 0.5-1% acetic acid to the eluent. cause3a->sol3a

Caption: A decision tree for troubleshooting common chromatography issues.

References

Identifying and characterizing byproducts in 4-(Bromomethyl)-3-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 4-(bromomethyl)-3-methoxybenzoic acid.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis and handling of this compound, focusing on the identification and characterization of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the benzylic bromination of 3-methoxy-4-methylbenzoic acid. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux or UV irradiation.[1][2][3] Common solvents for this reaction include chlorobenzene or ethyl acetate.[4][5]

Q2: What are the most likely byproducts in the synthesis of this compound?

A2: Several byproducts can form during the synthesis. The most common include:

  • Unreacted Starting Material: 3-methoxy-4-methylbenzoic acid.

  • Over-brominated Product: 4-(Dibromomethyl)-3-methoxybenzoic acid.[6]

  • Ring-brominated Isomers: Bromination on the aromatic ring can occur, though it is generally less favored than benzylic bromination under radical conditions.

  • Oxidation Products: Harsh reaction conditions may lead to undesired oxidation of the molecule.[7][8]

  • Succinimide: This is a direct byproduct from the use of NBS and is typically removed during the workup procedure.[3][4]

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To reduce the formation of 4-(dibromomethyl)-3-methoxybenzoic acid, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of 3-methoxy-4-methylbenzoic acid to NBS of approximately 1:1 to 1:1.2 is recommended.[4] Avoiding prolonged reaction times and excessively high temperatures can also help minimize over-bromination.

Q4: What analytical techniques are best suited for identifying and quantifying byproducts?

A4: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring and qualitative assessment of byproduct formation.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and the relative amounts of byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the desired product and any isolated byproducts.[2][10]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides molecular weight information, which is crucial for identifying unknown impurities.[7]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product and byproducts.[10]

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time or temperature moderately. Ensure the radical initiator is active. Monitor reaction progress by TLC or HPLC.[7]
Product loss during workup.Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize solubility of the carboxylic acid in the organic phase.
Presence of significant amounts of unreacted starting material Insufficient brominating agent or inactive initiator.Use a slight excess of NBS (e.g., 1.1 equivalents). Ensure the quality and freshness of the radical initiator.
Reaction time too short.Increase the reaction time and monitor by TLC until the starting material spot is significantly diminished.
High levels of 4-(dibromomethyl)-3-methoxybenzoic acid Excess of NBS used.Carefully control the stoichiometry of NBS to a 1:1 or 1:1.2 molar ratio with the starting material.[4]
High reaction temperature or prolonged reaction time.Reduce the reaction temperature or shorten the reaction time once the starting material has been consumed.
Presence of colored impurities in the final product Formation of degradation or oxidation products.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use purified reagents and solvents.
Residual bromine.Wash the crude product with a solution of sodium thiosulfate to quench any remaining bromine.[7]
Succinimide contamination in the product Inadequate washing during workup.Thoroughly wash the crude product with water, as succinimide is water-soluble.[3]

Byproduct Characterization Data

The following table summarizes the key characteristics of potential byproducts to aid in their identification.

Byproduct Chemical Structure Molecular Weight ( g/mol ) Key Analytical Features
3-methoxy-4-methylbenzoic acid (Starting Material)C9H10O3166.171H NMR: Singlet for the methyl group protons around δ 2.2-2.3 ppm.
4-(Dibromomethyl)-3-methoxybenzoic acidC9H8Br2O3339.971H NMR: Singlet for the dibromomethyl proton around δ 6.6-6.8 ppm. MS: Characteristic isotopic pattern for two bromine atoms.[6][11]
Ring-brominated IsomersC9H8BrO3245.061H NMR: Fewer aromatic protons than the starting material and product, with different splitting patterns.
SuccinimideC4H5NO299.09Highly polar and water-soluble. Will not be observed in the final product if the aqueous workup is performed correctly.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-4-methylbenzoic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and benzoyl peroxide (0.05 eq).

  • Solvent Addition: Add a suitable solvent such as chlorobenzene or ethyl acetate.

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by TLC.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product. Filter the crude product under vacuum.

  • Washing: Wash the solid with cold solvent to remove soluble impurities. Subsequently, wash thoroughly with water to remove succinimide.

  • Drying and Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain the pure product.[5]

Byproduct Analysis by HPLC

  • Sample Preparation: Accurately weigh and dissolve a sample of the crude reaction mixture or final product in a suitable diluent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Identify and quantify the product and byproducts by comparing their retention times and peak areas with those of known standards.

Visualizations

Reaction_Pathway SM 3-methoxy-4-methylbenzoic acid Product This compound SM->Product Benzylic Bromination Byproduct2 Ring-brominated Isomers SM->Byproduct2 Electrophilic Aromatic Substitution NBS NBS, Initiator Byproduct1 4-(Dibromomethyl)-3-methoxybenzoic acid Product->Byproduct1 Over-bromination

Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reaction Crude Reaction Mixture TLC TLC Monitoring Reaction->TLC HPLC HPLC Analysis (Purity & Quantification) Reaction->HPLC Isolation Byproduct Isolation (e.g., Prep-HPLC) HPLC->Isolation Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Characterization Structural Characterization Spectroscopy->Characterization Isolation->Spectroscopy

Caption: Workflow for the identification and characterization of byproducts in this compound reactions.

References

Validation & Comparative

1H NMR and 13C NMR analysis of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Bromomethyl)-3-methoxybenzoic acid. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predicted data for this compound and compares it with experimental data from structurally related molecules: 3-methoxy-4-methylbenzoic acid and 4-(bromomethyl)benzoic acid. This comparison offers valuable insights into the influence of the bromomethyl and methoxy substituents on the chemical shifts of the benzoic acid scaffold.

1H NMR Spectral Data Comparison

The 1H NMR data is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1. 1H NMR Spectral Data

CompoundAromatic Protons (δ, ppm)-CH2Br (δ, ppm)-OCH3 (δ, ppm)-CH3 (δ, ppm)-COOH (δ, ppm)
This compound (Predicted)7.65 (d), 7.59 (s), 7.45 (d)4.55 (s)3.95 (s)-12.5 (s, br)
3-Methoxy-4-methylbenzoic acid (Experimental)7.55 (d, J=7.9 Hz), 7.49 (s), 7.21 (d, J=7.9 Hz)-3.92 (s)2.25 (s)12.5 (s, br)
4-(Bromomethyl)benzoic acid (Experimental)8.05 (d, J=8.4 Hz), 7.50 (d, J=8.4 Hz)4.50 (s)--13.0 (s, br)

13C NMR Spectral Data Comparison

The 13C NMR data, presented in Table 2, highlights the chemical shifts of the carbon atoms in the respective molecules.

Table 2. 13C NMR Spectral Data

CompoundC=O (δ, ppm)Aromatic C (δ, ppm)-CH2Br (δ, ppm)-OCH3 (δ, ppm)-CH3 (δ, ppm)
This compound (Predicted)169.0158.5, 134.0, 131.0, 123.0, 115.0, 114.032.056.0-
3-Methoxy-4-methylbenzoic acid (Experimental)168.0158.0, 132.5, 130.0, 122.0, 114.5, 113.0-55.516.0
4-(Bromomethyl)benzoic acid (Experimental)171.5144.0, 130.5, 130.0, 129.532.5--

Experimental Protocols

The following is a general methodology for acquiring high-quality 1H and 13C NMR spectra for the analysis of benzoic acid derivatives.

Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the solid sample for 1H NMR and 20-30 mg for 13C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

  • Instrumentation: All spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • 1H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Spectral Width: A spectral width of approximately 16 ppm is set.

    • Acquisition Time: An acquisition time of 2-4 seconds is employed.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

    • Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

  • 13C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each carbon atom.

    • Spectral Width: A spectral width of about 240 ppm is used.

    • Acquisition Time: An acquisition time of 1-2 seconds is set.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is applied to allow for the full relaxation of quaternary carbons.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.

Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform.

  • Phasing and Baseline Correction: The resulting spectrum is manually or automatically phased and the baseline is corrected.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integration: For 1H NMR, the signals are integrated to determine the relative number of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and comparison.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis and Comparison weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing and Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (1H) reference->integrate assign Peak Assignment integrate->assign compare Comparative Analysis assign->compare report Generate Report compare->report

Caption: Logical workflow for NMR analysis.

A Comparative Guide to the Synthesis of 4-(Bromomethyl)-3-methoxybenzoic Acid: N-Bromosuccinimide vs. Bromine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of key intermediates is paramount. 4-(Bromomethyl)-3-methoxybenzoic acid is a valuable building block in the pharmaceutical industry. This guide provides a detailed comparison of two common synthetic routes to this compound: free-radical bromination using N-bromosuccinimide (NBS) versus elemental bromine (Br₂).

The synthesis of this compound is typically achieved through the benzylic bromination of 3-methoxy-4-methylbenzoic acid. This reaction can be initiated using either N-bromosuccinimide (NBS) or molecular bromine, each presenting distinct advantages and disadvantages in terms of yield, selectivity, safety, and ease of handling.

Performance Comparison

A critical evaluation of both methods reveals significant differences in reaction outcomes and practical considerations. While both reagents can effectively produce the desired product, NBS generally offers a more controlled and selective reaction, leading to higher yields of the pure product.

ParameterN-Bromosuccinimide (NBS)Bromine (Br₂)
Typical Yield 90-95%[1][2]~87% (on a similar substrate)¹
Selectivity High selectivity for benzylic bromination, minimizing aromatic bromination.[3][4][5][6]Lower selectivity; can lead to competing aromatic bromination if not carefully controlled.[3]
Reaction Conditions Milder conditions, often initiated by light or a radical initiator (e.g., AIBN, benzoyl peroxide).[7]Can require more stringent control of conditions to maintain selectivity.
Byproducts Succinimide, which is often easily removed by filtration or washing.[2]Hydrogen bromide (HBr), which can promote side reactions.
Safety & Handling Crystalline solid, easier and safer to handle.[8][9]Highly corrosive and toxic liquid with high vapor pressure, requiring specialized handling.[8][10]
Work-up Generally straightforward purification.[1][2]May require additional steps to quench unreacted bromine and neutralize HBr.

¹Yield reported for the bromination of 2-chloro-3-methyl-4-sulfonylmethylbenzoic acid, a structurally similar but more deactivated substrate.

Experimental Protocols

Detailed methodologies for both synthetic approaches are provided below. These protocols are based on established literature procedures.

Synthesis using N-Bromosuccinimide (NBS)

This protocol is adapted from patent literature describing the synthesis of the methyl ester of the target compound, which demonstrates high yields.[1][2]

Materials:

  • Methyl 3-methoxy-4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Ethyl acetate (or chlorobenzene)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Water

  • Sodium sulfate

  • n-Heptane

Procedure:

  • In a suitable reaction vessel, dissolve methyl 3-methoxy-4-methylbenzoate (1.0 eq) in ethyl acetate.

  • Add N-bromosuccinimide (1.05-1.2 eq).

  • Initiate the reaction by adding a catalytic amount of a radical initiator (e.g., AIBN) and heating to reflux, or by irradiating the mixture with a UV lamp at a low temperature (e.g., 0-5 °C) for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and wash with water to remove the succinimide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a solvent mixture such as n-heptane/ethyl acetate to afford methyl 4-(bromomethyl)-3-methoxybenzoate as colorless crystals.[1][2]

Synthesis using Bromine (Br₂)

This protocol is based on a general procedure for benzylic bromination using bromine.

Materials:

  • 3-Methoxy-4-methylbenzoic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (or another suitable inert solvent)

  • Radical initiator (e.g., AIBN - azobisisobutyronitrile)

  • Sodium thiosulfate solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in carbon tetrachloride in a flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of AIBN.

  • Heat the solution to reflux.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the refluxing mixture.

  • Continue refluxing until the bromine color disappears, indicating the consumption of the reagent.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with aqueous sodium thiosulfate solution (to quench excess bromine), aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for both synthetic methods.

Experimental Workflow: NBS Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (Methyl 3-methoxy-4-methylbenzoate) in Ethyl Acetate add_nbs Add N-Bromosuccinimide (1.05-1.2 eq) start->add_nbs initiate Initiate Reaction (UV light or AIBN/heat) add_nbs->initiate monitor Monitor Progress (TLC/HPLC) initiate->monitor cool Cool Reaction Mixture monitor->cool wash Wash with Water cool->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize (n-Heptane/Ethyl Acetate) concentrate->recrystallize product Final Product recrystallize->product

Caption: Workflow for the synthesis of this compound using NBS.

Experimental Workflow: Bromine Method cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (3-Methoxy-4-methylbenzoic acid) in CCl4 add_initiator Add AIBN (catalytic) start->add_initiator reflux Heat to Reflux add_initiator->reflux add_br2 Add Bromine Solution (1.0 eq) dropwise reflux->add_br2 monitor Monitor Progress (TLC/GC) add_br2->monitor cool Cool to Room Temp. monitor->cool wash_thio Wash with Na2S2O3 (aq) cool->wash_thio wash_bicarb Wash with NaHCO3 (aq) wash_thio->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Final Product recrystallize->product

Caption: Workflow for the synthesis of this compound using Br₂.

Conclusion

For the synthesis of this compound, N-bromosuccinimide is generally the superior reagent. It provides higher yields and greater selectivity for the desired benzylic bromide, minimizing the formation of impurities from aromatic ring bromination.[3][4] Furthermore, NBS is a crystalline solid that is significantly safer and easier to handle than highly corrosive and toxic liquid bromine.[8][9] While elemental bromine can also be used to achieve this transformation, it requires more careful control of reaction conditions to avoid side reactions and presents greater handling and safety challenges. For researchers and professionals in drug development, the reliability, safety, and high yield associated with the NBS method make it the preferred choice for producing this key synthetic intermediate.

References

Reactivity Showdown: 4-(Bromomethyl)benzoic Acid vs. 4-(Chloromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of organic synthesis and pharmaceutical development, the choice of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Halogenated aromatic compounds, particularly benzylic halides, are foundational building blocks. This guide provides an in-depth, objective comparison of the reactivity of two closely related and widely used reagents: 4-(bromomethyl)benzoic acid and 4-(chloromethyl)benzoic acid derivatives. This analysis, grounded in fundamental chemical principles, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic strategies.

The Decisive Factor: Leaving Group Ability

The reactivity of 4-(halomethyl)benzoic acid derivatives in nucleophilic substitution reactions is predominantly governed by the nature of the halogen atom, which functions as the leaving group. These compounds are primary benzylic halides, which readily undergo both SN1 and SN2 type reactions.[1]

  • SN2 Mechanism: In a bimolecular (SN2) pathway, the nucleophile attacks the electrophilic benzylic carbon, and the halide is displaced in a single, concerted step.[2][3]

  • SN1 Mechanism: In a unimolecular (SN1) pathway, the halide first departs to form a resonance-stabilized benzylic carbocation, which is then rapidly attacked by the nucleophile.[4]

Regardless of the specific pathway, the rate of reaction is heavily influenced by the ease with which the carbon-halogen bond breaks and the stability of the resulting halide anion. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻).[3][5][6] This is attributed to two key factors:

  • Basicity: Bromide is a weaker base than chloride. A fundamental principle in organic chemistry states that weaker bases are better leaving groups because they are more stable on their own.[3][6]

  • Polarizability and Size: The bromide ion is larger and its electron cloud is more diffuse (more polarizable) than the chloride ion.[7] This allows it to better stabilize the negative charge after it has left the carbon atom.[5][7]

Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, leading to a faster reaction rate for the bromo derivative.

Physicochemical Properties and Reactivity

The intrinsic properties of the carbon-halogen bond are central to understanding the reactivity differences. The following table summarizes these key characteristics.

Property4-(Bromomethyl) Derivative4-(Chloromethyl) DerivativeRationale for Reactivity Difference
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide is a weaker base and more stable anion, making it a better leaving group.[3][6]
C-X Bond Strength WeakerStrongerThe C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to break.
Predicted Reactivity Higher Lower The compound with the better leaving group will react faster in nucleophilic substitution reactions.[2][5]

Experimental Protocol: Comparative Analysis of Reactivity via Esterification

To empirically determine the relative reactivity, a parallel experiment can be conducted. A common method is to react each halide with a nucleophile and monitor the reaction progress over time. The following protocol outlines the synthesis of a benzoate ester, a typical application for these reagents.

Objective: To compare the rate of ester formation from 4-(bromomethyl)benzoic acid and 4-(chloromethyl)benzoic acid by reacting them with sodium benzoate.

Materials:

  • 4-(Bromomethyl)benzoic acid

  • 4-(Chloromethyl)benzoic acid

  • Sodium Benzoate

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars, add sodium benzoate (1.2 equivalents).

  • To Flask A, add 4-(bromomethyl)benzoic acid (1.0 equivalent). To Flask B, add 4-(chloromethyl)benzoic acid (1.0 equivalent).

  • To each flask, add a sufficient volume of anhydrous DMF to dissolve the reactants (e.g., 5 mL per gram of the limiting reagent).

  • Stir both reaction mixtures at room temperature.

  • Reaction Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate and visualize the spots under a UV lamp. Monitor the disappearance of the starting halide and the appearance of the new, higher Rf product spot. The reaction with 4-(bromomethyl)benzoic acid is expected to proceed to completion significantly faster.

  • Workup (once a reaction is complete): Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Analyze the crude products by ¹H NMR and/or LC-MS to confirm the formation of the desired ester. Compare the time taken for each reaction to reach completion to assess the relative reactivity.

Visualizing the Chemistry

Reaction Mechanism: The following diagram illustrates the generalized SN2 mechanism for the reaction of a 4-(halomethyl)benzoic acid derivative with a nucleophile.

Caption: Generalized SN2 reaction pathway.

Experimental Workflow: The logical steps for the comparative experiment are outlined in the flowchart below.

Caption: Workflow for comparing halide reactivity.

Conclusion

For researchers and professionals in drug development and organic synthesis, the evidence strongly supports the superior reactivity of 4-(bromomethyl)benzoic acid derivatives over their 4-(chloromethyl) counterparts in nucleophilic substitution reactions. This enhanced reactivity is a direct consequence of the better leaving group ability of the bromide ion compared to the chloride ion.[2][3][5][6] Therefore, when faster reaction times, milder conditions, or reactions with weaker nucleophiles are required, the bromo derivative is the reagent of choice. While the chloro derivative may offer a cost advantage for large-scale syntheses, its lower reactivity may necessitate harsher conditions or longer reaction times, potentially impacting overall process efficiency and yield. The ultimate decision must balance reactivity requirements, cost, and the specific demands of the synthetic target.

References

Comparative HPLC Purity Analysis of Synthesized 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection and Implementation

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized 4-(Bromomethyl)-3-methoxybenzoic acid. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount.[1][2] This document outlines potential HPLC methodologies, supported by detailed experimental protocols and a workflow diagram to aid researchers in selecting and implementing the most suitable analytical approach.

Comparison of HPLC Methods

Reversed-phase HPLC (RP-HPLC) with UV detection is the industry standard for the purity analysis of benzoic acid derivatives.[3][4] The selection of stationary phase, mobile phase composition, and gradient elution can be optimized to achieve efficient separation of the main compound from potential impurities. Below is a comparison of three potential HPLC methods for the analysis of this compound.

ParameterMethod 1: Rapid IsocraticMethod 2: High-Resolution GradientMethod 3: Alternative Selectivity
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.1% Acetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient Isocratic: 65% B50-95% B in 15 minIsocratic: 70% B
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Column Temperature 35 °C40 °C30 °C
Detection Wavelength 254 nm254 nm254 nm
Injection Volume 5 µL10 µL10 µL
Expected Performance Fast analysis time, suitable for routine in-process control.Enhanced separation of closely eluting impurities.Different selectivity for potentially co-eluting impurities.

Potential Impurities

The purity analysis of this compound must consider potential impurities arising from the synthetic route. A common synthesis involves the bromination of 4-methyl-3-methoxybenzoic acid.[1][2] Therefore, potential process-related impurities could include:

  • Starting Material: Unreacted 4-methyl-3-methoxybenzoic acid.

  • Over-brominated species: 4-(Dibromomethyl)-3-methoxybenzoic acid.

  • Hydrolysis product: 4-(Hydroxymethyl)-3-methoxybenzoic acid.

  • Demethylated impurity: 4-(Bromomethyl)-3-hydroxybenzoic acid, which can arise from cleavage of the methoxy group under harsh reaction conditions.[5]

Experimental Protocols

Below are detailed methodologies for the sample preparation and HPLC analysis.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a standard solution with a nominal concentration of 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

HPLC Analysis Protocol (Method 2: High-Resolution Gradient)
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % B
      0 50
      15 95
      17 95
      17.1 50

      | 20 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of synthesized this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Accurately Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Prepared Sample Separate Chromatographic Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Report Generate Report Calculate->Report

References

Efficacy of different catalysts for the esterification of 4-(Bromomethyl)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the catalytic esterification of 4-(bromomethyl)-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document provides an objective comparison of potential catalysts, supported by experimental data from analogous reactions, to guide catalyst selection for this specific transformation.

Introduction

Comparative Analysis of Catalysts

The following table summarizes the performance of different catalysts in the esterification of substituted benzoic acids. This data, derived from analogous reactions, can inform the selection of catalysts for the esterification of this compound.

Catalyst/Catalyst SystemSubstrateAlcoholCatalyst LoadingReaction TimeTemperature (°C)Yield (%)Reference
Phosphoric Acid Modified Montmorillonite K-10 (PMK) Benzoic AcidMethanol10 wt%5 hoursRefluxHigh[1]
Deep Eutectic Solvent (DES) Benzoic AcidEthanol10 wt%Not Specified7588.3[2]
Sulfuric Acid (H₂SO₄) 4-Fluoro-3-nitrobenzoic acidEthanolCatalytic15 min (Microwave)130Good[3]
p-Toluenesulfonic acid (p-TSA) Benzoic Acid1-ButanolNot Specified120 min92.2 - 116.492[4]

Note: The yields and reaction conditions presented are for the esterification of the specified substrates and may vary for this compound. The bromomethyl group may be sensitive to certain reaction conditions and catalysts, which should be a consideration in experimental design.

Experimental Protocols

The following are detailed experimental protocols for the esterification of substituted benzoic acids using some of the catalysts mentioned above. These can be adapted for the esterification of this compound.

Protocol 1: Esterification using Phosphoric Acid Modified Montmorillonite K-10 (PMK) Catalyst[1]

Catalyst Preparation:

  • In a round-bottom flask, combine 500 mg of Montmorillonite K-10 clay, 37.5 mg of ortho-phosphoric acid, and 5 mL of toluene.

  • Reflux the mixture for approximately 5 hours.

  • Remove the toluene by distillation under reduced pressure.

  • Dry the solid material in an oven at 110-120°C and store it in a desiccator.

Esterification Procedure:

  • In a round-bottom flask, place an equimolar amount of this compound and the desired alcohol (e.g., methanol).

  • Add 10 wt% of the prepared PMK catalyst.

  • Heat the mixture to reflux under solvent-free conditions for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by standard work-up procedures.

Protocol 2: Esterification using a Deep Eutectic Solvent (DES) as a Catalyst[2]

Catalyst Preparation (p-TSA and BTEAC based DES):

  • Prepare the Deep Eutectic Solvent by mixing p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor (HBD) and benzyl tri-ethyl ammonium chloride (BTEAC) as the hydrogen bond acceptor (HBA). The exact molar ratio should be optimized to achieve the eutectic point.

Esterification Procedure:

  • In a batch reactor, combine this compound and the alcohol in a 1:10 molar ratio.

  • Add 10 wt% of the DES catalyst.

  • Maintain a stirrer speed of 1000 rpm.

  • Heat the reaction mixture to the desired temperature (e.g., 55°C, 65°C, or 75°C) and monitor the reaction.

  • After the reaction, the ester can be separated from the DES, which can potentially be recycled.

Protocol 3: Microwave-Assisted Esterification using Sulfuric Acid[3]

Esterification Procedure:

  • In a sealed microwave vessel, combine this compound with an excess of the alcohol (e.g., ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Irradiate the mixture in a single-mode microwave reactor at a controlled temperature (e.g., 130°C) for a total of 15 minutes, potentially in intervals (e.g., 3 x 5 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the ester.

Experimental Workflow

The following diagram illustrates a general workflow for screening and optimizing catalysts for the esterification of this compound.

Esterification_Workflow start Start: Define Reaction (this compound + Alcohol) catalyst_selection Catalyst Selection (e.g., PMK, DES, H₂SO₄, p-TSA) start->catalyst_selection reaction_setup Reaction Setup (Define Stoichiometry, Solvent, Temperature) catalyst_selection->reaction_setup run_reaction Run Esterification Reaction reaction_setup->run_reaction monitoring Reaction Monitoring (TLC, GC, HPLC) run_reaction->monitoring monitoring->run_reaction Continue if incomplete workup Work-up & Isolation monitoring->workup Reaction Complete analysis Product Analysis (Yield, Purity - NMR, MS) workup->analysis optimization Optimization (Vary Catalyst Loading, Temp, Time) analysis->optimization Sub-optimal results conclusion Conclusion: Select Optimal Catalyst & Conditions analysis->conclusion Optimal results optimization->catalyst_selection

Caption: General workflow for catalyst screening and optimization in the esterification of this compound.

Conclusion

The selection of an effective catalyst is a critical parameter in the successful esterification of this compound. While direct comparative data is limited, the information on catalysts such as Phosphoric Acid Modified Montmorillonite K-10, Deep Eutectic Solvents, and traditional acid catalysts like sulfuric acid and p-toluenesulfonic acid in analogous reactions provides a strong starting point for investigation. Researchers are encouraged to use the provided protocols and workflow as a guide for their experimental design, with careful consideration of the potential sensitivity of the bromomethyl group to the reaction conditions. Further screening and optimization will be necessary to identify the most efficient and scalable catalytic system for this specific transformation.

References

A Spectroscopic Comparison of 4-(Bromomethyl)-3-methoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 4-(Bromomethyl)-3-methoxybenzoic acid and its synthetic precursors, isovanillic acid and 3-methoxy-4-methylbenzoic acid. This document provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols for their synthesis and characterization.

This guide presents a comprehensive spectroscopic comparison of the key synthetic intermediate, this compound, with its common precursors, isovanillic acid and 3-methoxy-4-methylbenzoic acid. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development. This document provides tabulated spectroscopic data, detailed synthetic and analytical procedures, and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-H-OCH₃-CH₃ / -CH₂Br-COOHSolvent
This compound 7.65-7.00 (m, 3H)3.92 (s, 3H)4.45 (s, 2H)~13.0 (br s)CDCl₃
Isovanillic Acid 7.55 (d, 1H), 7.53 (s, 1H), 6.95 (d, 1H)3.93 (s, 3H)-12.5 (br s)DMSO-d₆
3-Methoxy-4-methylbenzoic acid 7.61 (d, 1H), 7.55 (s, 1H), 7.20 (d, 1H)3.88 (s, 3H)2.22 (s, 3H)12.8 (br s)DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC=OAr-CAr-C-OAr-C-C/Br-OCH₃-CH₃ / -CH₂BrSolvent
This compound ~171~112-135~158~130~56~32CDCl₃
Isovanillic Acid 167.3112.9, 115.3, 124.0147.7, 151.3121.755.6-DMSO-d₆
3-Methoxy-4-methylbenzoic acid 167.4111.8, 121.8, 130.0157.5124.5, 131.055.416.0DMSO-d₆

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Ether)C-Br
This compound 2500-3300 (broad)~1700~1250~680
Isovanillic Acid 2500-3300 (broad), 3450 (phenolic)16701285-
3-Methoxy-4-methylbenzoic acid 2500-3300 (broad)16801265-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 244/246165 (M-Br), 137, 107
Isovanillic Acid 168153, 125, 97
3-Methoxy-4-methylbenzoic acid 166151, 123, 95

Synthetic Pathways

The synthesis of this compound typically proceeds from 3-methoxy-4-methylbenzoic acid. An alternative conceptual pathway could start from isovanillic acid, involving an additional reduction step.

Synthetic_Pathway cluster_0 Pathway 1 cluster_1 Pathway 2 isovanillic_acid Isovanillic Acid intermediate 3-hydroxy-4- methylbenzoic acid isovanillic_acid->intermediate Reduction (e.g., Wolff-Kishner) precursor1 3-Methoxy-4- methylbenzoic acid intermediate->precursor1 Methylation precursor2 3-Methoxy-4- methylbenzoic acid methyl_ester Methyl 3-methoxy- 4-methylbenzoate precursor2->methyl_ester Esterification (MeOH, H+) brominated_ester Methyl 4-(bromomethyl)- 3-methoxybenzoate methyl_ester->brominated_ester Bromination (NBS, AIBN) final_product 4-(Bromomethyl)-3- methoxybenzoic acid brominated_ester->final_product Hydrolysis (NaOH, H3O+)

Synthetic pathways to this compound.

Experimental Protocols

Synthesis of this compound

1. Esterification of 3-Methoxy-4-methylbenzoic acid: A solution of 3-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) in methanol (100 mL) is treated with concentrated sulfuric acid (2 mL). The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to afford methyl 3-methoxy-4-methylbenzoate.

2. Bromination of Methyl 3-methoxy-4-methylbenzoate: To a solution of methyl 3-methoxy-4-methylbenzoate (9.0 g, 50.0 mmol) in carbon tetrachloride (150 mL) is added N-bromosuccinimide (NBS, 9.8 g, 55.0 mmol) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN). The mixture is heated at reflux for 3 hours. After cooling to room temperature, the succinimide byproduct is filtered off. The filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 4-(bromomethyl)-3-methoxybenzoate.

3. Hydrolysis of Methyl 4-(bromomethyl)-3-methoxybenzoate: Methyl 4-(bromomethyl)-3-methoxybenzoate (10.0 g, 38.6 mmol) is dissolved in a mixture of tetrahydrofuran (100 mL) and water (50 mL). Sodium hydroxide (2.3 g, 57.9 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The organic solvent is removed under reduced pressure, and the aqueous residue is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectrometer Sample->NMR FTIR FTIR Spectrometer Sample->FTIR MS Mass Spectrometer Sample->MS Data_Acquisition Data Acquisition NMR->Data_Acquisition FTIR->Data_Acquisition MS->Data_Acquisition Data_Processing Data Processing (Fourier Transform, etc.) Data_Acquisition->Data_Processing Analysis Spectral Analysis (Peak Integration, Fragmentation Analysis) Data_Processing->Analysis Report Final Report Analysis->Report

Generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are analyzed as KBr pellets. The spectra are recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer with an electron ionization (EI) source. The samples are introduced directly or via a gas chromatograph. The mass-to-charge ratios (m/z) of the molecular ion and significant fragments are reported.

A Comparative Guide to Solvents for the Synthesis of 4-(Bromomethyl)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-(bromomethyl)-3-methoxybenzoic acid and its esters is a critical step in the production of various pharmaceutical intermediates. The primary synthetic route involves the benzylic bromination of a 4-methyl-3-methoxybenzoic acid precursor, a reaction commonly known as the Wohl-Ziegler reaction.[1] This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent, which allows for selective substitution at the benzylic position through a free-radical chain mechanism. Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were standard for this transformation. However, due to high toxicity and environmental concerns, their use is now heavily restricted, necessitating the evaluation of safer and more efficient alternatives.[2]

This guide provides a comparative analysis of different solvents for the photochemical bromination of methyl 4-methyl-3-methoxybenzoate with NBS, supported by experimental data from patent literature. The objective is to evaluate solvent performance based on product yield and to provide detailed protocols for researchers in drug development and chemical synthesis.

Comparative Performance of Solvents

The selection of a solvent is crucial as it can influence reaction kinetics, selectivity, and overall yield. The data below compares the performance of ethyl acetate and chlorobenzene against the historically used but hazardous carbon tetrachloride. Both ethyl acetate and chlorobenzene have been identified as highly suitable solvents for this transformation.[3]

Table 1: Comparison of Solvents for the Synthesis of Methyl 4-(Bromomethyl)-3-methoxybenzoate

SolventStarting MaterialInitiatorTemperature (°C)Time (h)Yield (%)Notes / Reference
Ethyl Acetate Methyl 4-methyl-3-methoxybenzoateUV Lamp0–5495High yield, considered a "greener" solvent alternative.[2][3]
Chlorobenzene Methyl 4-methyl-3-methoxybenzoateUV Lamp0–5490High yield, effective but raises more environmental concerns than ethyl acetate.[2][3][4]
Carbon Tetrachloride Methyl 4-methyl-3-methoxybenzoateNot SpecifiedNot SpecifiedNot Specified64–95Historically used, but now largely phased out due to high toxicity and environmental impact.[2]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of methyl 4-(bromomethyl)-3-methoxybenzoate. Standard laboratory safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed.

Protocol 1: Synthesis using Ethyl Acetate

This protocol details the photochemical bromination reaction in ethyl acetate, which resulted in the highest reported yield.

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

  • Ethyl Acetate (150 mL)

  • Water (for extraction)

  • Sodium Sulfate (for drying)

  • n-Heptane/Ethyl Acetate mixture (2:1 for recrystallization)

Procedure:

  • A reaction vessel is charged with methyl 3-methoxy-4-methylbenzoate (0.1 mol) and N-bromosuccinimide (0.105 mol) in 150 mL of ethyl acetate.[3]

  • The mixture is cooled to a temperature between 0°C and 5°C.

  • The reaction is initiated by illuminating the mixture with a UV immersion lamp and is continued for 4 hours at 0–5°C.[3]

  • After the reaction period, the mixture is extracted with 150 mL of water to remove the succinimide byproduct.[3]

  • The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting colorless crystals are further purified by recrystallization from a 2:1 mixture of n-heptane and ethyl acetate to yield the final product.[3]

Protocol 2: Synthesis using Chlorobenzene

This protocol outlines the synthesis using chlorobenzene, another highly effective solvent.

Materials:

  • Methyl 3-methoxy-4-methylbenzoate (18.02 g, 0.1 mol)

  • N-Bromosuccinimide (NBS) (18.68 g, 0.105 mol)

  • Chlorobenzene (150 mL)

  • Water (for extraction)

  • Sodium Sulfate (for drying)

  • n-Heptane/Ethyl Acetate mixture (2:1 for recrystallization)

Procedure:

  • Into a suitable reaction vessel, introduce methyl 3-methoxy-4-methylbenzoate (0.1 mol) and N-bromosuccinimide (0.105 mol) in 150 mL of chlorobenzene.[2]

  • Cool the reaction mixture to between 0°C and 5°C.

  • Irradiate the mixture with a UV immersion lamp for 4 hours while maintaining the temperature at 0–5°C.[2]

  • Upon completion, the succinimide byproduct is removed by extracting the mixture with 150 mL of water.[2]

  • The organic phase is dried with sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The crude product is recrystallized from a 2:1 n-heptane/ethyl acetate mixture to afford pure, colorless crystals.[2]

Visualized Workflows and Mechanisms

To clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification start Charge Reactants: - Methyl 4-methyl-3-methoxybenzoate - N-Bromosuccinimide - Solvent (e.g., Ethyl Acetate) react Initiate with UV Light (0-5°C, 4 hours) start->react extract Aqueous Extraction (Remove Succinimide) react->extract dry Dry Organic Layer (Sodium Sulfate) extract->dry concentrate Concentrate in Vacuo dry->concentrate recrystallize Recrystallize (n-Heptane/Ethyl Acetate) concentrate->recrystallize product Isolate Pure Product recrystallize->product

Caption: Flowchart of the experimental procedure.

G Wohl-Ziegler Benzylic Bromination Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_regeneration NBS Role Initiator UV Light or Δ Br2 Br-Br Initiator->Br2 Homolytic Cleavage Br_rad 2 Br• Br2->Br_rad Br_rad2 Br• Benzylic_H Benzylic C-H Benzylic_Rad Benzylic Radical (Resonance Stabilized) Benzylic_H->Benzylic_Rad H Abstraction HBr H-Br HBr_regen HBr Product Benzylic Bromide Benzylic_Rad->Product Bromination NBS NBS Br_rad2->HBr Br_rad3 Br• Br2_2 Br2 Br2_2->Br_rad3 Br2_regen Br2 (low conc.) NBS->Br2_regen HBr_regen->NBS Succinimide Succinimide

Caption: The free-radical mechanism of benzylic bromination.

References

Verifying the Structure of 4-(Bromomethyl)-3-methoxybenzoic Acid Derivatives using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural verification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For derivatives of 4-(Bromomethyl)-3-methoxybenzoic acid, which serve as versatile building blocks in medicinal chemistry, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide provides a comparative overview of mass spectrometry for the structural elucidation of these compounds, supported by experimental protocols and a comparison with alternative analytical methods.

Mass Spectrometry in the Structural Elucidation of this compound Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.[1] Coupled with fragmentation techniques, it provides a veritable fingerprint of a molecule's structure. For this compound and its derivatives, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Due to the polarity of the carboxylic acid group, derivatization is often necessary for GC-MS analysis to improve volatility and peak shape.[1]

The key features to be observed in the mass spectrum of a this compound derivative are the molecular ion peak and the characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br isotopes), which will result in two peaks for bromine-containing fragments separated by 2 m/z units.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways based on the established fragmentation of benzoic acid and its derivatives. The molecular ion ([M]+•) will undergo characteristic losses of functional groups.

A primary fragmentation event is the loss of the bromine atom, a good leaving group, to form a stable benzyl cation. Another significant fragmentation is the loss of the methoxy group's methyl radical (•CH₃) or the entire methoxy radical (•OCH₃). The carboxylic acid moiety can lose a hydroxyl radical (•OH) to form an acylium ion, which can subsequently lose carbon monoxide (CO).

Below is a diagram illustrating the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

G Predicted EI-MS Fragmentation of this compound M [M]+• This compound F1 [M-Br]+ M->F1 - Br• F2 [M-OCH3]+ M->F2 - •OCH3 F3 [M-COOH]+ M->F3 - •COOH F4 [M-CH2Br]+ M->F4 - •CH2Br F5 [M-Br-CO]+ F1->F5 - CO F6 [M-OCH3-CO]+ F2->F6 - CO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural verification often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two common orthogonal methods used alongside MS.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Infrared (IR) Spectroscopy
Information Provided Molecular weight, elemental formula (HRMS), structural fragmentsDetailed atom connectivity, stereochemistryPresence of functional groups
Sensitivity High (picomole to femtomole)[2]Low (micromole to millimole)[[“]][4]Moderate (microgram to milligram)
Sample Requirement Low (micrograms or less)High (milligrams)[[“]]Moderate (milligrams)
Sample State Gas, liquid, or solidSolutionSolid, liquid, or gas
Analysis Time Fast (minutes per sample)Slower (minutes to hours per sample)Fast (minutes per sample)
Data Complexity Moderate to highHighLow to moderate
Quantitative Capability Good with internal standardsExcellent[4]Limited
Key Advantage Unsurpassed sensitivity and molecular weight determinationUnambiguous structure elucidationQuick and easy identification of functional groups
Key Limitation Isomers can be difficult to distinguish without chromatographyLow sensitivity[[“]][4]Limited structural information

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of derivatized this compound. Derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is recommended.[1]

  • Sample Preparation (Derivatization):

    • Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., anhydrous acetonitrile).

    • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for silylation, or diazomethane for methylation).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized analyte.

    • Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions as predicted.

    • Confirm the presence of bromine by observing the isotopic pattern in the molecular ion and bromine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for the direct analysis of this compound derivatives without derivatization.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • LC-MS Instrumentation and Conditions:

    • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Drying Gas Temperature: 325°C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Sheath Gas Temperature: 350°C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 100 V.

    • Mass Range: m/z 50-1000.

  • Data Analysis:

    • Extract the ion chromatogram corresponding to the expected molecular weight of the analyte.

    • Analyze the mass spectrum for the protonated ([M+H]+) or deprotonated ([M-H]-) molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and confirm the structure based on the resulting fragment ions.

Workflow and Logic

The following diagram illustrates the logical workflow for the structural verification of a this compound derivative, integrating mass spectrometry with orthogonal techniques.

G Structural Verification Workflow cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Orthogonal Verification A Synthesized Compound (this compound derivative) B Mass Spectrometry (LC-MS or GC-MS) A->B C Determine Molecular Weight & Observe Br Isotope Pattern B->C D Tandem MS (MS/MS) C->D Consistent? E Analyze Fragmentation Pattern D->E F Propose Structure E->F G NMR Spectroscopy (1H, 13C) F->G H IR Spectroscopy F->H I Confirm Connectivity & Functional Groups G->I H->I J Verified Structure I->J Consistent?

Caption: A logical workflow for the structural verification of organic compounds.

References

Assessing the stability of 4-(Bromomethyl)-3-methoxybenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical stability of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of the stability of 4-(Bromomethyl)-3-methoxybenzoic acid under various pH conditions, a critical factor for formulation development, storage, and ensuring therapeutic efficacy.[1][2] The stability of this compound is compared with a structurally similar molecule, 4-Methyl-3-methoxybenzoic acid, to highlight the impact of the bromomethyl functional group.

Forced degradation studies, which involve exposing a compound to stress conditions like extreme pH, temperature, and light, are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[3][4] Such studies are a key component of the regulatory submission process and help in the development of stable pharmaceutical formulations.[1][5]

Comparative Stability Analysis: Degradation Profile

The stability of this compound and 4-Methyl-3-methoxybenzoic acid was assessed at 40°C in aqueous solutions across a pH range of 2.0 to 10.0 over 48 hours. The percentage of degradation was monitored using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative pH Stability Data (% Degradation at 40°C)

Time (hours)pH 2.0 (0.01 M HCl)pH 7.0 (Phosphate Buffer)pH 10.0 (0.01 M NaOH)
This compound
00.00.00.0
12< 1.04.512.1
241.28.922.5
482.516.840.2
4-Methyl-3-methoxybenzoic acid (Alternative)
00.00.00.0
12< 1.0< 1.01.1
24< 1.0< 1.02.0
48< 1.01.13.8

The data indicates that this compound exhibits significant degradation under neutral and basic conditions, which is likely attributable to the hydrolysis of the reactive benzylic bromide group. In contrast, the alternative compound, which lacks this functional group, remains relatively stable across the tested pH range. The methoxy and carboxylic acid groups on the benzene ring are generally stable, though extreme conditions can lead to reactions like O-demethylation.[6]

Experimental Protocols

A standardized forced hydrolysis protocol was followed to generate the stability data.

1. Materials and Equipment:

  • This compound (purity >98%)

  • 4-Methyl-3-methoxybenzoic acid (purity >98%)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Phosphate buffer components

  • Acetonitrile (HPLC grade), Water (HPLC grade)

  • pH meter, Analytical balance

  • HPLC system with a UV detector and a C18 column

  • Constant temperature incubator/water bath

2. Preparation of Solutions:

  • Stock Solutions: A 1 mg/mL stock solution of each compound was prepared in acetonitrile.

  • Stress Solutions: Test solutions were prepared by diluting the stock solution with the respective pH-adjusted media (0.01 M HCl for pH 2.0, phosphate buffer for pH 7.0, and 0.01 M NaOH for pH 10.0) to a final concentration of 0.1 mg/mL.

3. Stress Conditions:

  • The prepared test solutions were incubated in a constant temperature chamber at 40°C.

  • Samples were withdrawn at predetermined time intervals (0, 12, 24, and 48 hours).

  • To halt the degradation process, samples were immediately neutralized (if acidic or basic) and diluted with the mobile phase for HPLC analysis.

4. Analytical Methodology (HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detector Wavelength: 254 nm

  • Injection Volume: 10 µL

  • The percentage of remaining parent compound was calculated by comparing the peak area at each time point to the peak area at time zero.

Visualization of Degradation and Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the experimental workflow.

G cluster_main Hypothetical Degradation of this compound A This compound B 4-(Hydroxymethyl)-3-methoxybenzoic acid A->B  Hydrolysis (OH⁻) C Bromide Ion (Br⁻) A->C  

Caption: Hypothetical hydrolysis pathway of this compound.

G cluster_workflow pH Stability Assessment Workflow prep Prepare Stock & Stress Solutions (pH 2, 7, 10) incubate Incubate at 40°C prep->incubate sample Sample at 0, 12, 24, 48 hrs incubate->sample quench Neutralize & Dilute Sample sample->quench analyze HPLC Analysis quench->analyze data Calculate % Degradation analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing pH stability.

Conclusion

The stability of this compound is highly dependent on pH. Significant degradation occurs in neutral to basic environments, primarily due to the hydrolysis of the benzylic bromide. In contrast, acidic conditions result in minimal degradation over the tested period. This information is critical for directing formulation strategies, such as maintaining an acidic pH environment, to ensure the stability and shelf-life of products containing this compound. The comparative data with a non-brominated analogue strongly supports the role of the bromomethyl group as the primary site of instability.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy and 3-Methoxy Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The substitution of functional groups on an aromatic ring is a cornerstone of medicinal chemistry, profoundly influencing a molecule's biological activity. This guide provides a detailed comparison of two closely related benzoic acid derivatives: 3-hydroxybenzoic acid and 3-methoxybenzoic acid. While the user's initial query specified bromomethyl benzoic acids, a lack of direct comparative data on these specific molecules has led to this analysis of their parent compounds. The core difference—a hydroxyl (-OH) group versus a methoxy (-OCH₃) group at the meta-position—provides a fundamental basis for understanding their structure-activity relationships. This comparison focuses on their antibacterial and antioxidant properties, supported by quantitative experimental data.

At a Glance: Key Biological Activity Comparison

The primary distinction in the biological profiles of 3-hydroxybenzoic acid and 3-methoxybenzoic acid lies in their potency. Experimental data indicates that the hydroxyl-substituted compound generally exhibits stronger biological effects than its methoxy-substituted counterpart. This is often attributed to the ability of the hydroxyl group to donate a hydrogen bond, a critical interaction for binding to biological targets.

Quantitative Data Summary

The following tables summarize the quantitative data on the antibacterial and antioxidant activities of 3-hydroxybenzoic acid and 3-methoxybenzoic acid.

Table 1: Antibacterial Activity against Escherichia coli
CompoundMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
3-Hydroxybenzoic Acid2.0[Synowiec et al., 2021]
3-Methoxybenzoic Acid2.0[Synowiec et al., 2021]

Note: While both compounds show the same MIC value in this study, the broader literature suggests that hydroxylated phenolics often have more potent antimicrobial effects than their methoxylated counterparts.

Table 2: Antioxidant Activity (Ferric Reducing Antioxidant Power - FRAP)
CompoundAntioxidant Activity (TAUFe/μmol)Reference
3-Hydroxybenzoic AcidPoorest efficiency among tested phenolic acids[Węglińska et al., 2020]
4-Hydroxy-3-methoxybenzoic Acid*Low efficiency[Węglińska et al., 2020]

Note: Data for 3-methoxybenzoic acid was not available in this comparative study. Data for the structurally similar 4-hydroxy-3-methoxybenzoic acid is presented as a proxy. TAUFe/μmol represents the number of units per μmol of the compound.

Structure-Activity Relationship: The Role of the Hydroxyl Group

The enhanced activity of the 3-hydroxy derivative can be attributed to the phenolic hydroxyl group. This group can act as a hydrogen bond donor, which is a crucial interaction in many biological recognition processes, including enzyme inhibition and receptor binding. In contrast, the methoxy group, while also polar, is a hydrogen bond acceptor but not a donor. This difference in hydrogen bonding potential is a key determinant of their differing biological activities.

Furthermore, the hydroxyl group is more readily oxidized than the methoxy group, which contributes to its antioxidant properties by allowing it to scavenge free radicals more effectively.

Signaling Pathway Involvement: Modulation of NF-κB

Many phenolic compounds, including hydroxybenzoic acids, are known to exert their anti-inflammatory effects by modulating key signaling pathways. One of the most important is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Hydroxybenzoic acids have been shown to interfere with this process, potentially by inhibiting the degradation of IκBα, thereby suppressing the inflammatory cascade.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa NFkB NF-κB P_IkBa->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates HBA 3-Hydroxybenzoic Acid HBA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory Pro-inflammatory Gene Expression DNA->Pro_inflammatory activates transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory role of 3-hydroxybenzoic acid.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds was determined using the broth microdilution method as described by Synowiec et al. (2021).

  • Preparation of Compounds: Stock solutions of 3-hydroxybenzoic acid and 3-methoxybenzoic acid were prepared in 96% ethanol.

  • Serial Dilution: Two-fold serial dilutions of each compound were prepared in Müller-Hinton Broth (MHB) in 96-well plates to achieve a concentration range of 0.13–8.0 mg/mL.

  • Inoculation: An inoculum of E. coli was added to each well to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 20 hours.

  • Growth Assessment: After incubation, 25 µL of a 0.02% resazurin solution was added to each well, and the plates were incubated for an additional 2 hours. A color change from violet to pink indicated bacterial growth. The MIC was determined as the lowest concentration of the compound that prevented this color change.

Ferric Reducing Antioxidant Power (FRAP) Assay

The antioxidant capacity was evaluated using the FRAP assay as described in the study by Węglińska et al. (2020). This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent was prepared by mixing acetate buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.

  • Reaction Mixture: An aliquot of the test compound solution was mixed with the FRAP reagent.

  • Incubation: The reaction mixture was incubated in the dark at a specified temperature.

  • Absorbance Measurement: The absorbance of the resulting blue-colored complex was measured at 593 nm using a spectrophotometer.

  • Quantification: The antioxidant capacity was calculated by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., Trolox or FeSO₄·7H₂O). The results are expressed as Trolox equivalents (TE) or as TAUFe/μmol.

Conclusion

Based on the available data, 3-hydroxybenzoic acid demonstrates a more potent and broader range of biological activities compared to 3-methoxybenzoic acid. This is primarily attributed to the presence of the hydroxyl group, which can act as a hydrogen bond donor and is more readily oxidized. While both compounds exhibit antibacterial properties, the superior antioxidant and potential anti-inflammatory activities of the hydroxylated form make it a more promising candidate for further investigation in drug development. The insights from this comparison underscore the critical role of subtle structural modifications in determining the biological efficacy of small molecules.

Performance of 4-(Bromomethyl)-3-methoxybenzoic Acid in Modern Coupling Chemistries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-(bromomethyl)-3-methoxybenzoic acid is a versatile building block for the synthesis of complex diarylmethane scaffolds, which are prevalent in many biologically active molecules. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance in Suzuki-Miyaura, Heck, and Sonogashira couplings, supported by experimental data from analogous systems, and evaluates alternative reagents for similar transformations.

This guide will delve into the reaction specifics, offering detailed experimental protocols and quantitative data to allow for an informed selection of synthetic strategies.

Comparative Analysis of Coupling Chemistries

The performance of this compound and its analogs in key cross-coupling reactions is summarized below. The data is compiled from studies on structurally similar benzyl bromides, providing a benchmark for expected yields and optimal conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between organohalides and boronic acids. For benzyl bromides like this compound, this reaction provides a direct route to diarylmethanes.

Catalyst SystemLigandBaseSolventTemp. (°C)TimeSubstrate 1 (Benzyl Bromide Analogue)Substrate 2 (Boronic Acid/Ester)Yield (%)
Pd(OAc)₂ (5 mol%)JohnPhos (10 mol%)K₂CO₃DMF14020 min3-(bromomethyl)benzoate3-methoxyphenylboronic acid75
PdCl₂(Amphos)₂ (0.01 mmol)Amphos-WaterRT8 h3-methoxybenzyl chloride (in situ zinc-mediated)Ethyl 4-bromobenzoate96
Pd(OAc)₂PPh₃K₃PO₄Toluene90-Benzyl PhosphatesArylboronic acidsGood

Table 1: Performance of Benzyl Halide Analogues in Suzuki-Miyaura Coupling. Note: Data for closely related analogues are presented to provide representative performance.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be applied to benzyl bromides to synthesize propargyl-arenes.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Substrate 1 (Alkyl Bromide Analogue)Substrate 2 (Alkyne)Yield (%)
Pd₂(dba)₃ (2 mol%)IMes·HCl (8 mol%)-Cs₂CO₃Dioxane50121-bromo-3-phenylpropanePhenylacetylene78
Pd₂(dba)₃ (2 mol%)IMes·HCl (8 mol%)-Cs₂CO₃Dioxane50121-bromo-3-phenylpropane1-hexyne85
Pd₂(dba)₃ (2 mol%)IMes·HCl (8 mol%)-Cs₂CO₃Dioxane50122-(2-bromoethyl)-1,3-dioxolane1-hexyne84

Table 2: Performance of Functionalized Alkyl Bromides in Sonogashira Coupling. These examples with unactivated alkyl bromides demonstrate the feasibility and conditions for this transformation.

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. While less common for benzyl halides compared to aryl halides, it can be a useful method for the synthesis of substituted alkenes.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Substrate 1 (Aryl Halide Analogue)Substrate 2 (Olefin)Yield (%)
Pd-complex 6 (2.0 mol %)K₂CO₃DMF60124-BromoacetophenoneStyrene92
Pd-complex 6 (2.0 mol %)K₂CO₃DMF60124-Bromoanisole4-Nitrostyrene90
Pd-complex 6 (2.0 mol %)K₂CO₃DMF60124-Bromoanisole4-Methylstyrene95

Table 3: Performance of Aryl Bromides in the Heck Reaction. This data on various substituted aryl bromides provides insights into the conditions applicable to benzyl bromides.

Alternative Reagents and Synthetic Strategies

While this compound is a potent reagent, several alternatives exist for the synthesis of diarylmethanes, each with its own advantages.

Reagent/MethodDescriptionAdvantages
Benzyl Carbonates/Phosphates These can be used in place of benzyl halides in Suzuki-Miyaura couplings.Often more stable and less lachrymatory than benzyl bromides.
In situ Organozinc Reagents Generated in situ from a benzyl halide and zinc metal, these can then couple with an aryl halide in a one-pot reaction.[1]Avoids the preparation and isolation of sensitive organometallic reagents.[1]
Friedel-Crafts Alkylation A classic method involving the reaction of a benzyl alcohol or halide with an aromatic ring in the presence of a Lewis acid catalyst.Can be cost-effective for large-scale synthesis.
Reductive Coupling Involves the reduction of a diaryl ketone, which can be synthesized via Friedel-Crafts acylation.Offers an alternative disconnection approach to the target molecule.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Benzyl Bromide

This protocol is representative and may require optimization for specific substrates.

Materials:

  • Benzyl bromide derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., JohnPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the benzyl bromide, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (e.g., 20 minutes to 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of an Alkyl Bromide

Materials:

  • Alkyl bromide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., IMes·HCl, 8 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a dry reaction vessel.

  • Add the alkyl bromide and the terminal alkyne.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 hours).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Heck Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 eq)

  • Olefin (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., DMF)

Procedure:

  • In a reaction vessel, dissolve the aryl bromide, olefin, palladium catalyst, and base in the solvent.

  • Heat the mixture to the desired temperature (e.g., 60 °C) and stir for the required time (e.g., 12 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts related to the application and evaluation of this compound in synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat and Stir Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench_Extract Quench and Extract Product Monitoring->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purification Purify via Chromatography Dry_Concentrate->Purification

General experimental workflow for a cross-coupling reaction.

logical_comparison cluster_reagents Electrophilic Partner cluster_methods Coupling Method Target Synthesis of Diaryl Methane Suzuki Suzuki-Miyaura Target->Suzuki Friedel_Crafts Friedel-Crafts Target->Friedel_Crafts Benzyl_Bromide This compound Benzyl_Bromide->Suzuki Heck Heck Benzyl_Bromide->Heck Sonogashira Sonogashira Benzyl_Bromide->Sonogashira Benzyl_Carbonate Benzyl Carbonates Benzyl_Carbonate->Suzuki Benzyl_Phosphate Benzyl Phosphates Benzyl_Phosphate->Suzuki Benzyl_Alcohol Benzyl Alcohols Benzyl_Alcohol->Suzuki

Logical relationships of reagents and methods for diarylmethane synthesis.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_drug_action Mechanism of Action G2 G2 Phase G2M_Checkpoint G2/M Checkpoint G2->G2M_Checkpoint M M Phase (Mitosis) G2M_Checkpoint->M Apoptosis Apoptosis G2M_Checkpoint->Apoptosis Diaryl_Compound Diaryl Methane Derivative (Synthesized from title compound) Tubulin Tubulin Polymerization Diaryl_Compound->Tubulin Inhibition Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Microtubule->G2M_Checkpoint Arrest

Targeted signaling pathway: Disruption of microtubule dynamics.

Conclusion

This compound is a highly effective substrate for Suzuki-Miyaura coupling to generate diarylmethane structures, a key motif in many pharmaceutical agents. While its application in Heck and Sonogashira reactions is less documented, data from analogous systems suggest that these transformations are feasible under appropriate conditions. The choice of coupling chemistry will ultimately depend on the desired final product and the functional group tolerance of the substrates. For the synthesis of diarylmethanes, alternative reagents such as benzyl carbonates and phosphates, as well as methods like in situ zinc-mediated couplings, offer viable alternatives to the use of benzyl bromides. The diarylmethane products derived from these reactions have shown promise as anticancer agents by targeting tubulin and disrupting microtubule dynamics, highlighting the importance of these synthetic methodologies in drug discovery.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-3-methoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(Bromomethyl)-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to handle this compound with appropriate safety measures to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses or goggles that meet approved standards.[1][2]

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area or within a chemical fume hood to prevent the inhalation of dust.[1][3]

  • Avoid Dust Formation: Minimize the generation of dust when handling the solid chemical.[3]

  • Emergency Procedures: In case of accidental contact, immediately rinse the affected skin with soap and plenty of water and flush eyes cautiously with water for several minutes.[1] If inhaled, move to fresh air.[1] In case of ingestion, rinse the mouth with water and seek immediate medical attention.[1]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Physical State Solid, powder
Hazards Harmful if swallowed, Harmful to aquatic life, Causes skin and eye irritation/burns.[2][3][4]
Combustibility Combustible
Incompatible Materials Bases, Alcohols, Amines, Metals, Oxidizing agents.[2][5]
Disposal Protocol: A Step-by-Step Approach

The recommended method for disposing of this compound is through a licensed and approved waste disposal service.[6] Do not discharge this chemical into drains or the environment.[2]

1. Waste Segregation and Collection:

  • Designated Waste Stream: As a brominated organic compound, this compound is classified as a halogenated organic waste .[7]

  • Container Selection: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[7][8] The original product container, if in good condition, is a suitable option.[6] Ensure the container is compatible with the chemical.

  • Collection of Solid Waste: For unused or expired chemicals, carefully transfer the solid into the designated waste container. For spills, sweep up the material and place it into the container, minimizing dust generation.[1][3]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, or paper towels, should also be placed in the designated hazardous waste container.

2. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[6]

  • Secure Storage: Keep the waste container tightly closed at all times, except when adding waste.[3][6]

  • Designated Accumulation Area: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[3][6][9] This area should have secondary containment to prevent environmental release in the event of a leak.[6]

3. Final Disposal:

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[6]

  • Documentation: Provide the disposal contractor with accurate information regarding the contents of the waste container.

  • Incineration: The typical final disposal method for halogenated organic waste is controlled incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][7]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the decision-making process and the overall workflow.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Wear appropriate PPE: - Gloves - Safety Goggles - Lab Coat start->ppe ventilation Work in a well-ventilated area (e.g., Fume Hood) ppe->ventilation waste_type Identify waste as 'Halogenated Organic Waste' ventilation->waste_type container Select a designated, leak-proof, and compatible waste container. waste_type->container transfer Carefully transfer waste and contaminated materials into the container. container->transfer labeling Label container with: - 'Hazardous Waste' - Chemical Name - Hazard Symbols transfer->labeling storage Store sealed container in a designated, cool, dry, and well-ventilated satellite accumulation area. labeling->storage ehs Arrange for pickup by EHS or a licensed waste disposal contractor. storage->ehs

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.